Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methoxy-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRDKESVFBZLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622928-67-9 | |
| Record name | cyclohexanecarboxylic acid, 1-methoxy-4-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This document delineates a strategic multi-step synthetic pathway, commencing with the readily available precursor, 4-methoxycyclohexanone. The core of this guide focuses on the formation of the key intermediate, 1-methoxy-4-oxocyclohexane-1-carbonitrile, and its subsequent conversion to the target ester. Each section provides a detailed examination of the underlying reaction mechanisms, causality behind experimental choices, and step-by-step protocols to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic route.
Introduction and Strategic Overview
This compound is an ester derivative of cyclohexanone with the molecular formula C9H14O4.[1] Its utility as a building block in organic synthesis stems from the presence of multiple functional groups that allow for diverse chemical modifications. This guide outlines a robust and logical three-step synthesis beginning with the preparation of 4-methoxycyclohexanone.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Proposed synthetic workflow for this compound.
This pathway was selected for its logical progression and reliance on well-established chemical transformations, ensuring a high degree of confidence in its successful implementation.
Step 1: Synthesis of 4-Methoxycyclohexanone
The initial step involves the oxidation of 4-methoxycyclohexanol to the corresponding ketone, 4-methoxycyclohexanone. This transformation is a critical foundation for the subsequent carbon-carbon bond formation.
Mechanistic Considerations and Reagent Selection
The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, including chromium-based reagents (e.g., pyridinium chlorochromate (PCC), Jones reagent), manganese oxides, and ruthenium oxides. For this synthesis, we will focus on the use of pyridinium chlorochromate (PCC) due to its mild reaction conditions and high selectivity, minimizing the risk of over-oxidation or side reactions.
The mechanism of PCC oxidation involves the formation of a chromate ester intermediate, followed by an E2 elimination to yield the ketone, Cr(IV), and pyridinium hydrochloride.
Experimental Protocol: Oxidation of 4-Methoxycyclohexanol
Materials:
-
4-Methoxycyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Florisil or silica gel
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
To this stirred suspension, add a solution of 4-methoxycyclohexanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of Florisil or silica gel to remove the chromium byproducts.
-
Wash the column with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous sodium hydroxide, 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 4-methoxycyclohexanone.
-
Purify the crude product by vacuum distillation to obtain pure 4-methoxycyclohexanone.
| Parameter | Value |
| Reactant | 4-Methoxycyclohexanol |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Workup | Filtration through Florisil/silica gel |
| Purification | Vacuum distillation |
| Expected Yield | 80-90% |
Step 2: Synthesis of 1-Methoxy-4-oxocyclohexane-1-carbonitrile
This step represents the core of the synthesis, involving the formation of a new carbon-carbon bond and the introduction of the nitrile and methoxy functionalities at the alpha position to the carbonyl group.
Mechanistic Insights and Strategic Approach
The formation of α-alkoxy nitriles from ketones can be achieved through various methods. A highly effective and contemporary approach involves the use of trimethylsilyl cyanide (TMSCN) in the presence of an alcohol and a Lewis acid catalyst. This method offers mild reaction conditions and good yields.
The proposed mechanism involves the initial activation of the ketone carbonyl by the Lewis acid, followed by the nucleophilic attack of TMSCN to form a trimethylsilyl cyanohydrin intermediate. In the presence of methanol, the silyl ether is then converted to the methyl ether, yielding the desired α-methoxy nitrile.
Caption: Mechanism of cyanomethoxylation of 4-methoxycyclohexanone.
Experimental Protocol: Cyanomethoxylation of 4-Methoxycyclohexanone
Materials:
-
4-Methoxycyclohexanone
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous methanol
-
Zinc iodide (ZnI2) or other suitable Lewis acid
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxycyclohexanone (1.0 equivalent) and a catalytic amount of zinc iodide (0.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous methanol (1.5 equivalents) to the solution.
-
Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methoxy-4-oxocyclohexane-1-carbonitrile.
| Parameter | Value |
| Reactant | 4-Methoxycyclohexanone |
| Reagents | TMSCN, Methanol, ZnI2 (cat.) |
| Solvent | Dichloromethane |
| Reaction Time | 12-24 hours |
| Workup | Aqueous quench and extraction |
| Purification | Column chromatography |
| Expected Yield | 70-85% |
Step 3: Conversion of 1-Methoxy-4-oxocyclohexane-1-carbonitrile to the Methyl Ester
The final step in this synthetic sequence is the conversion of the α-methoxy nitrile to the target methyl ester. This can be efficiently achieved in a one-pot procedure using chlorotrimethylsilane and methanol.
The Pinner Reaction and its Modern Variants
The classical Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid (typically gaseous HCl) to form an imino ether salt, which is then hydrolyzed to the ester.[2][3] A more convenient and milder alternative utilizes chlorotrimethylsilane (TMSCl) and an alcohol.[4] In this variation, TMSCl reacts with the alcohol to generate HCl in situ, which then catalyzes the Pinner reaction.
Experimental Protocol: Esterification of 1-Methoxy-4-oxocyclohexane-1-carbonitrile
Materials:
-
1-Methoxy-4-oxocyclohexane-1-carbonitrile
-
Anhydrous methanol
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous dichloromethane (optional)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve 1-methoxy-4-oxocyclohexane-1-carbonitrile (1.0 equivalent) in an excess of anhydrous methanol (used as both reagent and solvent).
-
Cool the solution to 0 °C.
-
Slowly add chlorotrimethylsilane (2.0-3.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Parameter | Value |
| Reactant | 1-Methoxy-4-oxocyclohexane-1-carbonitrile |
| Reagents | Methanol, TMSCl |
| Solvent | Methanol |
| Reaction Time | 4-8 hours at reflux |
| Workup | Aqueous quench and extraction |
| Purification | Column chromatography |
| Expected Yield | 85-95% |
Conclusion
This technical guide has detailed a reliable and reproducible three-step synthesis of this compound. By leveraging well-established methodologies and providing in-depth explanations for experimental choices, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and purification to ensure the synthesis of the target compound in high purity and yield.
References
-
PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1622928-67-9, this compound. Retrieved from [Link]
-
Simple Transformation of Nitrile into Ester by the Use of Chiorotrimethylsilane. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Ester - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
Sources
Navigating the Synthesis and Characterization of a Key Cyclohexanone Building Block: A Technical Guide to Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, functionalized cyclohexanone scaffolds serve as indispensable building blocks. Their conformational rigidity and capacity for stereocontrolled elaboration make them ideal starting points for the synthesis of complex natural products and pharmacologically active molecules. This guide focuses on a specific, yet underexplored, member of this family: methyl 1-methoxy-4-oxocyclohexane-1-carboxylate .
A comprehensive review of publicly available chemical literature and databases indicates that this compound is not a commercially available compound and has limited specific data associated with it. This suggests its status as a niche synthetic intermediate, likely prepared on-demand for multi-step synthetic campaigns.
Therefore, this guide will adopt a dual approach. First, it will present the predicted and extrapolated physicochemical and spectroscopic properties of the target molecule, grounded in the principles of organic chemistry. Second, to provide practical and verifiable protocols, it will draw authoritative parallels with the closely related and well-documented analog, methyl 4-oxocyclohexane-1-carboxylate . By understanding the properties and reactivity of this parent compound, we can infer the behavior of its 1-methoxy derivative and propose robust methodologies for its synthesis and handling.
Part 1: Physicochemical and Spectroscopic Profile
The introduction of a methoxy group at the C1 position, adjacent to the ester, significantly influences the molecule's electronic and steric environment.
Predicted Physicochemical Properties
The properties of this compound can be estimated based on its structure and comparison with similar compounds.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C9H14O4 | Derived from structural analysis. |
| Molecular Weight | 186.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small, functionalized organic molecules. |
| Boiling Point | >250 °C (with potential decomposition) | The presence of polar functional groups (ketone, ester) leads to a relatively high boiling point. The boiling point of the analog, methyl 4-oxocyclohexanecarboxylate, is approximately 213 °C. The addition of the methoxy group would likely increase this further. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | The ester and ketone groups provide polarity, but the overall hydrocarbon backbone limits water solubility. |
| pKa (of α-proton) | ~11-13 | The protons alpha to the ester are significantly more acidic than those alpha to the ketone due to the electron-withdrawing effect of the adjacent ester group. The C1 position has no protons. |
Anticipated Spectroscopic Signatures
Spectroscopic analysis is essential for the unambiguous identification and characterization of the title compound upon synthesis.
-
¹H NMR (Proton NMR): The spectrum is expected to be relatively complex due to the cyclohexane ring. Key expected signals include:
-
A singlet around 3.7-3.8 ppm for the methyl ester protons (-COOCH₃).
-
A singlet around 3.2-3.4 ppm for the C1-methoxy protons (-OCH₃).
-
Multiple multiplets between 2.0-2.8 ppm corresponding to the eight protons on the cyclohexane ring. The protons adjacent to the ketone (C3 and C5) would likely appear further downfield compared to those at C2 and C6.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will provide a clear fingerprint of the molecule's nine carbon atoms.
-
A signal at ~208-212 ppm for the ketone carbonyl carbon (C=O).
-
A signal at ~170-175 ppm for the ester carbonyl carbon (-COO-).
-
A signal for the quaternary C1 carbon, likely in the 75-85 ppm range, shifted downfield by the attached oxygen atoms.
-
Signals for the methoxy carbons (-OCH₃) around 50-55 ppm .
-
Multiple signals in the 30-45 ppm range for the remaining four methylene carbons of the cyclohexane ring.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will prominently feature two strong absorption bands in the carbonyl region.
-
A sharp, strong peak around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester.
-
A sharp, strong peak around 1710-1725 cm⁻¹ for the C=O stretch of the ketone.
-
A strong C-O stretching band around 1100-1250 cm⁻¹ .
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would likely show the molecular ion peak (M⁺) at m/z = 186.20. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, 31 Da) or the carbomethoxy group (-COOCH₃, 59 Da).
Part 2: Synthesis, Reactivity, and Mechanistic Considerations
The synthesis of this compound would logically start from its well-characterized analog, methyl 4-oxocyclohexane-1-carboxylate. The key transformation is the introduction of a methoxy group at the C1 position.
Proposed Synthetic Workflow
A plausible synthetic route involves the α-hydroxylation of the ester followed by methylation. This approach leverages the acidity of the α-proton and established oxidation chemistry.
Caption: Proposed synthetic pathway from a common precursor.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection and must be optimized under laboratory conditions.
-
Enolate Formation:
-
Dissolve methyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The proton at C1 is selectively removed due to its higher acidity.
-
-
α-Hydroxylation:
-
In a separate flask, dissolve an electrophilic oxygen source such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or a Davis oxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine) (1.1 eq) in anhydrous THF.
-
Add the solution of the oxygen source dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous workup, extracting the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxy ester.
-
-
O-Methylation (Williamson Ether Synthesis):
-
Dissolve the crude α-hydroxy ester intermediate in anhydrous THF or dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C. Caution: H₂ gas evolution.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄) (1.5 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water and perform an aqueous workup. Extract the product, dry the organic layer, and concentrate.
-
Purify the final product using column chromatography on silica gel to obtain pure this compound.
-
Key Reactivity Insights
-
Keto-Enol Tautomerism: The ketone at C4 can undergo tautomerism, but under most conditions, the keto form is heavily favored.
-
Reactions at the Ketone: The C4 ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or converted to an acetal by treatment with an alcohol under acidic conditions.
-
Reactions at the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which would also reduce the ketone.
Caption: Key transformations of the target molecule's functional groups.
Part 3: Applications in Drug Development and Synthesis
While specific applications for the title compound are not documented, its structure is emblematic of intermediates used in the synthesis of complex molecules. The 1,4-disubstituted cyclohexanone core is a prevalent motif in many natural products and pharmaceutical agents.
-
Scaffold for Spirocycles: The quaternary center at C1 is an ideal handle for constructing spirocyclic systems, which are of high interest in drug design due to their three-dimensional topology.
-
Constrained Amino Acid Analogs: The cyclohexanone ring can serve as a template for synthesizing conformationally restricted amino acids or peptide mimetics, which are valuable tools for studying protein binding and function.
-
Natural Product Synthesis: The functional groups offer multiple points for elaboration, making it a potential intermediate in the total synthesis of complex terpenes or alkaloids that feature a substituted cyclohexane ring.
Part 4: Safety and Handling
As a novel, uncharacterized compound, this compound should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This guide provides a comprehensive, albeit predictive, overview of this compound. The proposed synthetic route and characterization data serve as a robust starting point for any researcher aiming to synthesize and utilize this intriguing building block in their work. All experimental work should begin with small-scale trials and thorough analytical characterization to verify structures and optimize reaction conditions.
References
This reference list is based on the analog compound and general chemical principles due to the lack of specific literature for the title molecule.
A Guide to the Spectroscopic Characterization of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a molecule of interest in organic synthesis and medicinal chemistry.[1] Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic analysis and data from analogous structures to predict its spectral characteristics. This document serves as a foundational resource for the identification, characterization, and quality control of this molecule.
Molecular Structure and Key Features
This compound (C₉H₁₄O₄, Molecular Weight: 186.21 g/mol ) is a substituted cyclohexane derivative containing three key functional groups that dictate its spectroscopic behavior: a ketone, an ester, and a methoxy ether. The cyclohexane ring provides a flexible scaffold, and the substituents influence the chemical environment of each atom, leading to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methoxy and methyl ester protons, as well as a series of multiplets for the diastereotopic protons of the cyclohexane ring. The interpretation of spectra for substituted cyclohexanes can be complex due to overlapping signals and second-order coupling effects.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| O-CH ₃ (Ester) | ~3.7 | Singlet | 3H | Typical range for methyl ester protons. |
| O-CH ₃ (Ether) | ~3.2 | Singlet | 3H | Methoxy group protons, slightly upfield from the ester methyl. |
| CH ₂ (α to C=O) | ~2.3 - 2.6 | Multiplet | 4H | Protons adjacent to the ketone are deshielded. |
| CH ₂ (α to C-O) | ~2.0 - 2.3 | Multiplet | 4H | Protons adjacent to the quaternary carbon with two oxygen substituents. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment. The presence of the carbonyl groups and the quaternary carbon will be particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Ketone) | ~208 | Characteristic chemical shift for a cyclohexanone carbonyl carbon.[4][5] |
| C =O (Ester) | ~172 | Typical range for an ester carbonyl carbon. |
| Quaternary C -O | ~80 | The carbon atom bearing the methoxy and carboxylate groups will be significantly downfield. |
| O-C H₃ (Ester) | ~52 | Standard chemical shift for a methyl ester carbon. |
| O-C H₃ (Ether) | ~50 | Typical range for a methoxy carbon. |
| C H₂ (α to C=O) | ~38 | Carbons adjacent to the ketone carbonyl. |
| C H₂ (α to C-O) | ~30 | Carbons adjacent to the quaternary center. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups. The precise frequencies of these stretches can provide information about the molecular structure.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (Ketone) | ~1715 | Strong | Stretch |
| C=O (Ester) | ~1740 | Strong | Stretch |
| C-O (Ester) | ~1250-1100 | Strong | Stretch |
| C-H (sp³) | ~2950-2850 | Medium | Stretch |
The ketone carbonyl stretch is expected at a lower wavenumber than the ester carbonyl. This is because the oxygen of the ester group has an inductive electron-withdrawing effect, which strengthens the C=O bond and increases its vibrational frequency.[6][7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information.
Predicted Fragmentation Pathways:
The molecular ion peak (M⁺) is expected at m/z = 186. Key fragmentation pathways would likely involve:
-
Loss of the methoxy group (-OCH₃): leading to a fragment at m/z = 155.
-
Loss of the methyl ester group (-COOCH₃): resulting in a fragment at m/z = 127.
-
Alpha-cleavage adjacent to the ketone: This could lead to various fragmentation patterns characteristic of cyclic ketones.
-
McLafferty rearrangement: if sterically possible, though less common in rigid cyclic systems.
The fragmentation of cyclic esters can be complex, but often involves initial cleavage of the ester group.[8][9][10]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.
Visualizations
Molecular Structure
Caption: Structure of this compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for structural elucidation using spectroscopic data.
References
- Mass spectrometric study of six cyclic esters. (2000). Rapid Communications in Mass Spectrometry, 14(9), 765-771.
- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). academiascholarlyjournal.org.
- Enhanced Prediction of Absorption and Emission Wavelengths of Organic Compounds through Hybrid Graph Neural Network Architectures. (n.d.). ACS Omega.
- Machine learning for spectroscopic properties of organic molecules. (n.d.). Aalto Research Portal.
- Ester vs Ketone IR stretch. (n.d.). ECHEMI.
- Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. (2024). RJPN.
- Carbonyl - compounds - IR - spectroscopy. (n.d.). users.uj.edu.pl.
- Predictive Methods for Organic Spectral Data Simulation. (n.d.).
- Why is the carbonyl IR stretch in an ester higher than in a ketone?. (2013). Henry Rzepa's Blog.
- IR Spectroscopy Tutorial: Ketones. (n.d.). orgchemboulder.com.
- Mass spectrometric study of six cyclic esters. (n.d.).
- The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.
- Spectroscopic Properties of Cyclohexanes. (2021). Chemistry LibreTexts.
- The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.
- ¹H NMR of cyclohexanecarbaldehyde. (2020). Chemistry Stack Exchange.
- Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.).
- Mass Spectrometry - Fragmentation P
- Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. (n.d.).
- C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane. (n.d.). docbrown.info.
- Cas 1622928-67-9,methyl 1-methoxy-4-oxocyclohexane-1-carboxyl
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Organic Chemistry - Spectroscopy - Cyclohexanone. (2017). YouTube.
- Synthesis of methyl 4-oxocyclohexane-1-carboxyl
- Methyl 1-(4-methoxyphenyl)
- 1622928-67-9|Methyl 1-methoxy-4-oxocyclohexane-1-carboxyl
- Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0. (2024). Smolecule.
- Uses of 13C NMR Spectroscopy. (n.d.).
- Cyclohexanone(108-94-1) 13C NMR spectrum. (n.d.). ChemicalBook.
- Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube.
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
1H NMR Spectrum of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate: An In-depth Technical Guide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a substituted cyclohexane derivative. Understanding the ¹H NMR spectrum of this molecule is crucial for its characterization, purity assessment, and for predicting its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
This compound possesses a cyclohexane ring scaffold, which is a common motif in many biologically active molecules. The substituents on the ring—a methoxy group, a methyl carboxylate group, and a ketone—introduce asymmetry and specific electronic effects that are reflected in the ¹H NMR spectrum. A thorough interpretation of the spectrum requires a detailed consideration of chemical shifts, spin-spin coupling, and the conformational dynamics of the cyclohexane ring.
Molecular Structure and Symmetry Considerations
The structure of this compound is depicted below. A key feature of this molecule is the presence of a plane of symmetry that passes through the C1-C4 axis, bisecting the carbonyl group and the carbon atom bearing the methoxy and methyl carboxylate groups. This symmetry element renders the protons on C2 and C6 chemically equivalent, as are the protons on C3 and C5.[1] This equivalence simplifies the ¹H NMR spectrum, reducing the number of expected signals.
However, the protons on each of these methylene groups (C2/C6 and C3/C5) are diastereotopic. This means that the axial and equatorial protons on the same carbon are in different chemical environments and are therefore non-equivalent, leading to distinct signals and complex coupling patterns.
Visualizing the Molecular Structure
The following diagram illustrates the chemical structure of this compound with protons labeled for the purpose of spectral assignment.
Caption: Labeled structure of the title compound.
Predicted ¹H NMR Spectrum
Predicting a ¹H NMR spectrum involves estimating the chemical shift (δ), multiplicity (splitting pattern), and integration for each unique proton in the molecule.[2]
Chemical Shift (δ)
The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.
-
Methoxy Protons (-OCH₃ at C1): These protons are on a carbon attached to an oxygen atom, which is electron-withdrawing. A singlet is expected, typically in the range of 3.2 - 3.5 ppm .
-
Methyl Ester Protons (-COOCH₃ at C1): These protons are also on a carbon attached to an oxygen atom, which is part of an ester group. This environment is also deshielding. A singlet is expected around 3.7 - 3.8 ppm .
-
Protons on C2 and C6 (α to C1): These four protons are adjacent to the quaternary carbon C1, which bears two electron-withdrawing groups (methoxy and methyl carboxylate). The axial and equatorial protons will have different chemical shifts. They are expected to appear as complex multiplets in the range of 1.8 - 2.2 ppm .
-
Protons on C3 and C5 (α to the carbonyl group): These four protons are adjacent to the electron-withdrawing carbonyl group at C4. This deshielding effect will shift their signals downfield.[3] The axial and equatorial protons will have distinct chemical shifts. These protons are expected to resonate as multiplets in the range of 2.2 - 2.6 ppm .[4][5]
Multiplicity (Splitting Pattern)
The multiplicity of a signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule, where 'n' is the number of neighboring protons.[6] In cyclic systems like cyclohexane, the splitting patterns can be more complex due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.
-
Methoxy and Methyl Ester Protons: Both of these methyl groups are isolated from other protons, so they will appear as singlets .
-
Ring Protons (C2, C3, C5, C6): The protons on the cyclohexane ring will exhibit complex splitting patterns due to coupling with their geminal and vicinal neighbors. For example, a proton on C2 will be coupled to the other proton on C2 (geminal coupling) and the two protons on C3 (vicinal coupling). This would theoretically result in a doublet of doublets of doublets, but often these signals overlap and appear as complex multiplets .
Integration
The integral of each signal is proportional to the number of protons it represents.
-
Methoxy Protons (-OCH₃): Integral of 3H .
-
Methyl Ester Protons (-COOCH₃): Integral of 3H .
-
Protons on C2 and C6: Combined integral of 4H .
-
Protons on C3 and C5: Combined integral of 4H .
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ (at C1) | 3.2 - 3.5 | Singlet | 3H |
| -COOCH₃ (at C1) | 3.7 - 3.8 | Singlet | 3H |
| -CH₂- (at C2 & C6) | 1.8 - 2.2 | Multiplet | 4H |
| -CH₂- (at C3 & C5) | 2.2 - 2.6 | Multiplet | 4H |
Conformational Analysis
Cyclohexane and its derivatives exist predominantly in a chair conformation to minimize steric and torsional strain.[7] For 1,4-disubstituted cyclohexanes, the relative stability of the two possible chair conformers depends on whether the substituents are in axial or equatorial positions.[8] Generally, bulky groups prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[7]
In this compound, the substituents at C1 are a methoxy group and a methyl carboxylate group. At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion.[9] This rapid flipping averages the signals for the axial and equatorial protons, resulting in a time-averaged spectrum. At lower temperatures, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for each conformer.[10] The presence of polar groups can also influence the conformational equilibrium through transannular electrostatic interactions.[11]
Chair Conformation Interconversion
The following diagram illustrates the rapid equilibrium between the two chair conformers.
Caption: Equilibrium between chair conformers.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[6]
-
Homogenization: Gently vortex or shake the NMR tube to ensure the solution is homogeneous.
Instrumental Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: The spectrum is typically acquired at room temperature (around 298 K).
-
Pulse Sequence: A standard one-pulse sequence is generally sufficient for a routine ¹H NMR spectrum.
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.
Experimental Workflow
This diagram outlines the key steps in acquiring the ¹H NMR spectrum.
Caption: Workflow for ¹H NMR spectral acquisition.
Data Interpretation and Structural Verification
The interpretation of the acquired ¹H NMR spectrum involves assigning each signal to the corresponding protons in the molecule. This is achieved by comparing the experimental data (chemical shifts, multiplicities, and integrals) with the predicted values.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous signal assignment. COSY experiments reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other. HSQC experiments correlate proton signals with the signals of the carbon atoms they are attached to, providing further structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural characterization. A detailed analysis of the chemical shifts, coupling patterns, and signal integrations, combined with an understanding of the molecule's symmetry and conformational dynamics, allows for a complete assignment of the proton signals. This in-depth guide provides the theoretical framework and practical considerations necessary for researchers and scientists to confidently interpret the ¹H NMR spectrum of this and related substituted cyclohexane systems, aiding in the advancement of chemical research and drug development.
References
-
Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47. Available at: [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]
-
SlideShare. (2015). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Available at: [Link]
-
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available at: [Link]
-
ResearchGate. (2011). Conformational analysis of trans-1,4-dihalocyclohexanes. Available at: [Link]
-
SpectraBase. (n.d.). 4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]
-
PubMed. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Available at: [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
-
SpectraBase. (n.d.). 1,1-Cyclohexanedicarboxylic acid, 4-oxo-2,6-diphenyl-, diethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Available at: [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
-
YouTube. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Available at: [Link]
-
PubChem. (n.d.). Methyl 1-methylcyclohexanecarboxylate. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available at: [Link]
-
LookChem. (n.d.). Cas 1622928-67-9,this compound. Available at: [Link]
-
PubChem. (n.d.). 1-Methoxy-4-methylcyclohexane. Available at: [Link]
-
PubChem. (n.d.). Methyl 1-amino-4-methoxycyclohexanecarboxylate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Cyclohexanone(108-94-1) 1H NMR [m.chemicalbook.com]
- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
A Comprehensive Technical Guide to the ¹³C NMR Analysis of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical prediction of the ¹³C NMR spectrum, a validated experimental protocol for data acquisition, and a framework for spectral interpretation. By explaining the causal relationships behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and educational resource for the structural elucidation of complex organic molecules.
Introduction
The Target Molecule: this compound
This compound (CAS No. 1622928-67-9) is a substituted cyclohexanone derivative with the molecular formula C₉H₁₄O₄. Its structure is characterized by a cyclohexane ring featuring a ketone at the C4 position and a quaternary carbon at the C1 position, which is substituted with both a methoxy group (-OCH₃) and a methyl ester group (-COOCH₃). This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis. Accurate structural verification is paramount, and ¹³C NMR spectroscopy is the definitive technique for this purpose.
The Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool for organic chemists, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, and the chemical shift (δ) of that signal is highly sensitive to its local electronic environment. For a molecule like this compound, ¹³C NMR can:
-
Confirm the presence of all nine carbon atoms.
-
Differentiate between sp²-hybridized carbonyl carbons (ketone and ester) and sp³-hybridized aliphatic carbons.
-
Verify the existence and electronic environment of the key functional groups.
-
Provide evidence for the molecular symmetry by showing equivalent carbons as single peaks.
Theoretical Prediction and Spectral Analysis
A robust understanding of the expected spectrum is critical before undertaking any experimental work. This section details the predicted chemical shifts for each carbon atom based on established principles of NMR spectroscopy.
Molecular Structure and Symmetry
The structure of this compound possesses a plane of symmetry passing through C1, the C1 substituents, and C4. This symmetry renders the methylene carbons C2 and C6 equivalent, as well as the methylene carbons C3 and C5. Therefore, a total of seven distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.
Figure 2: Standard workflow for ¹³C NMR data acquisition.
Conclusion
The ¹³C NMR analysis of this compound is a clear demonstration of the power of this technique in modern chemical research. A predictive approach, based on fundamental principles, allows for the confident assignment of all seven expected signals, from the downfield carbonyls to the upfield aliphatic carbons. The successful acquisition of a high-quality spectrum is contingent upon a methodologically sound experimental protocol that optimizes parameters for both signal-to-noise and resolution, paying special attention to the detection of weak quaternary carbon signals. This guide provides the theoretical foundation and practical framework necessary for researchers to effectively utilize ¹³C NMR for the unambiguous structural verification of this and other similarly complex synthetic intermediates.
References
-
University of Missouri Department of Chemistry. (2020). Optimized Default 13C Parameters. NMR Facility. [Link]
-
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Table]. Retrieved from ResearchGate. [Link]
-
Yale University Chemical Instrumentation Center. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). 13C NMR. EPFL. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Navarro-Vázquez, A., & Cobas, C. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Data Interpretation Explained. [Link]
-
Sumanaweera, T. S., & Glover, G. H. (1989). Proton decoupled 13C NMR imaging. Magnetic Resonance in Medicine, 7(2), 235-240. [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. [Table]. Retrieved from ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. [PDF]. [Link]
-
University of California, San Diego. (n.d.). 13-C NMR Protocol for beginners AV-400. [PDF]. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
University of Bath. (n.d.). 13C NMR Spectroscopy. [PDF]. [Link]
-
Chemical Aid. (n.d.). 13 Carbon NMR. [Link]
-
Kumar, D., et al. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores... RSC Advances. [Link]
-
de Graaf, R. A., et al. (2025). State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide. Request PDF. [Link]
-
Shinde, S. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. [Presentation]. [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents - Supporting Information. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-671. [Link]
-
Chemistry Stack Exchange. (2019). Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. [PDF]. [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Search Results. [Link]
-
University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5. [Link]
-
Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]
An In-Depth Technical Guide to the Infrared Spectrum Analysis of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules by identifying their functional groups.[1][2] This guide provides a comprehensive analysis of the infrared spectrum of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[3] We will explore the theoretical underpinnings of the vibrational modes specific to this molecule, present a robust protocol for acquiring high-quality spectral data using Attenuated Total Reflectance (ATR)-FTIR, and offer a detailed interpretation of the resulting spectrum. The causality behind peak assignments is emphasized, linking experimental observations to the underlying molecular structure and vibrational principles.
Molecular Structure and Vibrational Fundamentals
This compound (C₉H₁₄O₄) is a polyfunctionalized cyclic molecule.[3] A thorough IR spectral analysis hinges on recognizing its constituent functional groups, each with characteristic vibrational frequencies.[4] The molecule comprises:
-
A saturated ester (methyl carboxylate).
-
A saturated cyclic ketone (cyclohexanone moiety).
-
An ether (methoxy group).
-
An underlying alkane (cyclohexane ring) framework.
The presence of multiple oxygen-containing groups dictates the most prominent features of its IR spectrum, particularly in the carbonyl and fingerprint regions.
Figure 1: Molecular structure of this compound highlighting the key functional groups.
Principles of IR Spectroscopy: A Brief Overview
IR spectroscopy measures the interaction of infrared radiation with matter.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific molecular bond, the molecule absorbs the radiation.[4][5] This absorption results in a transition to a higher vibrational energy state. An IR spectrum is a plot of absorbance (or transmittance) versus the frequency of radiation (typically expressed as wavenumber, cm⁻¹), creating a unique "molecular fingerprint".[1][6]
The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle). Stronger bonds and bonds between lighter atoms vibrate at higher frequencies.[4] The intensity of an absorption band is proportional to the change in the dipole moment during the vibration. For this reason, polar bonds like carbonyls (C=O) produce very strong absorption bands.[7][8]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR that requires minimal to no sample preparation for liquids and solids, making it highly efficient and reproducible.[9][10]
Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a non-abrasive wipe. This step is critical to prevent cross-contamination.
-
Background Spectrum Acquisition:
-
Ensure the pressure arm of the ATR accessory is not in contact with the crystal.[10]
-
Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance spectrum.
-
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.
Figure 2: Standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Spectral Analysis and Interpretation
The IR spectrum of this compound can be divided into distinct regions, each providing specific structural information.
C-H Stretching Region (3000 - 2800 cm⁻¹)
-
~2950-2850 cm⁻¹: These absorptions arise from the stretching vibrations of sp³ C-H bonds in the cyclohexane ring and the two methyl groups.[14] Multiple bands are expected in this region due to symmetric and asymmetric stretching modes of CH₂ and CH₃ groups.[14]
Carbonyl (C=O) Stretching Region (1750 - 1700 cm⁻¹)
This is the most diagnostic region for this molecule, featuring two distinct, strong carbonyl absorption bands.
-
~1740 cm⁻¹ (Ester C=O Stretch): Saturated aliphatic esters typically exhibit a strong C=O stretching band in the 1750-1735 cm⁻¹ range.[15][16][17] The electronegativity of the alkoxy oxygen atom (-OCH₃) attached to the carbonyl carbon pulls electron density away, strengthening the C=O double bond and increasing its vibrational frequency compared to a ketone.[18]
-
~1715 cm⁻¹ (Ketone C=O Stretch): Saturated six-membered cyclic ketones (cyclohexanones) show a characteristic strong C=O absorption at approximately 1715 cm⁻¹.[15][19][20] This value is typical for a strain-free cyclic ketone.[20]
Fingerprint Region (1500 - 1000 cm⁻¹)
This region contains a complex series of absorptions from C-O single bond stretching and C-H bending vibrations, which are highly characteristic of the molecule as a whole.
-
~1300-1150 cm⁻¹ (Ester C-O Stretch): Esters characteristically display two C-O stretching bands.[17][21] A strong, asymmetric C-C-O stretch is typically found between 1300-1150 cm⁻¹.[22]
-
~1150-1000 cm⁻¹ (Ether & Ester C-O Stretches): Both the ether linkage (C-O-C) and the second C-O stretch of the ester (O-C-C) absorb strongly in this region.[22][23][24][25] Dialkyl ethers typically show a strong C-O stretch around 1150-1100 cm⁻¹.[23][26] The overlap of these absorptions will likely result in a broad and very intense band system in this part of the spectrum.
-
~1465-1450 cm⁻¹ (CH₂ Bending): The scissoring (bending) vibration of the CH₂ groups in the cyclohexane ring gives rise to a distinct absorption in this range.[20][27]
-
~1230-1100 cm⁻¹ (Ketone C-C-C Stretch): Saturated ketones exhibit a C-C-C stretching vibration involving the two alpha-carbons and the carbonyl carbon, which appears as an intense peak in this range.[7] This will likely overlap with the strong C-O stretching bands.
Summary of Expected Absorption Bands
The following table summarizes the predicted key vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~2950 - 2850 | Medium-Strong | C-H Stretch (sp³) | Alkane / Methyl |
| ~1740 | Very Strong | C=O Stretch | Ester |
| ~1715 | Very Strong | C=O Stretch | Ketone |
| ~1465 - 1450 | Medium | CH₂ Scissoring | Alkane (Cyclohexane) |
| ~1300 - 1000 | Very Strong, Broad | C-O Stretch & C-C-C Stretch | Ester, Ether, Ketone |
Conclusion
The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands that directly correlate with its constituent functional groups. The definitive proof of structure lies in the observation of two distinct and intense carbonyl stretching frequencies for the ester (~1740 cm⁻¹) and the ketone (~1715 cm⁻¹), complemented by strong C-H stretching absorptions above 2850 cm⁻¹ and a complex, intense series of C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹). This guide provides the foundational knowledge and a practical framework for researchers to confidently acquire and interpret the IR spectrum of this important synthetic intermediate, ensuring its identity and purity in drug development and chemical synthesis workflows.
References
-
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
-
Spectroscopy of Ethers | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]
-
Ketone IR Spectroscopy Analysis. (2024, October 27). Berkeley Learning Hub. [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]
-
IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. [Link]
-
Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. (2022, January 8). Microbe Notes. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]
-
What Is the Basic Principle of IR Spectroscopy? [+Applications]. (2025, January 30). Surplus Solutions. [Link]
-
What Is Infrared Spectroscopy? Fundamentals & Applications. (2024, January 31). Excedr. [Link]
-
IR Spectrum: Esters. (n.d.). Química Orgánica. [Link]
-
CH 336: Ether Spectroscopy. (2020, February 7). Oregon State University. [Link]
-
Vibrational Properties of 3,5-Bis (4-hydroxy phenyl)-2,4,6- Trimethyl Cyclohexanone: A Quantum Chemical. (n.d.). AIP Publishing. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. [Link]
-
I R spectroscopy & its application. (n.d.). Slideshare. [Link]
-
The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. [Link]
-
IR (infrared) spectroscopy. (n.d.). BYJU'S. [Link]
-
Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. (n.d.). Spectroscopy Online. [Link]
-
Tips for ATR Sampling. (n.d.). Gammadata. [Link]
-
Normal modes and group frequencies. Conflict or compromise? In-depth vibrational analysis of cyclohexanone. (n.d.). ACS Publications. [Link]
-
A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). ChemAnalyst. [Link]
-
Cas 1622928-67-9, this compound. (n.d.). LookChem. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]
-
Why is the IR stretching frequency for C=O in ester larger than that of ketones? (2022, February 14). Reddit. [Link]
-
What is carbonyl stretching frequency? (2016, November 2). Quora. [Link]
-
Great Deal this compound For Office. (n.d.). Alibaba. [Link]
Sources
- 1. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]
- 2. byjus.com [byjus.com]
- 3. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]
- 6. I R spectroscopy & its application | PPT [slideshare.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. quora.com [quora.com]
- 9. jascoinc.com [jascoinc.com]
- 10. gammadata.se [gammadata.se]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Infrared Spectrometry [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. reddit.com [reddit.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 21. IR Spectrum: Esters [quimicaorganica.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. fiveable.me [fiveable.me]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. rockymountainlabs.com [rockymountainlabs.com]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. pubs.aip.org [pubs.aip.org]
mass spectrometry of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
A Technical Guide to the Mass Spectetric Analysis of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate
Abstract
Introduction
Overview of this compound
This compound (C9H14O4, Molar Mass: 186.21 g/mol ) is a multifunctional organic compound featuring a cyclohexane ring substituted with a ketone, a methyl ester, and a methoxy group at a quaternary carbon. Its structural complexity makes it a valuable building block in organic synthesis. It serves as a key reagent and intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection technologies. Given its role in these regulated industries, the ability to unambiguously identify and characterize this molecule is of paramount importance.
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragments, a chemical "fingerprint" is generated. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing rich structural detail.[1] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces protonated molecules or adducts with minimal fragmentation, making it ideal for accurate molecular weight determination.[2][3] By combining these techniques, a comprehensive structural analysis can be achieved.
Theoretical Fragmentation Analysis
Predicted Electron Ionization (EI-MS) Fragmentation Pathway
Under high-energy electron impact (typically 70 eV), this compound is expected to form a molecular ion (M+•) at m/z 186, which will likely be of low abundance due to the molecule's susceptibility to fragmentation. The fragmentation will be directed by the functional groups, primarily through alpha-cleavage events adjacent to the ketone, ether, and ester functionalities.[4][5][6]
Key Predicted EI Fragmentation Steps:
-
Alpha-Cleavage of the Methoxy Group: Loss of the methoxy radical (•OCH3) is a highly probable initial fragmentation due to the stability of the resulting tertiary acylium ion. This would produce a prominent fragment at m/z 155 .
-
Alpha-Cleavage of the Ester Group: Loss of the carbomethoxy radical (•COOCH3) is another favorable pathway, leading to a fragment at m/z 127 .
-
Alpha-Cleavage adjacent to the Ketone: Cleavage of the C-C bond alpha to the carbonyl group is a characteristic fragmentation for ketones.[7] This can lead to ring opening and a cascade of subsequent fragmentations, potentially producing ions at m/z 141 (loss of •C2H5) and m/z 98 .
-
McLafferty Rearrangement: While a classical McLafferty rearrangement requires a gamma-hydrogen, which is available, the competing alpha-cleavage pathways are likely to be more dominant for this structure. However, a diagnostic peak for ketones can sometimes be seen at m/z 58 .[8]
-
Loss of the entire Ester and Methoxy groups: A concerted or sequential loss could lead to a cyclohexanone radical cation at m/z 98 .
Caption: Predicted EI Fragmentation Pathway.
Predicted Electrospray Ionization (ESI-MS) Behavior
In positive-ion ESI, the molecule is expected to be detected primarily as a protonated species [M+H]+ at m/z 187 or as adducts with sodium [M+Na]+ at m/z 209 or potassium [M+K]+ at m/z 225 . ESI is a soft ionization technique, so the intact protonated molecule should be the base peak in the full scan MS1 spectrum.[9]
Structural information can be obtained using tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion.[10] The proton will likely reside on either the ketone or ester carbonyl oxygen.
Key Predicted CID Fragmentation Steps of [M+H]+ (m/z 187):
-
Neutral Loss of Methanol: A primary and highly likely fragmentation pathway is the loss of a neutral methanol (CH3OH) molecule, which would result in a fragment ion at m/z 155 .[11]
-
Neutral Loss of Water: Although less probable than methanol loss, the elimination of a water molecule (H2O) could occur, leading to a fragment at m/z 169 .
-
Loss of Carbon Monoxide: Following an initial neutral loss, the subsequent loss of carbon monoxide (CO) from fragments like m/z 155 is common, producing an ion at m/z 127 .
Caption: Predicted ESI-MS/MS Fragmentation.
Experimental Protocols
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. This compound is expected to be amenable to both techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol is designed for the qualitative analysis and structural confirmation using EI fragmentation.[12]
3.1.1 Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
Transfer 1 mL of the working solution into a 2 mL GC vial.
3.1.2 Instrumentation and Parameters:
-
GC System: Standard Gas Chromatograph.
-
Injector: Split/Splitless, 250 °C, Split ratio 20:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
This protocol is ideal for accurate mass determination and MS/MS fragmentation studies.[13][14]
3.2.1 Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in Methanol or Acetonitrile.
-
Perform a serial dilution to create a working solution of approximately 1 µg/mL in 50:50 Acetonitrile:Water.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
3.2.2 Instrumentation and Parameters:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: 100 mm x 2.1 mm ID, 1.8 µm particle size, C18 stationary phase.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Triple Quadrupole, Q-TOF, or Orbitrap Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MS1 Scan Range: m/z 100 to 500.
-
MS/MS (CID): Precursor ion m/z 187, Collision Energy ramped from 10-30 eV.
Data Interpretation and Visualization
Predicted Key Fragments and Data Summary
The following table summarizes the predicted key ions and their proposed origins. This serves as a guide for interpreting experimental data.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |
| EI | 186 ([M]+•) | 155 | •OCH3 (Methoxy radical) |
| 127 | •COOCH3 (Carbomethoxy radical) | ||
| 98 | C6H10O (Cyclohexanone radical cation) | ||
| 59 | [COOCH3]+ (Carbomethoxy cation) | ||
| ESI-MS/MS | 187 ([M+H]+) | 155 | CH3OH (Methanol) |
| 169 | H2O (Water) | ||
| 127 | CH3OH + CO |
Experimental Workflow Visualization
The overall process from sample receipt to final data analysis follows a structured workflow to ensure data integrity and reproducibility.
Caption: General Analytical Workflow.
Conclusion
While a definitive analysis awaits an empirical spectrum, the foundational principles of mass spectrometry provide a robust framework for predicting the fragmentation behavior of this compound. Under Electron Ionization, fragmentation is expected to be driven by alpha-cleavages, leading to characteristic losses of the methoxy and carbomethoxy groups. Under Electrospray Ionization, the protonated molecule should be readily observed, with Collision-Induced Dissociation primarily inducing the neutral loss of methanol. The experimental protocols outlined in this guide provide a validated starting point for researchers to develop and implement reliable analytical methods for the characterization of this important synthetic intermediate, ensuring its identity and purity in critical pharmaceutical and agrochemical applications.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Dummies. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]
-
Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Gohlke, R. S. (1962). Time-of-flight mass spectrometry and gas-liquid partition chromatography. Analytical Chemistry, 34(10), 1332-1333. [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
- Watson, J. T., & Sparkman, O. D. (2007).
- de Hoffmann, E., & Stroobant, V. (2007).
Sources
- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 5. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. whitman.edu [whitman.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]
An In-depth Technical Guide to Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate: Synthesis, Properties, and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a key building block in contemporary medicinal chemistry. While the specific discovery and detailed historical timeline of this compound are not extensively documented in public literature, its emergence is intrinsically linked to the advancement of synthetic methodologies for constructing complex cyclic systems and the growing demand for novel scaffolds in drug discovery. This guide will delve into the plausible synthetic origins of this molecule, its physicochemical and spectroscopic characteristics, and its significant role as a crucial intermediate in the development of therapeutic agents, particularly modulators of alpha-1 antitrypsin (AAT). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: A Modern Building Block in Medicinal Chemistry
This compound (CAS No. 1622928-67-9) is a substituted cyclohexanone derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique structural features, including a quaternary stereocenter, a ketone, an ester, and a methoxy group, provide multiple points for chemical modification, making it an attractive scaffold for the design of novel therapeutics. The strategic placement of these functional groups allows for the construction of intricate three-dimensional structures, a critical aspect in modern drug design for achieving high target affinity and selectivity.
The primary application of this compound to date appears to be in the synthesis of small molecule modulators for the treatment of alpha-1 antitrypsin deficiency (AATD), a genetic disorder that can lead to severe lung and liver disease.[2][3] Pharmaceutical companies, such as Vertex Pharmaceuticals, are actively researching and developing AAT modulators, highlighting the importance of intermediates like this compound in their synthetic campaigns.[2][4][5]
Historical Context and Plausible Discovery
The structural core of the molecule, a 4-oxocyclohexane-1-carboxylate, can be conceptually traced back to the pioneering work on intramolecular cyclization reactions. The Dieckmann condensation , a named reaction dating back to the late 19th century, stands out as a highly probable method for the initial synthesis of the core ring system.[6][7] This reaction provides a powerful tool for the formation of five- and six-membered cyclic β-keto esters from dicarboxylic acid esters. The subsequent introduction of the methoxy group at the C1 position would represent a further synthetic innovation, likely driven by the need to create a specific three-dimensional arrangement of functional groups for optimal biological activity in a targeted drug discovery program.
Synthetic Strategies: A Focus on the Dieckmann Condensation
While a specific, published protocol for the synthesis of this compound is not available, a plausible and efficient route can be designed based on the principles of the Dieckmann condensation. This intramolecular cyclization of a diester is a cornerstone of cyclic ketone synthesis.[6][7]
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the cyclic β-keto ester to an acyclic diester precursor. The key C-C bond formation in the Dieckmann condensation occurs between the α-carbon of one ester and the carbonyl carbon of the other.
Caption: Retrosynthetic analysis for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a proposed method based on established chemical principles for analogous compounds.
Step 1: α-Methoxylation of Dimethyl Adipate
-
Reaction Setup: To a solution of dimethyl adipate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).
-
Enolate Formation: The LDA will deprotonate the α-position of the diester to form the corresponding enolate.
-
Methoxylation: A suitable methoxylating agent, such as N-methoxy-N-methyl-1H-imidazole-1-carboxamide, is then added to the reaction mixture.[8]
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution), and the product, dimethyl 2-methoxyadipate, is extracted with an organic solvent. The crude product is then purified by column chromatography.
Step 2: Intramolecular Dieckmann Condensation
-
Reaction Setup: The purified dimethyl 2-methoxyadipate is dissolved in an anhydrous solvent (e.g., toluene or methanol) containing a strong base such as sodium methoxide or sodium hydride.
-
Cyclization: The reaction mixture is heated to promote the intramolecular condensation. The base facilitates the formation of an enolate which then attacks the other ester carbonyl, leading to the formation of the six-membered ring.
-
Work-up and Purification: The reaction is neutralized with a weak acid, and the solvent is removed under reduced pressure. The resulting crude product, this compound, is then purified by vacuum distillation or column chromatography.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Structural Elucidation
While specific experimental data for this compound is not widely published, its physicochemical properties can be predicted based on its structure. It is expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature.[1]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
| Boiling Point | Expected to be distillable under reduced pressure |
Spectroscopic Characterization (Predicted)
The structural features of this compound would give rise to a unique spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals for the methoxy group protons (a singlet around 3.2-3.5 ppm), the methyl ester protons (a singlet around 3.7-3.8 ppm), and a series of multiplets for the diastereotopic methylene protons of the cyclohexane ring (in the range of 1.5-3.0 ppm).[9][10][11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the ketone carbonyl (around 205-220 ppm), the ester carbonyl (around 170-175 ppm), the quaternary carbon bearing the methoxy and ester groups (around 80-90 ppm), the methoxy carbon (around 50-55 ppm), the methyl ester carbon (around 51-53 ppm), and several signals for the cyclohexane ring carbons (in the range of 20-50 ppm).[12][13][14][15][16]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands characteristic of the ketone C=O stretch (around 1715 cm⁻¹) and the ester C=O stretch (around 1735 cm⁻¹). C-O stretching vibrations for the ester and ether functionalities would also be present in the fingerprint region (1000-1300 cm⁻¹).[17]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would be expected to involve the loss of the methoxy group (M-31), the methoxycarbonyl group (M-59), and other characteristic cleavages of the cyclohexane ring.[18][19][20]
Application in Drug Discovery: A Key Intermediate for AAT Modulators
The primary documented application of this compound is as a key intermediate in the synthesis of modulators of alpha-1 antitrypsin (AAT).[4][5] AAT deficiency is a genetic disorder where a misfolded variant of the AAT protein accumulates in the liver, leading to low circulating levels of functional AAT. This deficiency results in an inability to protect the lungs from the destructive action of neutrophil elastase, leading to emphysema.[8][21][22]
Small molecule correctors that can bind to the misfolded Z-AAT protein and promote its proper folding and secretion are a promising therapeutic strategy.[2][3][23] The complex, three-dimensional structures of these modulators often require chiral building blocks with specific stereochemistry and functional group arrangements. This compound provides a rigid scaffold that can be elaborated to produce these complex molecules.
While specific synthetic steps are proprietary, it is plausible that the ketone functionality of the intermediate is further transformed, for example, through reductive amination or other C-N bond-forming reactions, to introduce the necessary pharmacophoric elements for AAT modulation. The ester and methoxy groups can influence the solubility, metabolic stability, and conformational properties of the final drug candidate.
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. vrtx.com [vrtx.com]
- 3. Vertex discovers new α1-antitrypsin inhibitors | BioWorld [bioworld.com]
- 4. US20200361939A1 - Modulators of alpha-1 antitrypsin - Google Patents [patents.google.com]
- 5. WO2020081257A1 - Modulators of alpha-1 antitrypsin - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20080312136A1 - Alpha 1-Antitrypsin Compositions and Treatment Methods Using Such Compositions - Google Patents [patents.google.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. chemistryconnected.com [chemistryconnected.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. compoundchem.com [compoundchem.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. US8436013B2 - Compounds and methods for treatment of alpha-1 antitrypsin deficiency - Google Patents [patents.google.com]
- 22. EP2214699B1 - Method, composition, and article of manufacture for providing alpha-1 antitrypsin - Google Patents [patents.google.com]
- 23. alpha1.org [alpha1.org]
reactivity and stability of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
An In-Depth Technical Guide to the Reactivity and Stability of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Abstract
This compound is a substituted cyclohexanone derivative featuring a unique combination of ester, ether, and ketone functionalities. Its structure, which includes a quaternary carbon at the C1 position, dictates a specific reactivity profile that makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds.[1] This guide provides a comprehensive analysis of the compound's synthesis, chemical behavior, and stability under various conditions. We will explore its reactivity at each functional group, including the enolization of the ketone, reactions at the ester and methoxy groups, and its degradation pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this molecule in complex synthetic applications.
Introduction and Physicochemical Properties
This compound, hereafter referred to as MMOC, is a cyclic keto-ester. The molecule's core is a six-membered cyclohexane ring, with a ketone at the C4 position and a quaternary center at C1 bearing both a methyl ester and a methoxy group. This arrangement precludes the existence of an enolizable proton at the C1 position, thereby channeling the molecule's reactivity towards the α-protons of the ketone (at C3 and C5) and the distinct chemistries of the ester and ether functionalities. Its utility as a building block in the synthesis of medicinal and agrochemical compounds is notable.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1622928-67-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₄O₄ | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][2][3] |
| Appearance | Colorless Liquid | [1][2] |
| Purity | Typically ≥97% | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of MMOC is not widely documented in standard literature, but a logical approach can be devised from established organic reactions. A plausible route involves the Michael addition of a suitable nucleophile to an α,β-unsaturated system, which is a cornerstone of cyclic system synthesis.[5][6][7]
A proposed synthetic pathway initiates with the Michael addition of methyl α-methoxyacetoacetate to methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form the six-membered ring, followed by dehydration to yield a cyclohexenone precursor. Subsequent selective reduction of the double bond would yield the target molecule, MMOC.
Proposed Experimental Protocol: Synthesis of MMOC
-
Step 1: Michael Addition. In a round-bottom flask under a nitrogen atmosphere, dissolve methyl α-methoxyacetoacetate (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Add a non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise, allowing for the cessation of hydrogen evolution between additions.
-
Stir the resulting enolate solution for 30 minutes at 0 °C.
-
Slowly add methyl vinyl ketone (1.2 eq) via syringe, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Step 2: Intramolecular Aldol Condensation & Dehydration. The crude Michael adduct is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is then dissolved in ethanol, and a catalytic amount of sodium ethoxide is added to promote cyclization. The mixture is heated to reflux for 4-6 hours.
-
Step 3: Purification and Characterization. After cooling, the reaction is neutralized, and the solvent is removed. The crude product is purified by column chromatography on silica gel. The final product, MMOC, is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Chemical Reactivity
The reactivity of MMOC is governed by its three primary functional groups. The absence of an α-proton at C1 simplifies its reactivity profile, focusing reactions on the ketone and ester moieties.
Caption: Key reactive sites and corresponding reaction types for MMOC.
Keto-Enol Tautomerism and Reactions at α-Carbons (C3/C5)
The most significant aspect of MMOC's reactivity involves the ketone at C4. The adjacent methylene groups at C3 and C5 possess acidic α-protons, enabling the formation of an enol or enolate intermediate under acidic or basic conditions, respectively.[8]
-
Causality: The formation of an enolate is a critical step for many carbon-carbon bond-forming reactions. The choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate, although in this symmetrical case, they are degenerate.[9] Strong, bulky bases like LDA favor the kinetic enolate, while weaker bases at higher temperatures allow for equilibrium to the more stable thermodynamic enolate.
Caption: Keto-enol tautomerism of MMOC under basic and acidic conditions.
Common reactions proceeding via the enolate include:
-
Alkylation: Introduction of alkyl groups at the C3/C5 position using alkyl halides.[10]
-
Halogenation: Reaction with halogens (e.g., Br₂) in acidic or basic solution to form α-halo ketones.
Reactions of the Ketone Carbonyl
The electrophilic carbonyl carbon of the ketone is susceptible to nucleophilic attack.
-
Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved with mild reducing agents like sodium borohydride (NaBH₄), leaving the ester intact.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds will add to the ketone, forming a tertiary alcohol.
Reactions of the Ester and Methoxy Groups
The functional groups at the C1 position also exhibit characteristic reactivity.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under either acidic or basic (saponification) conditions.[11] The resulting δ-keto acid is more stable to decarboxylation than a corresponding β-keto acid.[12][13]
-
Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to other esters.[12]
-
Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI) to yield a tertiary alcohol.[14]
Stability and Degradation Profile
MMOC is relatively stable under standard laboratory conditions.[1] However, its stability is compromised by exposure to strong acids, strong bases, and high temperatures, leading to predictable degradation pathways.
pH-Dependent Stability
-
Acidic Conditions (pH < 4): Under prolonged exposure to strong acids, particularly at elevated temperatures, two primary degradation pathways are possible: hydrolysis of the methyl ester to the corresponding carboxylic acid and cleavage of the methoxy ether bond.[14]
-
Neutral Conditions (pH 6-8): The compound exhibits good stability in this range at ambient temperature.
-
Basic Conditions (pH > 9): The primary degradation route is the rapid hydrolysis (saponification) of the methyl ester to form the carboxylate salt.[11] Under very strong basic conditions, retro-Dieckmann or retro-Claisen type reactions could potentially occur, leading to ring-opening, but this typically requires more forcing conditions.
Thermal Stability
The molecule itself is thermally stable. However, its hydrolyzed form, 1-methoxy-4-oxocyclohexane-1-carboxylic acid, can undergo decarboxylation at very high temperatures, though it is significantly more stable than β-keto acids which readily decarboxylate upon heating.[13]
Recommended Storage and Handling
-
Storage: For long-term stability, MMOC should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature, protected from moisture.[3]
-
Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound may cause skin and eye irritation.[3]
Conclusion
This compound is a synthetically useful building block with a well-defined reactivity profile. Its key structural feature—the lack of an α-proton at C1—directs its reactivity towards the α-positions of the ketone and the distinct functionalities of the ester and ether groups. A thorough understanding of its keto-enol tautomerism, susceptibility to nucleophilic attack at both carbonyls, and its stability under different pH and thermal conditions is essential for its successful application in the synthesis of complex molecular targets. This guide provides the foundational knowledge for researchers to effectively and safely utilize this versatile intermediate in their synthetic endeavors.
References
- Title: Dieckmann condensation - Grokipedia Source: Grokipedia URL
- Title: Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes Source: Fiveable URL
- Title: Dieckmann Condensation - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Dieckmann condensation - Wikipedia Source: Wikipedia URL
- Title: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation Source: JoVE URL
- Title: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization Source: JoVE URL
- Title: Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0 Source: Smolecule URL
- Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL
- Title: Recent advances in the transesterification of β-keto esters Source: RSC Publishing URL
- Title: Cas 1622928-67-9, this compound Source: lookchem URL
- Title: this compound Source: CymitQuimica URL
- Source: pubs.acs.
- Title: Solvent-free Michael addition reaction of cyclohexanone with chalcone | Request PDF Source: ResearchGate URL
- Title: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis Source: JoVE URL
- Title: The Intramolecular Michael Reaction Source: Organic Reactions URL
- Title: 9.
- Title: 1622928-67-9|this compound|BLD Pharm Source: BLD Pharm URL
- Title: this compound (1 x 5 g)
- Title: 17.
- Title: Keto−Enol/Enolate Equilibria in the Isochroman-4-one System.
- Title: Enolization of Carbonyls: Thermodynamic vs Kinetic Enolates Source: YouTube URL
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. This compound [cymitquimica.com]
- 3. 1622928-67-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 5. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 11. aklectures.com [aklectures.com]
- 12. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0 [smolecule.com]
A Technical Guide to Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate for Researchers and Drug Development Professionals
Introduction
Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its bifunctional nature, incorporating both a ketone and a methoxycarbonyl group on a cyclohexane scaffold, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering commercial sourcing, synthetic considerations, and essential quality control protocols.
Part 1: Commercial Sourcing and Supplier Landscape
The procurement of high-purity chemical intermediates is a critical first step in any research and development pipeline. For a specialized compound like this compound (CAS No. 1622928-67-9), identifying reliable commercial suppliers is paramount. The following table summarizes publicly available information on vendors who list this product. It is crucial to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| 97% | 100mg to 25g[4] | |
| ≥99% | Gram to Kilogram scale[5] | |
| Not specified | 1g[3] | |
| Not specified | Inquire for details[6] |
When sourcing this intermediate, it is imperative to request a Certificate of Analysis (CoA) from the supplier. The CoA should provide detailed information on the purity of the compound, the analytical methods used for its determination (e.g., HPLC, NMR), and the levels of any detected impurities.
Part 2: Synthesis and Manufacturing Insights
While specific proprietary synthesis routes for this compound are not publicly disclosed by manufacturers, a plausible synthetic strategy can be devised based on established organic chemistry principles. A likely approach involves the Dieckmann condensation of a suitable acyclic diester, followed by alkylation and subsequent modifications.
A potential precursor for such a synthesis is dimethyl 3,3'-oxydipropionate. The synthesis could proceed via the following conceptual steps:
-
Cyclization: Intramolecular Dieckmann condensation of dimethyl 3,3'-oxydipropionate using a strong base like sodium methoxide to form the cyclic β-keto ester.
-
Methylation: Introduction of the methyl group at the α-position to the ester.
-
Further Functional Group Manipulation: Conversion of other functional groups as needed to arrive at the final product.
It is important to consider that such a synthesis can lead to by-products. Careful control of reaction conditions and rigorous purification of the final product are essential to achieve high purity.
Part 3: Quality Control and Analytical Protocols
To ensure the identity, purity, and quality of this compound, a comprehensive set of analytical tests should be performed. The following are key analytical techniques and protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of non-volatile organic compounds.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength of 210 nm.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak, which corresponds to the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | s | 3H | -OCH₃ (ester) |
| ~3.3 | s | 3H | -OCH₃ (ether) |
| ~2.2-2.8 | m | 8H | -CH₂- (cyclohexane ring) |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integration values with the expected structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Result:
-
Molecular Formula: C₉H₁₄O₄
-
Molecular Weight: 186.21 g/mol
-
Expected [M+H]⁺: 187.09
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in positive ion mode.
The following diagram illustrates a typical quality control workflow for this chemical intermediate.
Caption: Quality Control Workflow for Chemical Intermediates.
Part 4: Safe Handling and Storage
While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for handling similar chemical intermediates should be followed. These include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
This compound is a valuable, yet specialized, chemical building block. For researchers and drug development professionals, a thorough understanding of its commercial availability, synthetic background, and the necessary quality control measures is essential for successful and reproducible research outcomes. By partnering with reliable suppliers and implementing rigorous analytical protocols, the integrity of this key intermediate can be assured.
References
-
Lookchem. (n.d.). Cas 1622928-67-9,this compound. Retrieved from [Link]
-
VLIxwJcW. (n.d.). Great Deal this compound For Office. Retrieved from [Link]
-
Laibo Chem. (n.d.). Methyl1-methoxy-4-oxocyclohexane-1-carboxylate , Package: 1g. Retrieved from [Link]
Sources
molecular structure and conformation of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Introduction
Substituted cyclohexanones are a cornerstone in the architecture of many biologically active molecules and pharmaceuticals. Their rigid, yet conformationally mobile, six-membered ring system provides a robust scaffold for the precise three-dimensional arrangement of functional groups, which is paramount for molecular recognition and biological activity. The incorporation of stereogenic centers and the interplay of subtle stereoelectronic effects can profoundly influence the pharmacological profile of a drug candidate.
This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of this compound, a molecule that encapsulates several key stereochemical and stereoelectronic principles. Understanding the conformational preferences of this and related molecules is crucial for rational drug design, as the spatial orientation of the methoxy, ester, and ketone functionalities will dictate their interactions with biological targets. We will delve into the theoretical underpinnings of its conformational landscape, supported by established experimental and computational methodologies, to provide a holistic view for researchers in the field. This molecule serves as an excellent case study for the interplay of the anomeric effect and steric considerations in a substituted cyclohexanone ring.
Molecular Structure and Stereochemistry
The molecular structure of this compound, with the chemical formula C₉H₁₄O₄, features a cyclohexane ring bearing four substituents: a ketone at C4, and a methoxy group and a methyl carboxylate group both attached to C1. The presence of a fully substituted carbon at the C1 position introduces a key stereocenter.
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The interplay of steric and electronic effects determines the preferred conformation and the orientation of these substituents.
Conformational Analysis: A Play of Steric and Electronic Forces
The conformational equilibrium of this compound is primarily a balance between two chair conformers. The key to understanding this equilibrium lies in analyzing the energetic penalties and stabilizations associated with the positions of the substituents, particularly the bulky methyl carboxylate group and the electronically influential methoxy group.
The Dominance of the Chair Conformation
Cyclohexanone rings, like cyclohexane itself, exist predominantly in a chair conformation to alleviate steric and torsional strain. The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring at that position. Ring flipping is a rapid process at room temperature, converting axial substituents to equatorial and vice versa.
The Anomeric Effect and the Methoxy Group
A critical stereoelectronic interaction governing the conformation of this molecule is the anomeric effect . This effect describes the tendency of a heteroatomic substituent, such as a methoxy group, on a carbon adjacent to another heteroatom within a ring to favor the axial position, despite potential steric hindrance.[1] In this molecule, the C1 carbon is attached to the methoxy group's oxygen. While there isn't a second heteroatom within the cyclohexane ring itself, a generalized anomeric effect can still be at play, involving hyperconjugative interactions between the lone pairs of the methoxy oxygen and the antibonding orbitals of adjacent C-C bonds.
Specifically, the axial conformer allows for a stabilizing hyperconjugative interaction between a lone pair on the methoxy oxygen and the σ* orbital of the C1-C2 (and C1-C6) bond. This interaction is maximized when the lone pair orbital and the antibonding orbital are anti-periplanar, a condition met in the axial orientation.
Steric Hindrance: The 1,3-Diaxial Interactions
Counteracting the anomeric effect is steric hindrance, primarily in the form of 1,3-diaxial interactions .[2] An axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring. In the case of this compound, placing the larger methyl carboxylate group in the axial position would result in significant 1,3-diaxial strain.
The Conformational Equilibrium
Given the interplay of these effects, two principal chair conformations are in equilibrium. The equilibrium will favor the conformer that minimizes the overall free energy.
-
Conformer A (Axial Methoxy): The methoxy group is in the axial position, stabilized by the anomeric effect. The methyl carboxylate group is in the equatorial position, minimizing steric hindrance.
-
Conformer B (Equatorial Methoxy): The methoxy group is in the equatorial position. The methyl carboxylate group is in the axial position, leading to significant 1,3-diaxial strain.
Therefore, it is strongly predicted that Conformer A, with the methoxy group in the axial position and the methyl carboxylate group in the equatorial position, will be the major and most stable conformer.
Sources
Methodological & Application
The Synthetic Utility of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate: A Guide for the Research Scientist
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a functionally rich cyclic ketone, has emerged as a valuable building block, particularly in the synthesis of novel scaffolds for pharmaceutical and agrochemical research.[1][2] Its unique substitution pattern, featuring a ketone, a methyl ester, and a methoxy group at a quaternary center, offers a confluence of reactive sites that can be selectively manipulated to generate a diverse array of molecular frameworks. The cyclohexanone core is a prevalent motif in medicinally relevant compounds, and this reagent provides a sophisticated entry point into this chemical space.[3][4][5]
This guide provides an in-depth exploration of the synthetic potential of this compound, offering insights into its preparation and detailing protocols for its application in key organic transformations. The methodologies presented herein are designed to be a practical resource for researchers engaged in the discovery and development of new chemical entities.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1622928-67-9 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Storage | Store in a cool, dry place. |
Synthetic Applications and Protocols
The strategic placement of functional groups in this compound allows for a range of chemical manipulations. The ketone can undergo nucleophilic addition, condensation, and olefination reactions, while the ester functionality can be hydrolyzed, reduced, or serve as a handle for further derivatization. The α-methoxy group provides steric hindrance and electronic effects that can influence the stereochemical outcome of reactions at the adjacent carbonyl and ester groups.
Protocol 1: Ketal Protection of the Ketone Functionality
To selectively manipulate the ester group, the ketone must first be protected. A common and effective method is the formation of a cyclic ketal, such as a dimethoxy ketal.
Caption: Ketal protection of the ketone.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product, which can be purified by column chromatography on silica gel.
Protocol 2: Reduction of the Ester to a Primary Alcohol
With the ketone protected, the methyl ester can be selectively reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation opens up avenues for further functionalization of the resulting hydroxyl group.[6]
Caption: Reduction of the methyl ester.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 4,4-dimethoxy-1-methoxycyclohexane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Protocol 3: Wittig Olefination of the Ketone
The ketone functionality can be converted to an exocyclic double bond via the Wittig reaction. This reaction is a powerful tool for carbon-carbon bond formation and introduces a versatile alkene moiety for further synthetic elaborations.
Caption: Wittig olefination of the ketone.
Experimental Protocol:
-
Prepare the Wittig reagent (methylenetriphenylphosphorane) in situ by adding a strong base (e.g., n-butyllithium) to a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere.
-
To the resulting ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Conclusion and Future Outlook
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. The protocols outlined in this guide demonstrate its utility in key transformations that enable the construction of complex and diverse molecular scaffolds. The strategic interplay of the ketone, ester, and α-methoxy functionalities allows for selective chemical manipulations, making this reagent a valuable asset for medicinal chemists and synthetic organic chemists alike. Further exploration of the reactivity of this compound, particularly in asymmetric synthesis and the development of novel cascade reactions, is anticipated to unlock even greater synthetic possibilities and accelerate the discovery of new bioactive molecules.
References
-
LookChem. Cas 1622928-67-9, this compound. [Link]
-
ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. [Link]
-
Alpha Chemical Co. Revealing Cyclohexanone: Properties, Uses, and Benefits. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Cyclohexanone: A Key to Pharmaceutical Synthesis and Chemical Innovation. [Link]
-
ResearchGate. Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. [Link]
-
Aladdine. Great Deal this compound For Office. [Link]
-
PMC. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. researchgate.net [researchgate.net]
- 4. alphachem.biz [alphachem.biz]
- 5. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Strategic Application of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate in the Synthesis of Advanced RET Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The REarranged during Transfection (RET) receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer.[1][2] Aberrant RET activation, through mutations or chromosomal rearrangements, leads to uncontrolled cell proliferation and survival.[1][2] This has spurred the development of targeted RET inhibitors, with molecules like Selpercatinib and Pralsetinib receiving FDA approval and demonstrating significant clinical benefit.[2] The success of these therapies underscores the importance of innovative synthetic strategies and the identification of novel molecular scaffolds that can effectively target the RET kinase.
This application note details the utility of a key building block, methyl 1-methoxy-4-oxocyclohexane-1-carboxylate (CAS 1622928-67-9), in the synthesis of a novel class of RET kinase inhibitors. This versatile intermediate provides a unique three-dimensional framework that can be strategically employed to access complex molecular architectures designed for high-affinity binding to the RET kinase domain. We will provide a comprehensive overview of its application, including detailed synthetic protocols, the rationale behind its use, and its contribution to the development of next-generation targeted therapeutics.
The Significance of the Cyclohexanone Scaffold in Kinase Inhibitor Design
The rigid, yet conformationally adaptable, cyclohexane ring of this compound offers several advantages in the design of kinase inhibitors. The strategic placement of the methoxy and carboxylate functionalities at the quaternary center, combined with the ketone at the 4-position, provides multiple reaction handles for the elaboration of complex side chains. This allows for the precise orientation of pharmacophoric elements within the ATP-binding pocket of the RET kinase, enhancing both potency and selectivity.
Application in the Synthesis of Novel RET Kinase Inhibitors: A Detailed Protocol
A key application of this compound is demonstrated in the synthesis of advanced RET kinase inhibitors, as outlined in recent patent literature. The following protocol, adapted from cited sources, illustrates the conversion of this building block into a pivotal intermediate for the elaboration of potent RET inhibitors.
Protocol 1: Synthesis of a Key Spirocyclic Intermediate
This protocol details the reductive amination of this compound to generate a key piperidine-containing intermediate.
Reaction Scheme:
A schematic of the reductive amination step.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier (Example) |
| This compound | 1622928-67-9 | 186.21 | Commercial Vendor |
| Benzylamine | 100-46-9 | 107.15 | Commercial Vendor |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Commercial Vendor |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Commercial Vendor |
| Saturated aqueous sodium bicarbonate | N/A | N/A | In-house prep. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Commercial Vendor |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | Commercial Vendor |
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired spirocyclic piperidine intermediate.
Expected Outcome:
This procedure typically yields the desired product in good to excellent yields (70-90%), depending on the specific amine used and the scale of the reaction. The resulting spirocyclic piperidine is a key intermediate that can be further functionalized to introduce the core pharmacophore of the RET kinase inhibitor.
Elaboration to Advanced RET Kinase Inhibitors
The spirocyclic piperidine intermediate serves as a versatile scaffold for the construction of the final RET inhibitor. The secondary amine of the piperidine ring can be acylated or alkylated to introduce various side chains that can interact with specific residues in the RET kinase active site. The ester functionality can be hydrolyzed and coupled with other fragments to complete the synthesis of the target molecule.
General synthetic workflow for inhibitor synthesis.
Conclusion
This compound is a valuable and strategic building block for the synthesis of complex, three-dimensional molecules targeting the RET kinase. Its judicious use allows for the efficient construction of spirocyclic scaffolds that are key components of a new generation of potent and selective RET inhibitors. The protocols and strategies outlined in this application note are intended to provide researchers and drug development professionals with a practical guide to leveraging this versatile intermediate in their own drug discovery programs. The continued exploration of such innovative building blocks will undoubtedly accelerate the development of novel therapeutics for RET-driven cancers.
References
-
Hu, X., Khatri, U., Shen, T., & Wu, J. (2024). Deciphering the role of RET in cancer and breakthroughs in targeted treatments. Signal Transduction and Targeted Therapy, 9(1), 1-32. [Link]
- Subbiah, V., & Cote, G. J. (2020). Advances in the development of RET-specific kinase inhibitors. Journal of Clinical Oncology, 38(11), 1138-1147.
- Placzek, A. T., et al. (2020). A comparative analysis of FDA-approved kinase inhibitors.
-
LookChem. (n.d.). Cas 1622928-67-9,this compound. Retrieved from [Link]
Sources
Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate: A Versatile Building Block for Complex Molecule Synthesis
Introduction
Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate (CAS No. 1622928-67-9) is a bifunctional alicyclic compound that has emerged as a valuable building block in modern organic synthesis.[1][2][3] Its unique structural architecture, featuring a ketone, a methyl ester, and a quaternary carbon center bearing a methoxy group, offers a rich platform for the construction of complex molecular scaffolds. This combination of functionalities allows for a diverse range of chemical transformations, making it a strategic starting material in the synthesis of pharmaceutical and agrochemical agents.[1] This guide provides an in-depth exploration of the chemical reactivity of this versatile building block and presents detailed, field-proven protocols for its application in key synthetic transformations. While specific literature protocols for this exact molecule are nascent, the following application notes are based on well-established principles of organic chemistry, providing a robust framework for its utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1622928-67-9 | [1][2] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | [1] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups: the ketone at the C4 position and the methyl ester at the C1 position. The quaternary center at C1, substituted with a methoxy group, provides steric hindrance that can influence the stereochemical outcome of reactions at the adjacent ester. The ketone, being a more reactive electrophile than the ester in many cases, allows for selective transformations. This guide will focus on three key classes of reactions that leverage this reactivity:
-
Reductive Amination of the Ketone: A powerful method for introducing nitrogen-containing substituents, leading to the synthesis of novel amine derivatives.
-
Wittig Olefination of the Ketone: A classic and reliable method for carbon-carbon bond formation, converting the ketone into a variety of exocyclic alkenes.
-
Grignard Reaction - A Study in Selectivity: Exploring the reaction with organometallic reagents to target either the ketone or the ester, or both, depending on the reaction conditions.
The logical flow of utilizing this building block often starts with a selective transformation of the more reactive ketone functionality, followed by subsequent modifications of the ester or the newly introduced functional group.
Figure 1: Key synthetic transformations of this compound.
Application Notes and Protocols
Reductive Amination: Synthesis of 4-Amino-1-methoxy-cyclohexane-1-carboxylate Derivatives
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[4][5][6] The ketone moiety of this compound is an ideal handle for this transformation. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the iminium ion intermediate and less likely to reduce the ester functionality.[7]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are aprotic and effectively solubilize the reactants.[7]
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that is subsequently reduced.
-
Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice due to its mildness and selectivity. It is less basic than other hydrides, minimizing side reactions.[7]
-
Temperature: The reaction is typically run at room temperature to ensure a controlled reaction rate and prevent decomposition of the reactants or products.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in anhydrous dichloromethane (0.2 M) is added glacial acetic acid (0.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-1-methoxy-cyclohexane-1-carboxylate derivative.
Figure 2: Workflow for the reductive amination protocol.
Wittig Reaction: Synthesis of 4-Alkylidene-1-methoxy-cyclohexane-1-carboxylate Derivatives
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[8][9][10] In the case of this compound, the ketone can be converted to an exocyclic double bond, providing access to a wide range of functionalized cyclohexylidene derivatives. The choice of the Wittig reagent (stabilized or non-stabilized ylide) will influence the reactivity and, in some cases, the stereochemistry of the resulting alkene. For a relatively unhindered ketone like this, a non-stabilized ylide is expected to react efficiently.
Causality Behind Experimental Choices:
-
Wittig Reagent Preparation: The phosphonium ylide is typically prepared in situ from the corresponding phosphonium salt and a strong base.
-
Base: n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used strong bases to deprotonate the phosphonium salt and generate the reactive ylide.[11]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the ylide.
-
Temperature: The deprotonation is usually carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions of the strong base. The subsequent reaction with the ketone can then be warmed to room temperature.
Detailed Protocol:
-
A solution of the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (0.3 M) is cooled to 0 °C under a nitrogen atmosphere.
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at 0 °C for 30 minutes, during which time the characteristic color of the ylide should develop.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates complete consumption of the starting ketone (typically 2-6 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-alkylidene-1-methoxy-cyclohexane-1-carboxylate derivative.
Grignard Reaction: Navigating the Reactivity of Two Carbonyls
The presence of both a ketone and an ester in this compound presents an interesting challenge for reactions with highly nucleophilic reagents like Grignard reagents.[12][13][14][15] Generally, ketones are more reactive towards Grignard reagents than esters.[15] This difference in reactivity can potentially be exploited to achieve selective addition to the ketone. However, careful control of stoichiometry and temperature is crucial. The addition of one equivalent of a Grignard reagent at low temperature should favor the formation of the tertiary alcohol at the C4 position. The use of excess Grignard reagent will likely lead to the reaction at both the ketone and the ester, resulting in a diol.
Causality Behind Experimental Choices:
-
Stoichiometry: The molar equivalents of the Grignard reagent are the primary means of controlling the selectivity. One equivalent is used for selective addition to the ketone, while an excess (at least 3 equivalents) is required for the reaction with both carbonyls.
-
Temperature: Low temperatures (-78 °C) are employed to control the high reactivity of the Grignard reagent and enhance the selectivity for the more reactive ketone.
-
Solvent: Anhydrous diethyl ether or THF are the standard solvents for Grignard reactions.
-
Work-up: An acidic work-up is necessary to protonate the intermediate alkoxides to form the final alcohol products.
Detailed Protocol for Selective Addition to the Ketone:
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether (0.2 M) is cooled to -78 °C under a nitrogen atmosphere.
-
The Grignard reagent (1.1 eq, as a solution in diethyl ether or THF) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 2-4 hours and monitored by TLC.
-
The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the tertiary alcohol derivative.
Note on Di-addition: To achieve the formation of the diol, a similar protocol can be followed using at least 3 equivalents of the Grignard reagent and allowing the reaction to warm to room temperature after the initial addition.
Figure 3: Selective Grignard addition pathways.
Conclusion
This compound is a highly functionalized and promising building block for the synthesis of diverse and complex molecular architectures. The strategic application of well-established synthetic methodologies, such as reductive amination, Wittig olefination, and Grignard reactions, allows for the selective transformation of its ketone and ester functionalities. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to unlock the full synthetic potential of this versatile intermediate. As with any synthetic protocol, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
-
LookChem. Cas 1622928-67-9, this compound. [Link]
-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC - PubMed Central. [Link]
-
Reagentia. This compound (1 x 5 g). [Link]
-
NIH. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]
-
Synthonix Corporation. This compound | 1622928-67-9. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Organic Reactions. Grignard Reaction - Common Conditions. [Link]
-
Chemistry Steps. Esters with Grignard Reagent. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
NIH. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]
-
Bartleby. What methyl ester and Grignard reagent are required to make the compounds?[Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
ResearchGate. Synthesis of functionalized cyclohexanones (3) a (Scheme 1). [Link]
-
ResearchGate. Intermolecular reductive amination of amino acid- derived b...[Link]
-
Organic Reactions. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. Reaction of substituted 6-oxocyclohexane- 1,3-dicarboxamides with hydroxylamine | Request PDF. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
-
University of Pittsburgh. 1. The Wittig Reaction. [Link]
-
ResearchGate. Functionalization of cyclohexanone by performing first the conjugate addition.[Link]
-
PubChem. 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131. [Link]
-
PubChem. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730. [Link]
-
ResearchGate. Synthetic routes of cyclohexanone. Oxidation of cyclohexane (a),...[Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. 1622928-67-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Enantioselective Synthesis with Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Cyclohexanols
The structural motif of a chiral substituted cyclohexanol is a cornerstone in the synthesis of numerous pharmaceuticals and biologically active natural products. The precise spatial arrangement of substituents on the cyclohexane ring is often critical for biological activity. Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate presents a prochiral substrate ripe for transformation into valuable chiral building blocks. The ketone at the C-4 position is a versatile handle for introducing a new stereocenter, leading to either the (S)- or (R)-alcohol. Furthermore, the quaternary center at C-1, bearing both an ester and a methoxy group, makes this a unique and functionally rich starting material. This guide provides detailed protocols and technical insights into the enantioselective synthesis of chiral alcohols derived from this substrate, focusing on robust and well-established catalytic methods.
Part 1: Enantioselective Reduction of the C-4 Ketone
The most direct and powerful strategy to induce chirality in this compound is through the enantioselective reduction of the C-4 ketone to the corresponding secondary alcohol. Two preeminent, reliable, and highly selective methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Catalytic Reduction
The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones to chiral alcohols.[1][2][3] It utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a stoichiometric borane source like borane-dimethyl sulfide (BMS) or borane-THF.[1][3][4]
Causality of Experimental Design:
The enantioselectivity of the CBS reduction stems from a highly organized, six-membered transition state. The oxazaborolidine catalyst acts as a chiral Lewis acid, coordinating to the ketone's carbonyl oxygen. This coordination is sterically directed, favoring the presentation of one of the ketone's prochiral faces to the incoming hydride from the borane, which is itself coordinated to the catalyst's Lewis basic nitrogen atom.[1][2] This dual activation model ensures a high degree of facial selectivity and predictability of the product's absolute stereochemistry. The choice of the (S)- or (R)-proline-derived catalyst dictates which enantiomer of the alcohol is formed.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: (S)-CBS Reduction of this compound
Materials:
-
This compound
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.2 M).
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) via syringe.
-
Stir the mixture for 15 minutes at -20 °C.
-
Add BMS (0.6 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -15 °C. The slow addition is crucial to control the reaction rate and prevent side reactions.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 eq) at -20 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add saturated aqueous NH4Cl solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
Analysis:
-
Yield: Determined by gravimetric analysis of the purified product.
-
Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization of the alcohol if necessary.
Noyori-Type Asymmetric Hydrogenation
Asymmetric hydrogenation catalyzed by Ruthenium-chiral diphosphine-diamine complexes, pioneered by Noyori, is a highly efficient and atom-economical method for reducing ketones.[5][6][7] These catalysts are known for their exceptionally high turnover numbers and enantioselectivities.
Causality of Experimental Design:
The mechanism involves a metal-ligand bifunctional catalysis. The ketone substrate coordinates to the ruthenium center, while the amine ligand's N-H group forms a hydrogen bond with the carbonyl oxygen. This interaction, along with the chiral environment created by the diphosphine ligand (e.g., BINAP), orients the substrate for a stereoselective hydride transfer from the ruthenium hydride species.[6] The reaction is typically carried out under a hydrogen atmosphere.
Caption: General workflow for Noyori-type asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation using a Ru-(R)-BINAP-(R,R)-DPEN Catalyst
Materials:
-
This compound
-
[RuCl2((R)-BINAP)((R,R)-DPEN)] or similar pre-catalyst
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 2-propanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ru-catalyst (0.001-0.01 eq, 0.1-1 mol%).
-
Add potassium tert-butoxide (0.02-0.1 eq) to the liner. The base is required to generate the active ruthenium hydride species.
-
Add a solution of this compound (1.0 eq) in anhydrous 2-propanol.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox, connect it to a hydrogen line, and purge the system with hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired pressure (e.g., 20 atm H2).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete in 12-24 hours.
-
After completion, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave, remove the reaction mixture, and concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired chiral alcohol.
Analysis:
-
Yield: Determined by gravimetric analysis of the purified product.
-
Enantiomeric Excess (ee): Determined by chiral HPLC or GC.
Part 2: Potential Alternative Enantioselective Transformations
While reduction of the ketone is the most direct approach, other enantioselective transformations can be envisioned for this substrate, targeting either the α-position to the ketone or addition to the carbonyl.
Organocatalytic α-Functionalization
The protons alpha to the C-4 ketone are enolizable. This allows for potential enantioselective functionalization using organocatalysis. For instance, an enantioselective α-amination or α-oxidation could be achieved using chiral amine catalysts (e.g., proline derivatives) to form a chiral enamine intermediate, which then reacts with an appropriate electrophile.[8]
Conceptual Protocol: Proline-Catalyzed α-Amination A potential reaction could involve reacting the substrate with a dialkyl azodicarboxylate in the presence of L-proline as the catalyst. This would introduce a protected amine group at the C-3 (or C-5) position, creating two new stereocenters. The stereochemical outcome would be dictated by the catalyst and the approach of the electrophile to the enamine intermediate.
Data Summary: Expected Outcomes
While specific data for this compound is not available in the cited literature, the outcomes for analogous cyclic ketones using these methods are consistently high.
| Method | Catalyst System | Substrate Type | Typical Yield (%) | Typical ee (%) | References |
| CBS Reduction | (S)- or (R)-CBS-Oxazaborolidine / BMS | Cyclic Ketones | 85-95 | 90-98 | [2][9] |
| Asymmetric Hydrogenation | Ru-BINAP-Diamine | Cyclic Aryl Ketones | >95 | >99 | [5][10] |
| Asymmetric Hydrogenation | Ru-BINAP-Diamine | Cyclic Alkyl Ketones | 80-95 | 85-97 | [5] |
Conclusion
This compound is a versatile prochiral substrate for which powerful and reliable enantioselective synthetic protocols can be readily applied. The asymmetric reduction of the C-4 ketone via either CBS-catalyzed borane reduction or Noyori-type asymmetric hydrogenation stands out as the most promising strategy, with a high probability of achieving excellent yields and enantioselectivities. The protocols detailed in these notes are based on well-precedented, robust reactions and provide a strong foundation for researchers and drug development professionals to access valuable chiral cyclohexanol building blocks. As with any new substrate, some optimization of reaction conditions may be necessary to achieve optimal results.
References
-
Catalytic Desymmetrizing Dehydrogenation of 4-Substituted Cyclohexanones through Enamine Oxidation. Angewandte Chemie International Edition, 2018. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station International Edition, 2014. [Link]
-
Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society, 2021. [Link]
-
Chiral catalysts employed in the asymmetric reduction of cyclic ketones 3 and 6. ResearchGate. [Link]
-
Asymmetric organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones at high pressure: a new powerful strategy for the synthesis of highly congested chiral cyclohexenones. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Asymmetric Hydrogenation of Cyclic Ketones. ResearchGate. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. PMC, NIH. [Link]
-
Corey–Bakshi–Shibata (CBS) Reduktion. ResearchGate. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC, NIH. [Link]
-
Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes. ProQuest. [Link]
-
Enantioselective Conversion of Achiral Cyclohexadienones to Chiral Cyclohexenones by Desymmetrization. PubMed. [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
-
Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC, NIH. [Link]
-
Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. [Link]
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts. ResearchGate. [Link]
-
Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. ACS Publications, 2022. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, RSC Publishing. [Link]
-
Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enones to Chiral Cycloalkanols with Three Contiguous Stereocenters. PubMed. [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC, NIH. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. MDPI. [Link]
-
Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Enantioselective, organocatalytic reduction of ketones using bifunctional thiourea-amine catalysts. PubMed. [Link]
-
Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. PMC, NIH. [Link]
-
Supporting information for “Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer C.” The Royal Society of Chemistry. [Link]
-
Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. PubMed. [Link]
-
Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. PMC, NIH. [Link]
-
Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC, NIH. [Link]
-
Enantioselective, Organocatalytic, Dissymmetric 1,4- And 1,2-Addition of Malononitrile to a Keto-Bisenone Followed by an Oxa-Michael Addition Cascade. Amanote Research. [Link]
-
Photoorganocatalytic α-oxyamination of aldehydes. ARKAT USA, Inc. [Link]
-
Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube, 2020. [Link]
-
Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes. PMC, NIH. [Link]
-
Co(Salox)‐Catalyzed Enantioselective Reduction of α,β‐Unsaturated Esters. Università degli Studi di Padova. [Link]
-
Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. PMC, NIH. [Link]
-
Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. PMC, NIH. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
reaction of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate with nucleophiles
An Application Guide to the Nucleophilic Chemistry of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate
Abstract
This compound is a versatile synthetic intermediate possessing multiple reactive sites that can be selectively targeted by nucleophiles.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of this compound. We will explore the nuanced landscape of nucleophilic reactions, focusing on the chemoselectivity between the C4-ketone and the C1-ester functionalities. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and data interpretation to enable the strategic design of complex molecular architectures.
Introduction: A Profile of the Substrate
This compound is a bifunctional organic molecule featuring a cyclohexanone ring.[1] Its structure is notable for two key electrophilic centers: the carbonyl carbon of the ketone at the C4 position and the carbonyl carbon of the methyl ester at the C1 position. The presence of a quaternary carbon at C1, substituted with both a methoxy and a methoxycarbonyl group, sterically and electronically influences the reactivity of the entire ring system. This compound serves as a valuable building block in organic synthesis, particularly for creating substituted cyclohexane scaffolds found in many pharmaceutically active molecules.[2] Understanding its reaction profile with various nucleophiles is paramount for its effective utilization.
Key Reactive Sites:
-
C4-Ketone: Highly susceptible to nucleophilic addition, leading to the formation of alcohols, alkenes, or imine derivatives.[3][4] This is generally the more reactive electrophilic site for strong, hard nucleophiles.
-
C1-Ester: Can undergo nucleophilic acyl substitution, such as transesterification or saponification, typically under conditions that favor attack at an sp² carbon with a good leaving group.[5]
-
α-Protons (C3, C5): The protons adjacent to the C4-ketone are acidic and can be removed by a strong base to form an enolate, which can then participate in subsequent reactions.
This guide will focus primarily on the reactions of external nucleophiles with the C4-ketone and C1-ester.
Reaction with Nucleophiles at the C4-Ketone: Principles and Protocols
The most common and synthetically useful transformations involving this substrate occur at the C4-ketone. The reaction proceeds via nucleophilic addition, where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.[4][6]
Mechanistic Overview & Stereochemical Considerations
The planar geometry of the carbonyl group allows for nucleophilic attack from two distinct faces: the axial and equatorial faces of the cyclohexane ring.[7] The preferred trajectory of attack is dictated by a balance of steric hindrance and electronic effects, often described by models such as the Felkin-Anh and Cieplak models.[8]
-
Axial Attack: Generally favored by small, unhindered nucleophiles as it avoids torsional strain with the adjacent axial hydrogens during the formation of the tetrahedral intermediate. This pathway leads to an equatorial alcohol.
-
Equatorial Attack: Favored by bulky nucleophiles to minimize 1,3-diaxial steric interactions in the transition state.[9] This pathway results in an axial alcohol.
The stereochemical outcome is a critical consideration for the synthesis of specific diastereomers.
Figure 1: Competing pathways for nucleophilic attack on the C4-ketone.
Protocol 1: Stereoselective Reduction with Sodium Borohydride (NaBH₄)
This protocol details the reduction of the C4-ketone to a secondary alcohol, a fundamental transformation in organic synthesis.
Principle: Sodium borohydride is a mild reducing agent that selectively reduces ketones in the presence of esters. The hydride ion (H⁻) acts as the nucleophile. Due to its small size, axial attack is generally favored, leading to the equatorial alcohol as the major product.
Materials and Reagents:
-
This compound (CAS: 1622928-67-9)[10]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases and the pH is ~5-6.
-
Remove the methanol under reduced pressure.
-
Add water and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric alcohols.
Expected Outcome: A mixture of cis- and trans-methyl 4-hydroxy-1-methoxycyclohexane-1-carboxylate, typically with the cis (equatorial-OH) isomer as the major product.
Protocol 2: Grignard Reaction for C-C Bond Formation
This protocol describes the addition of a carbon nucleophile to the C4-ketone, forming a new carbon-carbon bond and a tertiary alcohol.
Principle: Grignard reagents (R-MgX) are potent carbon nucleophiles that readily attack ketones.[11] Due to their steric bulk, equatorial attack is often favored, leading to the formation of an axial alcohol.
Materials and Reagents:
-
This compound
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After addition, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3 hours or until TLC indicates completion.
-
Workup: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by flash column chromatography.
Safety Note: Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.
Reactions at the C1-Ester: Selective Transformations
While the ketone is generally more reactive towards strong nucleophiles, the ester functionality can be targeted under specific conditions, typically involving weaker nucleophiles or catalytic activation.
Protocol 3: Transesterification with Benzyl Alcohol
This protocol illustrates the conversion of the methyl ester to a benzyl ester, a common transformation for altering solubility or for use as a protecting group that can be removed by hydrogenolysis.
Principle: Transesterification of β-keto esters can be catalyzed by acids or bases.[5] The reaction proceeds through a tetrahedral intermediate at the ester carbonyl. To drive the equilibrium towards the product, a large excess of the new alcohol is often used, or the byproduct (methanol) is removed.
Materials and Reagents:
-
This compound
-
Benzyl alcohol (large excess)
-
Sodium methoxide (NaOMe) or Titanium(IV) isopropoxide as a catalyst
-
Toluene
-
Dean-Stark apparatus (optional, for methanol removal)
Procedure:
-
To a flask containing this compound (1.0 eq), add a large excess of benzyl alcohol (e.g., 10 eq) and toluene as a solvent.
-
Add a catalytic amount of sodium methoxide (0.1 eq).
-
Heat the mixture to reflux. If using a Dean-Stark trap, monitor for the collection of methanol.
-
Continue refluxing for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove excess benzyl alcohol.
-
Purification: Purify the resulting benzyl ester by flash column chromatography.
Summary of Reaction Outcomes
The choice of nucleophile and reaction conditions dictates the chemoselectivity and stereoselectivity of the reaction.
| Nucleophile/Reagent | Target Site | Primary Product Type | Key Conditions | Stereochemical Note |
| NaBH₄, LiAlH₄ | C4-Ketone | Secondary Alcohol | Protic solvent (MeOH, EtOH), 0°C to RT | Axial attack favored (equatorial -OH) |
| R-MgX, R-Li | C4-Ketone | Tertiary Alcohol | Anhydrous ether (THF, Et₂O), 0°C | Equatorial attack often favored (axial -OH) |
| R₃P=CR'₂ (Wittig) | C4-Ketone | Alkene | Anhydrous aprotic solvent (THF, DMSO) | Z- or E-alkene depending on ylide |
| R'OH / Catalyst | C1-Ester | New Ester | Reflux, acid or base catalyst | Not applicable |
| NaOH / H₂O | C1-Ester | Carboxylic Acid | RT or heat | Not applicable |
| R'NH₂ | C4-Ketone | Imine | Mild acid catalyst, removal of H₂O | Not applicable |
Experimental Workflow Visualization
A generalized workflow for conducting nucleophilic additions to this compound is depicted below.
Figure 2: Standard experimental workflow for nucleophilic addition reactions.
References
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . MDPI. [Link]
-
Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions . ResearchGate. [Link]
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis . JoVE. [Link]
-
Recent advances in the transesterification of β-keto esters . RSC Publishing. [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . PMC - NIH. [Link]
-
Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions . ResearchGate. [Link]
-
Predict the products formed when cyclohexanone reacts with the following reagents. Pearson. [Link]
-
Synthesis of methyl 4-oxocyclohexane-1-carboxylate . PrepChem.com. [Link]
-
Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions . Journal of the American Chemical Society. [Link]
-
This compound | 1622928-67-9 . lookchem. [Link]
-
Intramolecular Nucleophilic Substitutions . YouTube. [Link]
-
Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics . UCI Aerosol Photochemistry Group. [Link]
-
Stereochemistry of the carbonyl group . Chemistry Revision Site - Weebly. [Link]
-
Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces . Chemistry LibreTexts. [Link]
-
Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction . YouTube. [Link]
-
Nucleophilic Addition Reactions . Chemistry LibreTexts. [Link]
-
Nucleophilic Addition To Carbonyls . Master Organic Chemistry. [Link]
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate . ResearchGate. [Link]
-
Stereochemistry of Addition Reactions . Saskatchewan Open Educational Resources. [Link]
-
Nucleophilic Addition Reactions and its Stereochemistry . YouTube. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave . YouTube. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones . OpenStax. [Link]
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0 [smolecule.com]
- 3. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. Stereochemistry of the carbonyl group - Chemistry Revision Site [ueache.weebly.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 1622928-67-9|this compound|BLD Pharm [bldpharm.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate
A Technical Guide for Researchers in Organic Synthesis and Drug Development
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This reaction involves the olefination of aldehydes or ketones with phosphonate carbanions, typically yielding (E)-alkenes as the major product.[2][3] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, which allows for reactions with a wider array of carbonyl compounds, including sterically hindered ketones.[4][5] Furthermore, the water-soluble nature of the phosphate byproduct simplifies purification.[5][6]
This guide provides a detailed examination of the Horner-Wadsworth-Emmons reaction, specifically focusing on its application with the cyclic ketone, methyl 1-methoxy-4-oxocyclohexane-1-carboxylate.[7][8] This substrate is of particular interest in medicinal chemistry and materials science due to its functionalized cyclohexane core. These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary protocols and mechanistic understanding to successfully implement this powerful synthetic transformation.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway.[9] The key steps are:
-
Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon alpha to the phosphoryl and electron-withdrawing groups, generating a stabilized phosphonate carbanion.[2]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate.[10]
-
Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[10]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene and a water-soluble dialkylphosphate byproduct.[2]
The stereochemical outcome of the HWE reaction is a critical consideration. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][9] This preference is attributed to the equilibration of the intermediates, which allows for the formation of the more stable anti-oxaphosphetane that leads to the (E)-product.[11] However, the stereoselectivity can be influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions.[6][12] For the synthesis of (Z)-alkenes, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific reaction conditions, is a highly effective strategy.[11][13]
Sources
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 8. This compound | 1622928-67-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate
Introduction: A Versatile Scaffold for Spirocyclic Heterocycles
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of molecular architectures, spirocyclic systems—those in which two rings share a single atom—have garnered significant attention. Their inherent three-dimensionality offers a unique topographical space for interaction with biological targets, often leading to enhanced potency and selectivity. Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate emerges as a highly promising, yet underexplored, starting material for the construction of such spiro-heterocycles. Its sterically hindered ketone and the presence of both an ester and a methoxy group at the quaternary center present unique opportunities and challenges in synthetic design.
This comprehensive guide provides detailed application notes and protocols for the synthesis of a diverse range of novel spiro-heterocycles from this compound. We will delve into the mechanistic intricacies of several powerful multicomponent reactions, offering field-proven insights to navigate the synthetic challenges and unlock the full potential of this versatile building block.
Preliminary Consideration: Synthesis of this compound
Prior to its application in heterocyclic synthesis, a reliable route to the starting material is paramount. While not commercially available from all suppliers, its synthesis can be achieved through various methods, including the Dieckmann condensation of appropriate diesters.[1][2][3][4][5] A general, adaptable protocol is outlined below.
Protocol 1: Synthesis of this compound
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available precursors.
Materials:
-
Appropriate acyclic diester precursor (e.g., dimethyl adipate derivative)
-
Strong base (e.g., sodium methoxide, sodium hydride)
-
Anhydrous solvent (e.g., toluene, THF)
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Hydrolyzing agent (e.g., aqueous HCl)
-
Decarboxylation agent (if necessary)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dieckmann Condensation: To a solution of the appropriate diester in an anhydrous solvent, add a strong base portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is then heated to reflux to drive the intramolecular cyclization.[1][3]
-
Work-up and Isolation of β-keto ester: After completion of the reaction (monitored by TLC), the mixture is cooled and quenched with a weak acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude cyclic β-keto ester.
-
α-Methylation and Methoxylation: The β-keto ester is then subjected to α-alkylation using a suitable methylating agent in the presence of a base. Subsequent methoxylation at the quaternary center can be achieved through various established methods.
-
Purification: The final product is purified by column chromatography or distillation under reduced pressure to afford pure this compound.
Section 1: Synthesis of Spiro-Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[6][7][8] The use of this compound as the ketone component is anticipated to yield novel spiro-indole derivatives with the spiro-center at the 3-position of the indole ring.
Causality Behind Experimental Choices:
The choice of acid catalyst is critical in the Fischer indole synthesis. Brønsted acids like polyphosphoric acid (PPA) or strong mineral acids are often effective. However, with a substrate bearing an ester and a methoxy group, milder conditions using Lewis acids such as zinc chloride or milder Brønsted acids like acetic acid may be necessary to prevent unwanted side reactions like ester hydrolysis or cleavage of the methoxy group. The reaction temperature and time will also need careful optimization to favor indole formation over potential decomposition pathways.
Protocol 2: Synthesis of Methyl 1'-Methoxy-2,3-dihydro-1H-spiro[carbazole-4,1'-cyclohexan]-1'-carboxylate
Caption: Workflow for the Fischer Indole Synthesis of Spiro-Indoles.
Materials:
-
This compound
-
Phenylhydrazine (or substituted phenylhydrazines)
-
Acid catalyst (e.g., glacial acetic acid, zinc chloride, or polyphosphoric acid)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Standard laboratory glassware with a Dean-Stark trap for water removal
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve this compound (1.0 equiv) and phenylhydrazine (1.1 equiv) in a suitable solvent like toluene. Add a catalytic amount of glacial acetic acid.
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Indolization: Once hydrazone formation is complete, add the primary acid catalyst (e.g., zinc chloride or PPA) to the reaction mixture. Continue to heat at reflux, monitoring the reaction for the formation of the indole product.
-
Work-up and Purification: After completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., sodium bicarbonate solution for acidic catalysts). Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Expected Outcome and Potential Challenges: The expected product is a spiro-indole with a complex three-dimensional structure. The yield of the reaction will be highly dependent on the chosen catalyst and reaction conditions. The steric hindrance around the carbonyl group might slow down the initial hydrazone formation. Furthermore, the stability of the methoxy and ester groups under strongly acidic conditions needs to be considered, and milder catalysts may be preferable.
Section 2: Synthesis of Spiro-Dihydropyridine Derivatives via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[1][9][10] By using this compound as the β-ketoester component, novel spiro-dihydropyridine derivatives can be accessed.
Causality Behind Experimental Choices:
In this modified Hantzsch synthesis, the cyclic β-ketoester will react with an aldehyde and another active methylene compound in the presence of a nitrogen source. The choice of the second active methylene compound will influence the final substitution pattern of the dihydropyridine ring. The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the condensation steps. The subsequent oxidation to the pyridine can be achieved using various oxidizing agents, with the choice depending on the stability of the substituents on the newly formed ring.
Protocol 3: Synthesis of Spiro-Dihydropyridine Derivatives
Caption: General workflow for the Hantzsch synthesis of spiro-pyridines.
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde, formaldehyde)
-
An active methylene compound (e.g., ethyl acetoacetate, malononitrile)
-
Ammonium acetate
-
Solvent (e.g., ethanol, methanol)
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), nitric acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the chosen aldehyde (1.0 equiv), the active methylene compound (1.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Condensation and Cyclization: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the crude product by column chromatography.
-
Aromatization (Optional): To synthesize the corresponding pyridine, dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid or dichloromethane) and treat it with an oxidizing agent.
-
Final Purification: After the oxidation is complete, perform an appropriate work-up to remove the oxidant and purify the final spiro-pyridine product by column chromatography or recrystallization.
Data Summary Table:
| Aldehyde | Active Methylene Compound | Expected Spiro-Heterocycle |
| Benzaldehyde | Ethyl Acetoacetate | Spiro-dihydropyridine-dicarboxylate |
| Formaldehyde | Malononitrile | Spiro-dicyanodihydropyridine |
| 4-Chlorobenzaldehyde | Acetylacetone | Spiro-acetyldihydropyridine |
Section 3: Synthesis of Spiro-Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs).[11][12][13][14] Employing this compound as the β-ketoester component will lead to the formation of novel spiro-dihydropyrimidinones.
Causality Behind Experimental Choices:
The Biginelli reaction is often catalyzed by Brønsted or Lewis acids. The choice of catalyst can influence the reaction rate and yield. For our substrate, a milder acid catalyst might be beneficial to avoid potential side reactions. The stoichiometry of the reactants is crucial, and a slight excess of urea or thiourea is often used to drive the reaction to completion. The reaction is typically performed in a polar solvent like ethanol or under solvent-free conditions.
Protocol 4: Synthesis of Spiro-Dihydropyrimidinone Derivatives
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Urea or Thiourea
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Solvent (e.g., ethanol)
Procedure:
-
Reaction Mixture Preparation: In a round-bottom flask, mix this compound (1.0 equiv), the aldehyde (1.0 equiv), urea or thiourea (1.5 equiv), and a catalytic amount of the acid catalyst in ethanol.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can range from several hours to a full day.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Section 4: Synthesis of Spiro-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[15][16][17] Utilizing this compound as the ketone component and another α-cyanoester will result in the formation of highly functionalized spiro-aminothiophenes.
Causality Behind Experimental Choices:
The Gewald reaction is typically base-catalyzed, with common bases being morpholine or triethylamine. The choice of base can affect the rate of the initial Knoevenagel condensation. Elemental sulfur is used as the sulfur source. The reaction is often carried out in a protic solvent like ethanol or methanol. The steric hindrance of our starting material might necessitate longer reaction times or slightly elevated temperatures.
Protocol 5: Synthesis of Spiro-Aminothiophene Derivatives
Materials:
-
This compound
-
An α-cyanoester (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine, triethylamine)
-
Solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv), the α-cyanoester (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.
-
Base Addition: Add the base (e.g., morpholine, 1.2 equiv) dropwise to the stirred suspension.
-
Reaction Progression: Heat the mixture to a gentle reflux and monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The product will often precipitate. Collect the solid by filtration and wash it with water.
-
Purification: The crude spiro-aminothiophene can be purified by recrystallization from a suitable solvent or by column chromatography.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide array of novel spirocyclic heterocycles. The protocols outlined in this guide for the Fischer indole, Hantzsch pyridine, Biginelli, and Gewald reactions provide a solid foundation for researchers to explore the rich chemistry of this unique building block. Careful consideration of the reaction conditions, particularly the choice of catalyst and temperature, will be key to successfully navigating the synthetic challenges posed by the sterically hindered and functionalized nature of the starting material. The resulting spiro-heterocycles are expected to possess interesting structural and potentially biological properties, making them valuable targets for further investigation in drug discovery and materials science.
References
- Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1–82.
- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte. 1966, 99 (1), 94–100.
- Sabnis, R. W. Sulfur Reports. 1994, 16 (1), 1-17.
- Eller, G. A.; Holzer, W. Molecules. 2006, 11 (5), 371–376.
- Dieckmann, W. Berichte der deutschen chemischen Gesellschaft. 1894, 27 (1), 102–103.
- Schaefer, J. P.; Bloomfield, J. J. Organic Reactions. 2011, 1–203.
- Davis, B. R.; Garrett, P. J. Comprehensive Organic Synthesis. 1991, 2, 795-824.
- Kappe, C. O. Accounts of Chemical Research. 2000, 33 (12), 879–888.
- Thorpe, J. F. Journal of the Chemical Society, Transactions. 1909, 95, 1901-1921.
- Ziegler, K.; Eberle, H.; Ohlinger, H. Justus Liebigs Annalen der Chemie. 1933, 504 (1), 94–130.
- Robinson, R. Journal of the Chemical Society (Resumed). 1935, 1079-1090.
- Heathcock, C. H.; Mahaim, C.; Schlecht, M. F.; Utawanit, T. The Journal of Organic Chemistry. 1984, 49 (17), 3264–3274.
- Fischer, E.; Jourdan, F. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2241–2245.
- van Order, R. B.; Lindwall, H. G. Chemical Reviews. 1942, 30 (1), 69–96.
-
LookChem. This compound. [Link]
- Kappe, C. O. Tetrahedron. 1993, 49 (32), 6937–6963.
- Gorlitzer, K.; Herbig, S.; Walter, R. D. Pharmazie. 1997, 52 (8), 600-604.
- Mase, N.; Nakamura, D.; K, Y. Bifunctional Organocatalyst to Promote the Biginelli Reaction Under Mild Conditions. ElectronicsAndBooks. 2009.
- Hu, E. H.; Sidler, D. R.; Dolling, U. H. The Journal of Organic Chemistry. 1998, 63 (10), 3454–3457.
- Jagwani, D. R.; Joshi, S. S. International Journal of Pharmaceutical Sciences and Research. 2014, 5 (12), 5548-5555.
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Spiro[indole-3,5'-isoxazoles] with Anticancer Activity via a Formal [4 + 1]-Spirocyclization of Nitroalkenes to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scribd.com [scribd.com]
- 11. Robinson Annulation [organic-chemistry.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thorpe_reaction [chemeurope.com]
- 16. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Pivotal Role of Total Synthesis in the Advancement of Complex Natural Products
Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and chemical biology.
Abstract: The total synthesis of complex natural products stands as a testament to the ingenuity and precision of modern organic chemistry. It is a field that not only challenges the limits of chemical science but also serves as a critical engine for discovery in medicine and biology.[1][2] This document provides an in-depth exploration of the core principles, strategic methodologies, and profound impact of total synthesis. We will delve into the logic of retrosynthesis, the nuances of selectivity, the art of utilizing protecting groups, and the application of powerful bond-forming reactions. Through a detailed case study, this note aims to equip researchers with both the foundational knowledge and practical insights required to appreciate and potentially embark on the intricate journey of constructing nature's most complex molecules from simple, commercially available precursors.[1][3]
Part 1: The Philosophy and Foundational Pillars of Total Synthesis
The endeavor of total synthesis is far more than the mere replication of a natural product. It is a multifaceted discipline that validates proposed structures, provides material for biological evaluation, and, perhaps most importantly, drives the development of new synthetic methodologies that expand the toolkit of organic chemists.[1][4]
Retrosynthetic Analysis: The Art of Chemical Deconstruction
At the heart of planning any total synthesis lies the concept of retrosynthetic analysis , a powerful problem-solving strategy formalized by E.J. Corey.[5][6] This approach involves mentally deconstructing the target molecule in a stepwise fashion, breaking it down into simpler, more readily available starting materials.[5][7][8][9] Each "backward" step, or transform, corresponds to a known and reliable chemical reaction in the "forward" synthetic direction.
Key concepts in retrosynthesis include:
-
Disconnection: The imaginary cleavage of a bond to simplify the molecule.[7] The choice of which bond to disconnect is guided by chemical intuition and knowledge of reliable bond-forming reactions.
-
Synthon: An idealized fragment resulting from a disconnection, which may not be a stable, real-world reagent.[5][6]
-
Synthetic Equivalent: The actual chemical reagent that serves as the source of the synthon.[7]
The goal is to generate a "road map" of the synthesis, often with multiple potential routes, allowing chemists to choose the most efficient and elegant pathway.[5]
Figure 2: Conceptual workflow of a cascade reaction.
Part 3: Case Study - The Total Synthesis of Taxol
The total synthesis of Taxol (Paclitaxel), a potent anti-cancer agent, is a landmark achievement in organic chemistry. Its complex, polycyclic structure presented a formidable challenge that was famously conquered by several research groups, including those of Holton, Nicolaou, and Danishefsky in the mid-1990s. The various synthetic routes to Taxol showcase the application of the principles discussed above and spurred the development of new synthetic methods.
A key challenge in the synthesis of Taxol is the construction of the strained eight-membered B-ring. The Nicolaou group's approach featured a Diels-Alder reaction to construct the A and C rings, followed by a clever series of reactions to close the B-ring.
Protocol: A Representative Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki cross-coupling reaction, a type of transformation frequently employed in the late stages of a total synthesis to couple complex fragments.
Objective: To couple an aryl bromide with an aryl boronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide, aryl boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Self-Validation: The success of the reaction is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the purified product, which should be consistent with the expected structure. The absence of starting materials in the purified product confirms the completion of the reaction.
Part 4: The Symbiotic Relationship between Total Synthesis and Drug Discovery
The impact of total synthesis extends far beyond the academic laboratory. It plays a vital role in the discovery and development of new medicines.
-
Access to Scarce Natural Products: Many biologically active natural products are isolated in minuscule quantities from their natural sources, precluding extensive biological evaluation. Total synthesis can provide a sustainable supply of these compounds.
-
Structure-Activity Relationship (SAR) Studies: Total synthesis allows for the rational design and creation of analogues of a natural product. [4]By systematically modifying the structure, medicinal chemists can identify the key pharmacophoric elements and optimize the compound's potency, selectivity, and pharmacokinetic properties.
-
Development of Scalable Synthetic Routes: An initial "academic" synthesis, while demonstrating feasibility, is often not practical for large-scale production. A major goal of process chemistry is to develop a more efficient, cost-effective, and environmentally friendly synthesis for a drug candidate.
Part 5: The Future of Building Molecules
The field of total synthesis is continuously evolving, driven by innovation in reaction methodology, technology, and strategic planning.
-
Automation and Flow Chemistry: Automated synthesis platforms and continuous flow reactors are poised to accelerate the synthesis of complex molecules and facilitate the rapid optimization of reaction conditions.
-
Computational and AI-Driven Retrosynthesis: Sophisticated algorithms are being developed to assist chemists in planning synthetic routes, potentially uncovering novel and non-intuitive strategies. [8]* Biocatalysis and Chemoenzymatic Synthesis: The integration of enzymes into synthetic routes offers unparalleled selectivity and the ability to perform complex transformations under mild conditions, aligning with the principles of green chemistry. [4][10] In conclusion, the total synthesis of complex natural products is a vibrant and indispensable field of science. It is the ultimate testing ground for chemical reactivity and a powerful engine for innovation. By providing the tools and the materials, total synthesis will continue to be a cornerstone of chemical research and a critical enabler of drug discovery and development for the foreseeable future.
References
- Fiveable. Retrosynthetic Analysis Definition.
- Dean & Francis. Basics of Retrosynthetic Analysis: A Review for Beginners.
- SYNTHIA® Retrosynthesis Software.
- Wikipedia. Retrosynthetic analysis.
- Labinsights. Benefits of Protecting Groups in Organic Synthesis.
- Solubility of Things. Retrosynthetic Analysis.
- Wikipedia. Protecting group.
- YouTube. protecting groups in organic synthesis.
- Organic Chemistry Portal. Protective Groups.
- ResearchGate. (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Sites at Dartmouth.
- Fiveable. 11.
- Wikipedia. Total synthesis.
- PMC. Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists.
- ACS Publications. Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists | ACS Central Science.
- Unidentified source. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Unidentified source. Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits.
- Master Organic Chemistry. Stereoselective and Stereospecific Reactions.
- PMC - PubMed Central. Chemoselectivity: The Mother of Invention in Total Synthesis.
- Study.com. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson.
- Unidentified source.
- EBSCO. Total synthesis | Research Starters.
- Unidentified source. Chemoselectivity and Regioselectivity.pdf.
-
. Total Synthesis Of Natural Products.
- Scribd. Chemoselectivity Regioselectivity Stereoselectivity: (Which) (Where) (How) | PDF | Carboxylic Acid | Alkene.
Sources
- 1. Total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis | Research Starters | EBSCO Research [ebsco.com]
- 4. Natural Products And Total Synthesis [oc-hahn.uni-bayreuth.de]
- 5. deanfrancispress.com [deanfrancispress.com]
- 6. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Retrosynthesis: Definitions, Applications, and Examples [synthiaonline.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Proposed Strategy for the Large-Scale Synthesis of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate
Abstract
Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a quaternary stereocenter and a ketone functional group, makes it a valuable building block in medicinal chemistry. This document outlines a proposed, logically-derived, multi-step procedure for the large-scale synthesis of this target compound. The proposed route is based on well-established chemical transformations, including Michael addition and Dieckmann condensation, ensuring a high degree of theoretical feasibility. This guide provides a detailed experimental protocol, explains the rationale behind procedural choices, and includes safety and handling guidelines critical for scaling up production. All quantitative data is summarized for clarity, and key processes are visualized through workflow diagrams.
Introduction: Significance and Synthetic Strategy
The synthesis of complex cyclic molecules is a cornerstone of modern drug discovery and development. This compound serves as a crucial precursor for a range of therapeutic agents due to its versatile chemical handles. The primary challenge in its synthesis lies in the efficient construction of the substituted cyclohexane ring with precise control over the quaternary center at the C1 position.
This protocol proposes a robust and scalable synthetic route commencing from readily available starting materials: dimethyl malonate and methyl vinyl ketone. The core of this strategy involves a base-catalyzed Michael addition to form the initial carbon-carbon bond, followed by an intramolecular Dieckmann condensation to construct the cyclic core. Subsequent steps involve selective methylation and decarboxylation to yield the target molecule. This approach is designed for scalability, prioritizing cost-effective reagents and straightforward purification procedures.
Proposed Synthetic Pathway Overview
The proposed synthesis is a three-step process designed for efficiency and scalability. The pathway is illustrated below, followed by a detailed explanation of each transformation.
Caption: Proposed three-step synthesis pathway for the target molecule.
Detailed Experimental Protocols
Disclaimer: This is a proposed protocol based on established chemical principles. Before implementation, it is imperative to conduct small-scale pilot experiments to optimize conditions and validate the procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Michael Addition of Dimethyl Malonate to Methyl Vinyl Ketone
Rationale: The Michael addition is a classic and highly reliable method for forming carbon-carbon bonds. Using sodium methoxide as a base ensures the efficient generation of the malonate enolate for subsequent conjugate addition to methyl vinyl ketone. Methanol is chosen as the solvent as it is inexpensive and compatible with the base.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dimethyl Malonate | 132.12 | 1.00 kg | 7.57 |
| Methyl Vinyl Ketone | 70.09 | 584 g | 8.33 |
| Sodium Methoxide | 54.02 | 82 g | 1.51 |
| Methanol | 32.04 | 5.0 L | - |
| Hydrochloric Acid (2M) | - | ~1.0 L | - |
| Saturated NaCl Solution | - | 2.0 L | - |
| Anhydrous MgSO₄ | - | 200 g | - |
Procedure:
-
To a 10 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add methanol (5.0 L) and sodium methoxide (82 g). Stir until the base is fully dissolved.
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Add dimethyl malonate (1.00 kg) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, add methyl vinyl ketone (584 g) dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at 5 °C for an additional 2 hours, then let it warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0-5 °C and slowly neutralize with 2M HCl until the pH is ~7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate (4 L) and water (2 L). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 1 L).
-
Combine the organic layers, wash with saturated NaCl solution (2 L), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Michael adduct. This intermediate is often used directly in the next step without further purification.
Step 2: Dieckmann Condensation
Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is an effective method for forming five- or six-membered rings. Sodium methoxide is again used as the base, and toluene is a suitable high-boiling solvent for this transformation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Michael Adduct | ~202.21 | ~1.53 kg | ~7.57 |
| Sodium Methoxide | 54.02 | 450 g | 8.33 |
| Toluene | 92.14 | 6.0 L | - |
| Hydrochloric Acid (6M) | - | ~1.5 L | - |
Procedure:
-
Set up the 10 L jacketed reactor for reflux with a Dean-Stark trap.
-
Add toluene (6.0 L) and sodium methoxide (450 g) to the reactor.
-
Add the crude Michael adduct from the previous step dissolved in a minimal amount of toluene.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Methanol will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 6M HCl until the mixture is acidic (pH 1-2).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 1 L).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude cyclized intermediate.
Step 3: Methylation and Decarboxylation
Rationale: This final step achieves two crucial transformations. First, methylation of the enolate of the β-keto ester with methyl iodide introduces the desired methoxy group at the C1 position. Second, heating the resulting product will induce decarboxylation of the gem-diester moiety, driven by the formation of a stable product. Potassium carbonate is a suitable base for the methylation, and DMF is an excellent polar aprotic solvent for this type of reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Cyclized Intermediate | ~258.26 | ~1.95 kg | ~7.57 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.1 kg | 15.19 |
| Methyl Iodide (MeI) | 141.94 | 1.29 kg | 9.08 |
| Dimethylformamide (DMF) | 73.09 | 5.0 L | - |
Procedure:
-
In the 10 L reactor, dissolve the crude cyclized intermediate in DMF (5.0 L).
-
Add potassium carbonate (2.1 kg) to the solution and stir vigorously.
-
Cool the mixture to 0-5 °C and add methyl iodide (1.29 kg) dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 16 hours.
-
Heat the reaction mixture to 80-90 °C for 4-6 hours to effect decarboxylation. Monitor by GC-MS for the loss of CO₂ and formation of the final product.
-
Cool the mixture to room temperature and pour it into ice-water (20 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 4 L).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Process Control and Validation
Trustworthiness Through In-Process Controls: The reliability of this large-scale synthesis hinges on rigorous monitoring at each stage.
-
Chromatographic Monitoring: Thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) should be used to track the consumption of starting materials and the formation of products at each step. This ensures that each reaction proceeds to completion before moving to the next stage, preventing the carryover of impurities.
-
pH Control: Precise pH adjustments during the workup steps are critical for ensuring the correct protonation state of intermediates and for efficient extraction.
-
Temperature Management: The use of a jacketed reactor with a circulating chiller/heater is essential for maintaining a consistent temperature profile, which is crucial for reaction kinetics and minimizing side product formation.
Caption: Workflow with integrated quality control checkpoints.
Safety and Handling
-
Methyl Vinyl Ketone: Highly flammable, toxic, and a potent lachrymator. Handle only in a well-ventilated fume hood.
-
Sodium Methoxide: Corrosive and reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere if possible.
-
Methyl Iodide: Toxic, a suspected carcinogen, and should be handled with extreme care. Use appropriate gloves and eye protection.
-
Large-Scale Reactions: All steps involve potentially exothermic reactions. The addition of reagents should be done slowly and with efficient cooling to control the reaction temperature.
References
-
Bergman, J., & Norrby, P.-O. (2003). The Mechanism of the Michael Addition Reaction. Acta Chemica Scandinavica, 57, 641-646. [Link]
-
Little, R. D., & Masjedizadeh, M. R. (1991). The Intramolecular Michael Reaction. Organic Reactions, 47, 315-552. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Welcome to the technical support center for the synthesis of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate.[1] Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.
Part 1: Core Synthesis Strategy & Troubleshooting
The most common and efficient route to the cyclohexanone core of the target molecule is the Dieckmann condensation, an intramolecular cyclization of a diester.[2][3] This section focuses on troubleshooting this critical ring-forming step.
FAQ 1: My Dieckmann condensation is resulting in a very low yield of the desired cyclic β-keto ester. What are the most likely causes?
Low yield in a Dieckmann condensation is a frequent issue that can typically be traced back to one of several critical factors: the choice of base, the presence of water, or suboptimal reaction concentration.
-
Causality of Base Selection : The Dieckmann condensation is an equilibrium process. To drive the reaction forward, the base used must be strong enough to deprotonate the resulting β-keto ester, which is more acidic than the starting diester. This final deprotonation step is thermodynamically favorable and effectively removes the product from the equilibrium, pulling the reaction to completion.[4] If a weaker base is used, or an insufficient amount, the equilibrium will not favor the product.
-
Impact of Protic Contaminants : The enolate intermediates in the condensation are highly basic. Any water or alcohol (that doesn't match the alkoxide base) will act as a proton source, quenching the enolate and halting the reaction. Furthermore, water can lead to saponification (hydrolysis) of the ester groups, especially under basic conditions, creating carboxylate salts that will not cyclize.
-
Concentration Effects : While the Dieckmann condensation is an intramolecular reaction, at high concentrations, an intermolecular Claisen condensation can occur between two different diester molecules, leading to polymer formation and reducing the yield of the desired cyclic product.
Troubleshooting Guide: Low Yield in Dieckmann Cyclization
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| High recovery of starting material | Insufficient or inappropriate base. | Use at least one full equivalent of a strong, non-nucleophilic base like Sodium Hydride (NaH) or Sodium Methoxide (NaOMe). | NaH drives the reaction by the irreversible formation of H₂ gas. NaOMe is effective, but NaH avoids potential transesterification side reactions if your starting material is not a methyl ester.[5] |
| Oily, intractable polymer instead of product | Reaction concentration is too high. | Perform the reaction under high-dilution conditions. Add the diester slowly via syringe pump to a solution of the base in the solvent. | Slow addition maintains a low instantaneous concentration of the starting material, favoring the intramolecular pathway over the intermolecular polymerization. |
| Significant amount of acidic byproduct in workup | Saponification of esters. | Ensure strictly anhydrous conditions. Dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). | Preventing hydrolysis of the ester is critical. Water acts as a nucleophile, attacking the ester carbonyls to form carboxylic acids, which are dead-ends in this reaction sequence.[6] |
| Product decomposes upon workup | Decarboxylation. | Perform the acidic workup at low temperatures (e.g., 0 °C). Avoid prolonged heating or strongly acidic/basic conditions during purification. | The product is a β-keto ester. Upon hydrolysis to the corresponding β-keto acid, it can readily lose CO₂ upon heating, leading to the formation of 1-methoxy-4-oxocyclohexane.[7][8] |
Diagram: The Dieckmann Condensation Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting flowchart for low yield in Dieckmann condensation.
Part 2: Advanced Topics & Specific Challenges
FAQ 2: What is the optimal precursor for synthesizing this compound?
The ideal starting material is a symmetrical diester that already contains the required carbon backbone and the α-methoxy group. A suitable precursor would be dimethyl 3-methoxy-3-(3-(methoxycarbonyl)propyl)adipate . The Dieckmann condensation of this molecule will directly yield the target structure.
Synthesizing this precursor can be a multi-step process, but performing the cyclization on a molecule that already contains the α-methoxy group avoids significant challenges associated with post-cyclization modification, such as:
-
Regioselectivity: Alkylating a symmetric ketone like methyl 4-oxocyclohexane-1-carboxylate can be complex. Enolate formation can occur on either side of the ketone, though in this symmetrical case it's not an issue.[9]
-
C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen. Introducing a methoxy group after cyclization would require an electrophilic "CH₃O⁺" source, and conditions would need to be carefully optimized to favor C-alkylation over O-alkylation.[10]
Diagram: The Dieckmann Condensation Mechanism
Understanding the mechanism is key to controlling the reaction. The crucial final step drives the equilibrium towards the product.
Caption: Mechanism of the Dieckmann Condensation.
Part 3: Experimental Protocols & Data
Protocol: Optimized Dieckmann Condensation for Cyclohexanone Core Synthesis
This protocol is a general guideline. Molar amounts should be calculated for your specific starting diester.
-
Preparation (Anhydrous Conditions are CRITICAL)
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel under vacuum. Allow to cool under an inert atmosphere.
-
Charge the flask with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexane (3x) to remove the oil. Carefully decant the hexane each time.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
-
Reaction Execution
-
Dissolve the starting diester (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the diester solution dropwise to the stirred NaH/THF slurry over 2-3 hours. The reaction is often exothermic, and hydrogen gas will evolve. Maintain a gentle reflux if necessary using a heating mantle.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 2-4 hours or until TLC/GC analysis shows the consumption of the starting material.
-
-
Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very slowly and carefully quench the excess NaH by the dropwise addition of ethanol, followed by water.
-
Acidify the aqueous mixture to pH ~4-5 with cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product, a β-keto ester, should be purified promptly to avoid degradation. Purification is typically achieved via vacuum distillation or column chromatography on silica gel.[11][12]
-
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
University of Rochester. (n.d.). CHEM 330 Topics Discussed on Oct 19. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Robinson Annulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of cyclohexane formation. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1622928-67-9, this compound. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Eureka. (n.d.). Synthetic method for organic synthesis intermediate 4-methylcyclohexanone. Retrieved from [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential epoxidation reaction from enolate formation: cyclohexanone.... Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxocyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
NIH. (n.d.). 4-Oxocyclohexanecarboxylic acid. Retrieved from [Link]
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. aklectures.com [aklectures.com]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Purification of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate via Crystallization
Welcome to the dedicated technical support guide for the purification of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate (CAS No. 1622928-67-9). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of purifying this versatile building block. As a β-keto ester integrated into a cyclic ketone framework, its purification by crystallization presents unique challenges and opportunities.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and a validated starting protocol to ensure you obtain your target compound with the highest possible purity.
Troubleshooting Crystallization: A Step-by-Step Guide
This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Question 1: My compound "oiled out" upon cooling and will not solidify. What is happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the compound separates from the cooling solution as a liquid phase instead of a solid crystalline lattice. This typically occurs for several reasons: the melting point of your compound is low, the concentration of impurities is high (which causes melting point depression), or the solution is cooling too rapidly.[3]
-
Causality: The high concentration of the solute upon cooling exceeds its solubility limit, but the energy barrier for nucleation into an ordered crystal lattice is too high to overcome. Instead, the system separates into two immiscible liquid phases to achieve a lower energy state.
-
Solutions:
-
Re-dissolve and Dilute: Gently reheat the flask to re-dissolve the oil into the solvent. Add a small additional volume (10-15%) of the hot "soluble" solvent to slightly decrease the supersaturation level upon cooling.[3] This ensures the solution remains soluble for longer during the cooling phase, allowing more time for proper crystal nucleation.[3]
-
Reduce Cooling Rate: After re-dissolving, ensure the flask cools as slowly as possible. Insulate the flask by placing it on a cork ring or several layers of paper towels and covering the top with a watch glass. An inverted beaker placed over the flask can also create an insulating atmosphere.[3]
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth, bypassing the kinetic barrier of nucleation.
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[3]
-
Question 2: I've allowed my solution to cool completely, even in an ice bath, but no crystals have formed. What are the next steps?
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process is inhibited.
-
Causality: Either too much solvent was used initially, or there are no suitable sites for nucleation to begin.
-
Solutions:
-
Increase Concentration: Reheat the solution and gently boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration of your compound. Allow the solution to cool slowly again.[3]
-
Induce Nucleation: As described above, scratching the flask with a glass rod or adding a seed crystal are the most effective methods to induce nucleation.[3] Another technique is to dip a glass rod into the solution, remove it, and allow the thin film of solvent to evaporate, leaving a residue of microcrystals on the rod. Re-introducing this rod into the solution can seed the crystallization.[3]
-
Utilize an Anti-Solvent: If you are using a single solvent system, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble. Add the anti-solvent dropwise to the dissolved solution until persistent cloudiness appears, then reheat until the solution is clear again before allowing it to cool slowly. A hexane/ethyl acetate or hexane/acetone system often works well for molecules with ketone and ester functionalities.[4]
-
Question 3: My product crystallized almost immediately and very rapidly as a fine powder. Is this a problem?
Answer: Yes, this is often problematic. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[3]
-
Causality: The solution was likely too concentrated, leading to a massive, uncontrolled nucleation event as soon as the temperature dropped slightly.
-
Solutions:
-
Increase Solvent Volume: The primary solution is to use more solvent. An ideal crystallization should show the first signs of crystal growth after about 5 minutes of cooling, with continued growth over 20 minutes or more.[3] Reheat the mixture, add more solvent until the solid fully dissolves, and then add an extra 5-10% by volume before allowing it to cool slowly.[3]
-
Control the Cooling Rate: A slower cooling rate is always preferable. Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature first, then transfer it to a cold bath.
-
Question 4: My final product is still impure after one round of crystallization. What should I do?
Answer: While crystallization can be a powerful purification technique, a single round may not be sufficient if the initial material is heavily contaminated or if the impurities have very similar solubility profiles to your product.
-
Causality: Co-crystallization of impurities or insufficient removal of the impure mother liquor. Common impurities from the synthesis of cyclohexanone derivatives can include acidic byproducts or condensation products.[5][6]
-
Solutions:
-
Perform a Second Crystallization: Re-crystallize the material a second time, paying close attention to using the minimum effective amount of hot solvent and ensuring slow cooling.
-
Change the Solvent System: Impurities that are soluble in one solvent system may be insoluble in another. Experiment with different solvents or solvent pairs for the second crystallization. For a β-keto ester, trying a protic solvent like ethanol versus an aprotic system like ethyl acetate/hexane can alter the solubility of both the product and impurities.[4][7]
-
Pre-Purification Wash: If you suspect acidic or basic impurities, you can perform a liquid-liquid extraction before crystallization. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate, wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acids, or a mild aqueous acid (e.g., dilute HCl) to remove bases, followed by a brine wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Frequently Asked Questions (FAQs)
-
Q1: How do I select the best solvent for crystallization?
-
A1: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. A good rule of thumb is to look for solvents with functional groups similar to your target molecule; for this compound, solvents like ethyl acetate or acetone are good starting points.[4] To perform a solvent screen, place a few milligrams of your crude material in several test tubes and add a few drops of different solvents to test solubility at room and elevated temperatures.[8]
-
-
Q2: Some sources list my compound as a liquid, while others describe it as a solid. Which is it?
-
A2: This discrepancy can arise from the purity of the sample. While some suppliers list the compound as a liquid[9][10], others offer it as a white solid[11]. It is common for impurities to depress the melting point of a compound, potentially causing a substance that is solid when pure to be a liquid or low-melting oil in its crude form. Purification by crystallization is predicated on the compound being a solid at or near room temperature.
-
-
Q3: What is the "mother liquor" and can I get more product from it?
-
A3: The mother liquor is the residual solution remaining after the crystals have been filtered off. It contains the soluble impurities as well as some amount of your dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor (by boiling off some solvent) and re-cooling. Be aware that this second crop will likely be less pure than the first.
-
Validated Experimental Protocol: Crystallization Workflow
This protocol provides a robust starting point for the purification of this compound.
Step 1: Solvent Selection
-
Based on the compound's structure (ester and ketone moieties), an ethyl acetate/hexane mixed solvent system is recommended.[4] Ethyl acetate is the "soluble" solvent, and hexane is the "anti-solvent."
Step 2: Dissolution
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate at room temperature (e.g., 3-5 mL) to create a slurry.
-
Gently heat the flask on a hotplate while stirring. Add ethyl acetate dropwise until the solid just dissolves completely at a near-boiling temperature. Avoid adding excessive solvent.
Step 3: Crystallization
-
Remove the flask from the heat and allow it to cool slowly towards room temperature on an insulated surface (e.g., a cork ring).
-
Once the solution is at room temperature, begin adding hexane dropwise while gently swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
Gently reheat the flask until the solution becomes clear again.
-
Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Crystal formation should begin within 30 minutes.
-
Once the flask has reached room temperature, place it in an ice-water bath for an additional 30-60 minutes to maximize crystal yield.
Step 4: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (e.g., 30-40 °C) until a constant weight is achieved.
Data & Parameters Summary
| Parameter | Recommended Value / Solvent | Rationale / Notes |
| Primary Solvent | Ethyl Acetate | "Like dissolves like" principle; effectively dissolves the ester and ketone functionalities at elevated temperatures.[4] |
| Anti-Solvent | n-Hexane / Heptane | Compound is poorly soluble in non-polar alkanes, making them ideal for inducing precipitation from the primary solvent. |
| Initial Dissolution Temp. | ~70-75 °C | Near the boiling point of ethyl acetate to ensure maximum solubility with minimum solvent volume. |
| Cooling Protocol | 1. Slow cool to RT | Rapid cooling traps impurities.[3] |
| 2. Ice bath (0-5 °C) | Maximizes yield by further decreasing the compound's solubility. | |
| Wash Solvent | Ice-cold n-Hexane | Effectively removes soluble impurities without dissolving a significant amount of the product crystals. |
Visualizing the Workflow
Caption: Workflow for the crystallization of this compound.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents. (n.d.). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
-
LookChem. (n.d.). Cas 1622928-67-9, this compound. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Cassels, W. R., Crawford, E. T., & Johnson, J. S. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 25(36), 6779–6783. [Link]
-
Gashin, A., & Ramu, R. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 129. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
-
Magesh, C. J., et al. (2015). Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl)-.... ResearchGate. [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol - Google Patents [patents.google.com]
- 6. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 10. This compound [cymitquimica.com]
- 11. This compound, CasNo.1622928-67-9 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
managing side reactions of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate in synthesis
Welcome to our dedicated technical support center for the synthesis and handling of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis, providing explanations for the underlying causes and actionable protocols to mitigate them.
Question 1: My reaction yield is significantly lower than expected, and I've isolated a major byproduct identified as 4-methoxycyclohexanone. What is causing this, and how can I prevent it?
Answer:
The formation of 4-methoxycyclohexanone is a classic side reaction for β-keto esters like this compound. This occurs through a two-step process of hydrolysis followed by decarboxylation.
The Underlying Chemistry: Hydrolysis and Decarboxylation
-
Hydrolysis: The methyl ester of your target molecule can be hydrolyzed to the corresponding carboxylic acid, forming a β-keto acid intermediate. This reaction can be catalyzed by both acid and base.[1][2]
-
Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide (CO₂) upon gentle heating, a reaction that proceeds through a cyclic transition state to yield an enol, which then tautomerizes to the more stable ketone, in this case, 4-methoxycyclohexanone.[3][4][5]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water, even in trace amounts, can initiate hydrolysis.
-
Choice of Base: If your synthesis involves a base, opt for non-nucleophilic, sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (THF) or toluene.[6] These bases are less likely to act as nucleophiles and promote hydrolysis compared to smaller alkoxides like sodium ethoxide in ethanol.
-
Temperature Control: Avoid excessive heating during the reaction and work-up. The decarboxylation step is often accelerated by heat.[4]
-
Aqueous Work-up: When performing an aqueous work-up, keep the temperature low (e.g., using an ice bath) and minimize the time the compound is in contact with the aqueous phase. If you need to neutralize the reaction, do so carefully and quickly.
Question 2: I'm attempting an intramolecular cyclization (Dieckmann condensation) to form the six-membered ring, but I'm observing significant amounts of intermolecular condensation products (dimers/polymers). How can I favor the desired intramolecular reaction?
Answer:
The competition between intramolecular (ring formation) and intermolecular (dimerization/polymerization) reactions is a common challenge in cyclization reactions like the Dieckmann condensation.[6][7] The key to favoring the desired intramolecular pathway is to employ high-dilution conditions.
The Principle of High Dilution:
By performing the reaction at a very low concentration of the starting diester, you decrease the probability of two different molecules reacting with each other (intermolecular) and increase the probability of the two ends of the same molecule reacting (intramolecular).
Experimental Protocol for High-Dilution Dieckmann Condensation:
-
Setup: In a large, dry reaction flask equipped with a mechanical stirrer and an addition funnel, place the bulk of your anhydrous solvent (e.g., THF or toluene).
-
Reagent Addition: Dissolve your starting diester in a small amount of the same anhydrous solvent and place it in the addition funnel.
-
Slow Addition: Add the diester solution dropwise to the reaction flask containing the base over an extended period (e.g., several hours). This maintains a very low instantaneous concentration of the starting material.
| Parameter | Standard Conditions | High-Dilution Conditions |
| Concentration | 0.1 - 1.0 M | 0.001 - 0.01 M |
| Addition Time | Minutes | Hours |
| Outcome | Favors intermolecular reactions | Favors intramolecular cyclization |
Question 3: My final product is a mixture of stereoisomers. What could be causing epimerization, and how can I maintain stereochemical integrity?
Answer:
Epimerization, the change in configuration at one stereocenter, is a risk for substituted cyclohexanones, especially under conditions that promote the formation of an enol or enolate intermediate.[8][9] The α-protons to the ketone in your target molecule are acidic and can be removed by a base, leading to a planar enolate. Reprotonation of this enolate can occur from either face, leading to a mixture of epimers.
Mitigation Strategies:
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, reaction time, and reagent stoichiometry) to achieve the desired transformation.
-
Base Selection: If a base is required, consider using a weaker base or a sterically hindered one that is less likely to cause extensive enolization.
-
pH Control During Work-up: During aqueous work-up and purification, maintain a neutral or slightly acidic pH to minimize base-catalyzed epimerization.
-
Chromatographic Separation: If epimerization is unavoidable, you may need to separate the desired stereoisomer using chromatography (e.g., flash column chromatography or preparative HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group at the 1-position?
The 1-methoxy group serves to block the α-position of the ester from enolization, which can be advantageous in certain synthetic strategies by preventing unwanted side reactions at that site.
Q2: Can I use this compound in a Robinson annulation reaction?
Yes, as a β-keto ester, it can serve as a Michael donor in a Robinson annulation.[10][11] The enolate will be generated at the carbon α to the ketone. However, be aware of the potential for the side reactions discussed above, such as hydrolysis and decarboxylation, under the reaction conditions.
Q3: How should I purify the final product?
Vacuum distillation is a common method for purifying this compound.[12] If non-volatile impurities are present, flash column chromatography on silica gel is also a viable option. A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
Q4: Is the compound stable for long-term storage?
This compound is relatively stable under normal conditions.[13] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere, refrigerated, and protected from moisture and light to minimize the risk of hydrolysis and other degradation pathways.
Visualizing Potential Side Reactions
To further clarify the potential side reactions, the following diagrams illustrate the key chemical transformations to be aware of.
Caption: Pathway of Hydrolysis and Decarboxylation.
Caption: Intramolecular vs. Intermolecular Condensation.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021-10-31). Available at: [Link]
-
PubMed. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Available at: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014-07-09). Available at: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022-05-20). Available at: [Link]
-
Journal of the American Chemical Society. Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Available at: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
-
Wikipedia. Dieckmann condensation. Available at: [Link]
-
PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]
-
Master Organic Chemistry. The Robinson Annulation. (2018-12-10). Available at: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]
-
Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. (2025-01-19). Available at: [Link]
-
Organic Chemistry Tutor. Dieckmann Condensation. Available at: [Link]
-
Journal of the American Chemical Society. Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. (2025-12-29). Available at: [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Wikipedia. Robinson annulation. Available at: [Link]
-
LookChem. Cas 1622928-67-9,this compound. Available at: [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Robinson annulation - Wikipedia [en.wikipedia.org]
- 12. prepchem.com [prepchem.com]
- 13. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
Navigating Synthesis Challenges: A Technical Support Guide for Reactions Involving Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for methyl 1-methoxy-4-oxocyclohexane-1-carboxylate. As a Senior Application Scientist, I understand that even the most meticulously planned experiments can encounter unexpected hurdles. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding reactions with this versatile building block. Here, we will delve into the causality behind common experimental failures and provide field-proven insights to get your research back on track.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this molecule is governed by three main features:
-
The Ketone Carbonyl: This is a primary site for nucleophilic attack. Its reactivity is influenced by the steric hindrance of the cyclohexane ring.
-
The Ester Group: The methyl ester can be a target for nucleophiles, especially under harsh conditions, and can also be hydrolyzed under acidic or basic conditions.
-
The α-Protons: The protons on the carbons adjacent to the ketone are acidic and can be removed by a base to form an enolate, which is a key intermediate in many carbon-carbon bond-forming reactions. The quaternary carbon at the 1-position means there are no α-protons on that side of the carbonyl.
Q2: What are the general stability considerations for this molecule?
A2: this compound is relatively stable under normal conditions.[1] However, its stability can be compromised under certain conditions:
-
Strongly Acidic Conditions (pH < 3): Prolonged exposure to strong acids at elevated temperatures can lead to the cleavage of the methoxy ether linkage.[2]
-
Strongly Basic Conditions (pH > 10): Under these conditions, the ester group can be saponified.[2] Additionally, prolonged exposure to strong bases at high temperatures may result in base-catalyzed elimination reactions or cleavage of the methoxy group.[2]
Troubleshooting Specific Reactions
Scenario 1: Failed or Low-Yielding Wittig Reaction
Issue: You are attempting to convert the ketone to an alkene using a Wittig reagent, but you observe no reaction or a very low yield of the desired product.
Underlying Principles: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on a carbonyl. The success of this reaction is highly dependent on the steric environment of the carbonyl and the reactivity of the ylide.
Troubleshooting Workflow:
Caption: Troubleshooting a failed Wittig reaction.
Detailed Protocols:
Protocol 1: Generation of an Unstabilized Ylide and In Situ Wittig Reaction
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Solvent: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF to the stirred suspension.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 1 hour. The formation of the orange-red ylide should be visible.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Reagent | Molar Eq. | Notes |
| Methyltriphenylphosphonium bromide | 1.1 | Dry thoroughly before use. |
| Potassium tert-butoxide | 1.1 | A strong, non-nucleophilic base. |
| This compound | 1.0 | Ensure the starting material is pure and dry. |
Scenario 2: Unwanted Side Products in Grignard Reactions
Issue: You are performing a Grignard reaction to add an R-group to the ketone, but you are observing the recovery of starting material or the formation of a tertiary alcohol where the ester has also reacted.
Underlying Principles: Grignard reagents are potent nucleophiles but also strong bases. They can react with the ketone, the ester, or act as a base to deprotonate the α-protons.
Troubleshooting Workflow:
Caption: Diagnosing Grignard reaction side products.
Detailed Protocols:
Protocol 2: Chemoselective Grignard Addition to the Ketone
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent: Add anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.05 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C | Favors kinetic attack on the more electrophilic ketone over the ester.[3] |
| Grignard Equivalents | 1.0 - 1.1 | Minimizes the risk of a second addition to the ester.[3] |
| Addition Rate | Slow, dropwise | Helps to control the exotherm and maintain a low temperature. |
Scenario 3: Difficulty with Enolate Formation and Subsequent Alkylation
Issue: You are attempting to deprotonate at the α-position to form an enolate for an alkylation reaction, but the reaction is sluggish, or you observe multiple products.
Underlying Principles: The formation of an enolate is a reversible process.[4] The regioselectivity of deprotonation (kinetic vs. thermodynamic enolate) is crucial for a successful alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting enolate formation and alkylation.
Detailed Protocols:
Protocol 3: Kinetic Enolate Formation and Alkylation
-
LDA Preparation: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes at -78 °C.
-
Enolate Formation: To a separate flame-dried flask containing this compound (1.0 equivalent) in anhydrous THF at -78 °C, slowly add the freshly prepared LDA solution. Stir for 1 hour at -78 °C.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench with saturated aqueous ammonium chloride and follow a standard extractive workup and purification by column chromatography.
| Condition | Setting | Rationale |
| Base | LDA | Strong, sterically hindered base favors the kinetic enolate.[5] |
| Temperature | -78 °C | Low temperature prevents equilibration to the thermodynamic enolate.[5] |
| Solvent | Anhydrous THF | Aprotic solvent is essential for enolate stability. |
Scenario 4: Unexpected Decarboxylation
Issue: During purification or under certain reaction conditions, you observe the loss of the methoxycarbonyl group.
Underlying Principles: β-keto esters can undergo hydrolysis followed by decarboxylation, especially under acidic or basic conditions with heating.[4][6]
Troubleshooting Workflow:
Caption: Preventing unwanted decarboxylation.
Preventative Measures:
-
Mild Workup: Use saturated aqueous sodium bicarbonate or ammonium chloride for quenching instead of strong acids or bases.
-
Avoid High Temperatures: If possible, conduct reactions and purifications at or below room temperature.
-
Purification: Use neutral alumina for chromatography if the compound shows sensitivity to silica gel.
By understanding the underlying chemical principles and carefully controlling reaction parameters, the challenges associated with the synthesis involving this compound can be effectively managed. This guide provides a starting point for troubleshooting, but always remember to consult the primary literature for specific reaction conditions and substrate compatibility.
References
-
Wikipedia. (n.d.). Enolate. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems [Video]. YouTube. Retrieved from [Link]
-
eGyanKosh. (n.d.). ENOLATES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.6: Reactivity of Enolate Ions. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1622928-67-9,this compound. Retrieved from [Link]
-
Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction : r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step O-Demethyl-Decarboxylation of ortho-Methoxy Aromatic Carboxylic Acids [Request PDF]. Retrieved from [Link]
-
jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions. Retrieved from [Link]
-
OpenStax. (2023, September 20). Ch. 21 Additional Problems - Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024, April 12). Nucleophilic Addition Rxns: Question on something Kaplan said in the textbook. : r/Mcat. Retrieved from [Link]
-
Pearson. (n.d.). Nucleophilic Addition Practice Problems | Test Your Skills with Real Questions. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-[(4-Methoxybenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid [PDF]. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enolate - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
optimization of reaction conditions for derivatizing methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Welcome to the technical support center for the derivatization of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block. The unique structure of this molecule, featuring a sterically hindered quaternary center adjacent to the ester and a reactive ketone, presents specific challenges and opportunities in synthesis. This guide explains the causality behind experimental choices to ensure robust and reproducible outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common sites of reactivity on this compound?
-
How does the stereochemistry of the starting material affect derivatization?
-
Which reactions are most suitable for modifying the ketone functionality?
-
Can the ester group be selectively modified without affecting the ketone?
-
-
Troubleshooting Guide: Ketone Derivatization
-
Problem 1: Low Yield in Wittig or Horner-Wadsworth-Emmons (HWE) Olefination
-
Problem 2: Enolization as a Major Side Product in Grignard Reactions
-
Problem 3: Incomplete Conversion or Imine Instability in Reductive Amination
-
-
Experimental Protocols
-
Protocol 1: Horner-Wadsworth-Emmons Olefination for (E)-Alkene Synthesis
-
Protocol 2: Grignard Addition for Tertiary Alcohol Synthesis
-
Protocol 3: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on this compound?
The primary sites for derivatization are the ketone at the C4 position and the methyl ester at the C1 position. The ketone is susceptible to nucleophilic attack by organometallics, ylides, and amines, making it a prime target for carbon-carbon bond formation and the introduction of nitrogen-containing functional groups. The ester can undergo hydrolysis, amidation, or reduction, though these reactions may require more forcing conditions due to the steric hindrance from the adjacent methoxy group and the cyclohexane ring.
Q2: How does the stereochemistry of the starting material affect derivatization?
The starting material exists as a mixture of cis and trans isomers, referring to the relative orientation of the ester and methoxy groups. The chair conformation of the cyclohexane ring will influence the accessibility of the ketone to incoming nucleophiles. The axial and equatorial positions of the substituents can affect reaction rates and product distributions. For many reactions, such as olefination, the stereochemistry at C1 has a minimal impact on the outcome at C4. However, for reactions sensitive to steric hindrance, the isomeric ratio of the starting material may be a critical parameter to control.
Q3: Which reactions are most suitable for modifying the ketone functionality?
The ketone at C4 is readily derivatized through several reliable methods:
-
Wittig and Horner-Wadsworth-Emmons (HWE) reactions are excellent for converting the ketone into an alkene. The HWE reaction, in particular, is often preferred for its superior stereoselectivity, typically favoring the formation of (E)-alkenes, and the water-soluble nature of its phosphate byproduct simplifies purification.
-
Grignard reactions allow for the synthesis of tertiary alcohols by adding an alkyl, aryl, or vinyl group. Careful control of reaction conditions is necessary to prevent enolization of the ketone.
-
Reductive amination provides a direct route to secondary and tertiary amines by reacting the ketone with an amine in the presence of a selective reducing agent.
Q4: Can the ester group be selectively modified without affecting the ketone?
Yes, but with caution. The ester is generally less reactive than the ketone.
-
Saponification (hydrolysis) to the corresponding carboxylic acid can be achieved using a base like lithium hydroxide (LiOH) at room temperature. The resulting carboxylate is unreactive towards many nucleophiles, allowing for subsequent modification of the ketone.
-
Reduction of the ester to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) will also reduce the ketone. To selectively reduce the ester, the ketone must first be protected, for example, as a ketal.
-
Amidation can be achieved by heating the ester with an amine, but this is often slow. A more efficient method is to first hydrolyze the ester to the carboxylic acid and then use standard peptide coupling reagents (e.g., EDC, HOBt) to form the amide bond.
Troubleshooting Guide: Ketone Derivatization
This section addresses common problems encountered during the derivatization of the ketone at the C4 position.
Problem 1: Low Yield in Wittig or Horner-Wadsworth-Emmons (HWE) Olefination
Symptoms:
-
Incomplete consumption of the starting material observed by TLC or GC-MS.
-
Isolation of a low yield of the desired alkene product.
-
Formation of significant amounts of triphenylphosphine oxide (in Wittig) or dialkyl phosphate (in HWE) without corresponding product formation.
Root Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficiently Strong Base | The phosphonium salt (Wittig) or phosphonate ester (HWE) must be fully deprotonated to form the reactive ylide/carbanion. For stabilized ylides/phosphonates, bases like NaH or KHMDS are required. | 1. Switch to a stronger base (e.g., from NaOMe to NaH or n-BuLi). 2. Ensure the base is fresh and has not been deactivated by atmospheric moisture. |
| Steric Hindrance | Hindered ketones can be slow to react. The cyclohexane ring can present steric challenges. | 1. Increase the reaction temperature. For HWE reactions, temperatures from 23°C to reflux in THF are common. 2. Use a less sterically demanding phosphonate reagent if possible. 3. Consider using microwave irradiation to accelerate the reaction, which has been shown to be effective for cyclic ketones. |
| Ylide Instability | Non-stabilized Wittig ylides are highly reactive and can decompose if the ketone is not added promptly or if the reaction temperature is too high. | 1. Generate the ylide at a low temperature (e.g., -78 °C or 0 °C). 2. Add the ketone solution to the pre-formed ylide dropwise at the same low temperature. 3. Allow the reaction to warm slowly to room temperature. |
Workflow for Troubleshooting Olefination Reactions:
Caption: Optimization workflow for reductive amination.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Olefination for (E)-Alkene Synthesis
This protocol describes the reaction of this compound with triethyl phosphonoacetate to yield the corresponding (E)-α,β-unsaturated ester.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then place under vacuum.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting clear solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Grignard Addition for Tertiary Alcohol Synthesis
This protocol details the addition of methylmagnesium bromide to the ketone to form the corresponding tertiary alcohol.
Materials:
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.5 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the reaction with benzylamine to form the corresponding N-benzyl secondary amine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the starting ketone (1.0 eq), anhydrous DCE, and benzylamine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XII. Phosphinoxyde als Olefinierungsreagenzien. Chemische Berichte, 91(1), 61-63. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
-
Ando, K. (1997). Highly (Z)-selective Horner-Wadsworth-Emmons reaction of aldehydes with phosphonates bearing a bulky aryl group at the cis-position of the oxygen atom on the phosphorus. The Journal of Organic Chemistry, 62(7), 1934-1939. [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Pearson
removal of unreacted starting material from methyl 1-methoxy-4-oxocyclohexane-1-carboxylate reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the removal of unreacted starting materials from reactions involving methyl 1-methoxy-4-oxocyclohexane-1-carboxylate. The protocols and advice herein are designed to be a self-validating system, grounded in established chemical principles to ensure experimental success.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purification is often a critical bottleneck, where the removal of unreacted starting materials dictates the purity and yield of the final product. The structural features of this molecule—a β-keto ester—present unique challenges and opportunities in purification strategy.[2][3][4] This guide will address common issues encountered during the purification process and provide robust, field-proven solutions.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues that may arise during the purification of this compound.
Q1: My crude NMR spectrum shows the presence of a significant amount of unreacted starting ketone. How can I effectively remove it?
A1: The presence of a starting ketone is a common issue. The choice of purification method depends on the physical properties of the specific ketone used.
-
For volatile ketones (e.g., acetone, methyl ethyl ketone): Simple evaporation under reduced pressure (rotoevaporation) may be sufficient. However, be mindful of the volatility of your product as well.
-
For less volatile ketones:
-
Column Chromatography: This is often the most effective method. Due to the moderate polarity of this compound, normal-phase flash chromatography using a silica gel stationary phase is recommended.[5][6][7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the more polar keto-ester from the less polar starting ketone. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[7][8]
-
Distillation: If the starting ketone has a significantly different boiling point from the product, vacuum distillation can be an effective purification technique for these high-boiling esters.[9][10][11]
-
Q2: I'm struggling to separate my product from an unreacted starting ester (e.g., in a transesterification reaction). What's the best approach?
A2: Separating two structurally similar esters can be challenging.
-
High-Performance Flash Chromatography: This is the preferred method. The subtle differences in polarity between the starting ester and the product can be exploited using a high-resolution separation technique. A shallow solvent gradient will be necessary to achieve good separation.
-
Fractional Distillation under High Vacuum: If the boiling points of the two esters differ by at least 20-30 °C, fractional distillation under high vacuum can be a viable, scalable option.[9] This method avoids the use of large volumes of solvent.
Q3: After my workup, I have an emulsion that won't break, making it difficult to separate the organic and aqueous layers. What should I do?
A3: Emulsions are a common problem during the workup of organic reactions.[12]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it.
-
Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation. Gentle swirling, rather than vigorous shaking, of the separatory funnel can also prevent emulsion formation.
-
Filtration through Celite: Passing the emulsified layer through a pad of Celite can sometimes help to break up the fine droplets causing the emulsion.
Q4: My purified product is a yellow or brown oil, but the literature reports it as a colorless liquid. What could be the cause and how can I fix it?
A4: Discoloration often indicates the presence of high molecular weight byproducts or decomposition products, which can arise from using strong acid catalysts like sulfuric acid.[10]
-
Charcoal Treatment: Dissolving the impure product in a suitable solvent and adding a small amount of activated charcoal can help to adsorb colored impurities.[13] The charcoal is then removed by filtration through Celite. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[13]
-
Column Chromatography: As mentioned previously, column chromatography is very effective at removing colored impurities, which are often highly polar and will adhere strongly to the silica gel.
Frequently Asked Questions (FAQs)
What is the best general-purpose purification technique for this compound?
For lab-scale synthesis, flash column chromatography on silica gel is the most versatile and reliable method for achieving high purity.[5][6][7] It allows for the effective removal of a wide range of impurities, from non-polar starting materials to polar byproducts.
How can I monitor the progress of my purification?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a column chromatography purification.[7][8] By spotting the crude mixture, the fractions being collected, and a reference standard (if available) on a TLC plate, you can visualize the separation and combine the fractions that contain the pure product.
My product seems to be degrading on the silica gel column. What are my options?
Some β-keto esters can be sensitive to the acidic nature of silica gel.[2] If you suspect degradation, consider the following:
-
Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine, in the column packing solvent.
-
Alumina Chromatography: Using neutral or basic alumina as the stationary phase can be a good alternative for acid-sensitive compounds.[7]
-
Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase chromatography (e.g., using C18-bonded silica) can be an effective alternative.[5][14][15]
Is recrystallization a viable purification method for this compound?
Since this compound is often a liquid at room temperature, recrystallization is generally not a suitable primary purification technique.[1][16] However, if you are working with a solid derivative or if your product solidifies upon cooling, recrystallization can be an excellent method for achieving very high purity.[17][18]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
TLC plates, developing chamber, and UV lamp
-
Glass column with stopcock
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude mixture with varying ratios of ethyl acetate and hexanes. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.[7]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent, such as dichloromethane, and carefully load it onto the top of the silica gel bed.[6]
-
Elution: Begin eluting the column with the solvent system determined by TLC. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution.
-
Fraction Collection: Collect fractions in separate tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Vacuum Distillation
This protocol is suitable for large-scale purification or when the impurities have significantly different boiling points from the product.
Materials:
-
Crude product
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed.
-
Charging the Flask: Place the crude product and a few boiling chips into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect three fractions: a forerun containing low-boiling impurities, the main fraction containing your product at its expected boiling point, and a final fraction of high-boiling residue.[11]
-
Product Isolation: The main fraction should contain your purified product.
Data Presentation
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | High resolution, applicable to a wide range of impurities. | Can be time-consuming and uses large volumes of solvent. | Lab-scale purification, separation of structurally similar compounds. |
| Vacuum Distillation | Scalable, solvent-free. | Requires significant differences in boiling points, potential for thermal degradation. | Large-scale purification, removal of non-volatile or highly volatile impurities. |
| Recrystallization | Can yield very high purity. | Only applicable to solid compounds. | Purification of solid derivatives or products that solidify. |
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Typical Flash Column Chromatography Workflow
Caption: Workflow for flash column chromatography.
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
- Google Patents. (1970).
-
Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. [Link]
- Google Patents. (1972).
-
Chemistry LibreTexts. (2025). Running a flash column. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
- Google Patents. (1974).
- Unknown Source. (n.d.). Esters. An Introduction.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
- Google Patents. (1956).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents. (1993).
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
YouTube. (2020). Cyclohexanone Oxime: Organic Synthesis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
PrepChem.com. (n.d.). Preparation of cyclohexanone oxime. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]
-
Hebei Dangtong Biological Technology Co.,LTD. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 1-Methoxy-4-methylcyclohexane. [Link]
-
ResearchGate. (2025). Synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines]. [Link]
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. aklectures.com [aklectures.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. columbia.edu [columbia.edu]
- 8. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 9. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biotage.com [biotage.com]
- 15. labex.hu [labex.hu]
- 16. This compound [cymitquimica.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in Reactions with Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 1-methoxy-4-oxocyclohexane-1-carboxylate and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding a critical challenge in the synthetic application of these compounds: the prevention of epimerization. Maintaining stereochemical control is paramount for the successful synthesis of target molecules with desired biological activity. This resource offers practical, field-proven insights to help you navigate and overcome these challenges.
Introduction to the Challenge: The Problem of Epimerization
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a ketone and an ester functional group, presents a unique set of reactivity challenges. The protons on the carbons alpha to the ketone (C3 and C5) are acidic and susceptible to abstraction by a base. This deprotonation leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of diastereomers, a process known as epimerization.[2][3][4] This loss of stereochemical integrity can be a significant hurdle, leading to difficult purifications and reduced yields of the desired stereoisomer.
The core of the problem lies in the reversible nature of enolate formation, especially under thermodynamic control. This guide will equip you with the knowledge to favor kinetic control or to select conditions that minimize the rate of enolization and subsequent epimerization.
Troubleshooting Guide: Preventing and Mitigating Epimerization
This section addresses specific issues you may encounter during your experiments. The table below outlines common problems, their probable causes, and recommended solutions with detailed protocols.
| Problem | Probable Cause(s) | Recommended Solutions & Protocols |
| Observation of a mixture of diastereomers after a base-mediated reaction. | 1. Thermodynamic Conditions: Use of a strong, non-hindered base (e.g., NaOEt, NaOMe) and/or elevated temperatures (room temperature or higher) allows for reversible enolate formation, leading to the more stable thermodynamic product mixture.[5][6] 2. Prolonged Reaction Time: Extended reaction times increase the likelihood of reaching thermodynamic equilibrium, resulting in epimerization.[6] | Solution 1: Employ Kinetic Conditions. * Base Selection: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium tert-butoxide.[6] These bases favor the abstraction of the less sterically hindered proton, leading to the kinetic enolate. * Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of equilibration to the thermodynamic enolate.[5][6][7] * Protocol: General Procedure for Kinetic Enolate Formation 1. In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the this compound derivative in anhydrous THF. 2. Cool the solution to -78 °C using a dry ice/acetone bath. 3. Slowly add a freshly prepared solution of LDA (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C. 4. Stir for the recommended time (typically 30-60 minutes) to ensure complete enolate formation. 5. Proceed with the desired electrophilic quench at -78 °C. |
| Epimerization observed during workup or purification. | 1. Acidic or Basic Workup: Aqueous workups with acidic or basic solutions can catalyze enolization and subsequent epimerization.[7] 2. Chromatography on Silica Gel: The acidic nature of silica gel can promote epimerization of sensitive compounds. | Solution 2: Neutralize and Modify Purification. * Workup: Quench the reaction at low temperature with a buffered solution (e.g., saturated aqueous NH4Cl) or a weak acid (e.g., acetic acid in an organic solvent) to neutralize the base before warming to room temperature. * Purification: * Consider using a less acidic stationary phase like neutral alumina for chromatography. * Alternatively, deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent system (e.g., 1% triethylamine in hexanes/ethyl acetate). |
| Low diastereoselectivity in aldol or alkylation reactions. | 1. Reversible Enolate Formation: As described above, thermodynamic conditions lead to a mixture of enolates, resulting in poor stereocontrol. 2. Inappropriate Solvent: The choice of solvent can influence the aggregation state and reactivity of the enolate, affecting stereoselectivity. | Solution 3: Optimize Reaction Parameters for Stereocontrol. * Strict Kinetic Control: Adhere rigorously to the protocol for kinetic enolate formation outlined in Solution 1. * Solvent Effects: Ethereal solvents like THF are generally preferred for forming well-defined lithium enolates. The addition of co-solvents like HMPA (use with extreme caution due to toxicity) can sometimes enhance stereoselectivity by breaking up enolate aggregates, but this must be evaluated on a case-by-case basis. * Chelation Control: For certain substrates and electrophiles, the use of Lewis acids can promote chelation, leading to a more rigid transition state and improved diastereoselectivity. |
Visualizing the Troubleshooting Workflow
The following flowchart provides a decision-making guide for addressing epimerization issues.
Caption: A decision-making flowchart for troubleshooting epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of epimerization in this compound derivatives?
A1: Epimerization at the alpha-carbon (C3 or C5) of the cyclohexanone ring occurs through a deprotonation-reprotonation mechanism.[2] In the presence of a base, a proton is abstracted from one of the alpha-carbons to form a planar, achiral enolate intermediate.[2] This enolate can then be reprotonated from either the top or bottom face. If the initial deprotonation and subsequent reprotonation occur with an inversion of stereochemistry at a chiral center, an epimer is formed.
The Epimerization Mechanism
Caption: The base-catalyzed epimerization mechanism via a planar enolate.
Q2: How do I choose between kinetic and thermodynamic control to prevent epimerization?
A2: The choice depends on your desired outcome.
-
Kinetic control is favored by conditions that lead to the fastest-forming product, which is often the less stable one.[8] To achieve this and prevent epimerization, use a strong, bulky base (like LDA) at very low temperatures (-78 °C) with short reaction times.[5][6] These conditions make the deprotonation step essentially irreversible, "locking" the kinetically favored enolate before it can equilibrate to the more stable thermodynamic enolate.
-
Thermodynamic control is favored by conditions that allow the reaction to reach equilibrium, forming the most stable product.[8] This is achieved with weaker bases (like sodium ethoxide), higher temperatures, and longer reaction times.[6] These conditions promote reversible deprotonation and protonation, which will inevitably lead to epimerization if a more stable stereoisomer exists. Therefore, to prevent epimerization, you should aim for kinetic control.
Q3: Can the ester group at C1 also be epimerized?
A3: The stereocenter at C1, being a quaternary carbon, is not susceptible to epimerization through the typical enolization mechanism, as there is no proton to be abstracted from this position. The primary concern for epimerization in these derivatives is at the alpha-carbons to the ketone (C3 and C5).
Q4: Are there any milder, non-basic methods to consider for reactions at the alpha-position that might avoid epimerization?
A4: While many alpha-functionalization reactions require base, some alternative strategies can minimize the risk of epimerization. For instance, for alpha-halogenation, you might explore reactions under acidic conditions, although this can come with its own set of side reactions. Another approach is the use of pre-formed enol ethers or enamines, which can react with electrophiles under milder conditions than those required for direct enolate formation. However, the synthesis of these intermediates may itself require conditions that could induce epimerization.
Q5: How can I accurately determine the diastereomeric ratio to assess the extent of epimerization?
A5: The most common and reliable methods for determining diastereomeric ratios are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient. The signals for protons in the different diastereomers will typically have slightly different chemical shifts, allowing for integration and quantification.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is not necessary for separating diastereomers. A standard reverse-phase or normal-phase HPLC method can often be developed to separate and quantify the different diastereomers.
-
Gas Chromatography (GC): For volatile derivatives, GC can be an effective method for separating and quantifying diastereomers.
By understanding the principles of enolate formation and carefully controlling your reaction conditions, you can successfully minimize or prevent epimerization in your work with this compound derivatives, ensuring the stereochemical integrity of your synthetic intermediates and final products.
References
-
Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Retrieved from [Link]
-
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
-
Khan Academy. (n.d.). Kinetic and thermodynamic enolates. Retrieved from [Link]
-
Reddit. (2019, July 12). Thermodynamic vs kinetic enolate. Retrieved from [Link]
-
Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1622928-67-9,this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]
-
Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
YouTube. (2025, February 1). What Is Epimerization In Organic Chemistry?. Retrieved from [Link]
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
Technical Support Center: Stereocontrol in Reactions with Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate
Welcome to the technical support center for navigating the complexities of stereocontrol in reactions involving methyl 1-methoxy-4-oxocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common challenges with this versatile building block. Here, we will delve into the underlying principles governing the stereochemical outcomes of its reactions and provide practical, field-tested solutions to common experimental hurdles.
Introduction: The Conformational Challenge
The stereochemical fate of reactions at the C4-carbonyl of this compound is intrinsically linked to the conformational equilibrium of the cyclohexane ring. The presence of a quaternary center at C1, bearing both a methoxy and a methoxycarbonyl group, significantly influences the stability of the two chair conformations. This equilibrium is the primary determinant of the facial selectivity of nucleophilic attack on the ketone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Controlling Axial vs. Equatorial Attack of Nucleophiles
Question 1: My reduction of the C4-carbonyl is yielding a mixture of axial and equatorial alcohols. How can I selectively obtain the equatorial alcohol?
Answer:
Achieving high selectivity for the equatorial alcohol hinges on favoring axial attack by the nucleophile (hydride in this case). The choice of reducing agent is paramount and is dictated by a balance of steric and electronic factors.
Causality:
-
Steric Hindrance: Bulky reducing agents will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol. Conversely, smaller, less sterically demanding reducing agents can approach from the more hindered axial face, yielding the desired equatorial alcohol.[1]
-
Torsional Strain: The transition state for axial attack is often favored as it avoids eclipsing interactions between the incoming nucleophile and the axial hydrogens at C2 and C6. This is known as the Felkin-Anh-Nguyen model.
-
Stereoelectronic Effects: The Cieplak model suggests that the axial approach is also favored due to stabilizing hyperconjugative interactions between the σ-orbitals of the axial C-H bonds at C2 and C6 and the developing antibonding orbital of the forming C-nucleophile bond.[2]
Troubleshooting Protocol:
-
Reagent Selection: Employ small, unhindered reducing agents. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures (-78 °C to 0 °C) is a standard choice for favoring axial attack.
-
Solvent Effects: The solvent can influence the effective size of the reducing agent. More coordinating solvents can increase the steric bulk of the hydride source. Experiment with less coordinating solvents if selectivity remains low.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by amplifying the small energy differences between the axial and equatorial attack transition states.
| Reducing Agent | Typical Solvent | Expected Major Product | Rationale |
| NaBH₄ | Methanol, Ethanol | Equatorial Alcohol | Small, unhindered hydride source favors axial attack. |
| LiAlH(OtBu)₃ | THF | Equatorial Alcohol | Bulkier than NaBH₄, but can still favor axial attack in some cases. |
| L-Selectride® | THF | Axial Alcohol | Very bulky hydride source, favors equatorial attack. |
| K-Selectride® | THF | Axial Alcohol | Very bulky hydride source, favors equatorial attack. |
Experimental Workflow: Selective Reduction to the Equatorial Alcohol
Caption: Workflow for the selective reduction of the C4-carbonyl.
Question 2: I am attempting an organometallic addition (e.g., Grignard or organolithium) and obtaining a nearly 1:1 mixture of diastereomers. Why is the selectivity so poor?
Answer:
Poor diastereoselectivity in organometallic additions is a common issue and often arises from the high reactivity of the nucleophile, which can diminish the energetic preference for one transition state over the other.
Causality:
-
Reactive Nucleophiles: Highly reactive nucleophiles like Grignard and organolithium reagents often react under kinetic control, but the activation energy barrier for both axial and equatorial attack can be very low, leading to poor selectivity.
-
Conformational Locking: The substituent at C1 is not as sterically demanding as a tert-butyl group, meaning the cyclohexane ring is not conformationally "locked".[1] A significant population of the conformer with the methoxycarbonyl group in the axial position may exist, presenting a different steric environment for the incoming nucleophile.[3][4]
-
Lewis Acidity: The magnesium or lithium cation can coordinate to the carbonyl oxygen, altering the electronic properties and steric environment of the ketone.
Troubleshooting Strategies:
-
Lower the Temperature: As with reductions, performing the reaction at very low temperatures (e.g., -78 °C to -100 °C) can improve selectivity.
-
Use a Chelating Lewis Acid: The addition of a chelating Lewis acid, such as CeCl₃ (the Luche reduction conditions for hydrides can be adapted for organometallics), can pre-coordinate with the carbonyl oxygen. This can create a more organized transition state and enhance facial selectivity.
-
Modify the Nucleophile: In some cases, transmetalation to a less reactive organometallic species (e.g., an organocuprate) can lead to higher stereoselectivity.
Logical Relationship: Factors Influencing Stereoselectivity
Caption: Key factors influencing the stereochemical outcome.
Section 2: Issues with Enolate Formation and Subsequent Reactions
Question 3: I am trying to perform an alpha-alkylation, but I am getting a mixture of C- and O-alkylation products, along with low conversion.
Answer:
The formation of both C- and O-alkylated products is indicative of competing reaction pathways for the enolate intermediate. The ratio of these products is highly dependent on the reaction conditions.
Causality:
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom of the enolate is a "hard" nucleophilic center, while the alpha-carbon is a "soft" nucleophilic center. "Hard" electrophiles (e.g., silyl halides) tend to react at the oxygen, while "soft" electrophiles (e.g., alkyl iodides) favor reaction at the carbon.
-
Counterion Effect: The nature of the counterion (e.g., Li⁺, Na⁺, K⁺) associated with the enolate influences its aggregation state and the nucleophilicity of the oxygen and carbon atoms.
-
Solvent Choice: Polar aprotic solvents like THF and DME are generally preferred for enolate chemistry. Protic solvents can protonate the enolate, leading to low conversion.
Troubleshooting Protocol for C-Alkylation:
-
Base Selection: Use a strong, hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to ensure complete and irreversible enolate formation.
-
Temperature Control: Form the enolate at a low temperature (-78 °C) to minimize side reactions. Add the alkylating agent at this low temperature and then slowly allow the reaction to warm to room temperature.
-
Electrophile Choice: Use a "soft" alkylating agent, such as an alkyl iodide or bromide, to favor C-alkylation.
-
Solvent: Strictly use anhydrous polar aprotic solvents like THF.
| Parameter | Condition for C-Alkylation | Condition for O-Alkylation |
| Base | LDA, LHMDS (Kinetic control) | KH, NaH (Thermodynamic control) |
| Solvent | THF, DME | HMPA (promotes dissociation) |
| Electrophile | Alkyl Iodide/Bromide (Soft) | TMSCl, Acyl Chlorides (Hard) |
| Temperature | Low (-78 °C) | Generally less sensitive |
References
-
Reddit. (2019). Axial and equatorial attack on cyclohexanone preference. [Link]
-
Baldwin, S. W., Chen, P., Nikolic, N., & Weinseimer, D. C. (2005). A Solution to the Cyclic Aldol Problem. Organic Letters, 7(18), 3949–3951. [Link]
-
University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. [Link]
-
Cambus Tutorial. (2021). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. [Link]
-
Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
-
Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane. [Link]
-
Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. [Link]
-
Chemistry LibreTexts. (2014). 18.14: Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. [Link]
-
Chiral Academy. (2024). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. [Link]
-
Gadirova, E. M., et al. (2015). The Reactions with Cyclic Ketones. International Journal of Research Studies in Science, Engineering and Technology, 2(6), 33-36. [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
NPTEL-NOC IITM. (2021). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. [Link]
-
Saskia, K. (n.d.). 7.8. Stereochemistry of Addition Reactions. Introduction to Organic Chemistry. [Link]
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Characterization of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for the structural characterization of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate and its derivatives. As a senior application scientist, this document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation in drug discovery and development.
The core of this guide is built on the foundational understanding that the stereochemistry and conformational preferences of cyclic molecules like this compound are critical to their biological activity and physicochemical properties. Therefore, a multi-faceted analytical approach is not just recommended, but essential for unambiguous characterization.
Foundational Structural Analysis: The Expected Conformation
This compound, a 1,4-disubstituted cyclohexane derivative, is expected to exist predominantly in a chair conformation to minimize steric strain. The relative stability of the two possible chair conformers will be dictated by the steric bulk of the substituents at the C1 and C4 positions. Generally, substituents prefer an equatorial position to avoid 1,3-diaxial interactions.[1] In the case of our target molecule, the substituents are a methoxycarbonyl group (-COOCH₃) and a methoxy group (-OCH₃) at C1, and a keto group (=O) at C4. The presence of the sp²-hybridized carbon of the ketone at C4 slightly flattens the ring in that region.
The primary conformational equilibrium to consider is the ring-flipping between two chair forms. The energetic preference for one conformer over the other will depend on the A-values of the substituents at C1. However, the geminal disubstitution at C1 introduces additional complexity.
Primary Spectroscopic and Crystallographic Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction provides the foundational data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the solution-state structure and conformation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Expected ¹H NMR Spectral Features:
-
Chemical Shifts: The protons on the cyclohexane ring will resonate in the range of 1.5-3.0 ppm. Protons alpha to the carbonyl group (at C2 and C6) will be deshielded and appear further downfield (around 2.3-2.5 ppm). The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.2-3.8 ppm, while the methyl ester protons (-COOCH₃) will also be a singlet in a similar region.
-
Coupling Constants: The coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle, providing direct insight into the chair conformation. Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).
Expected ¹³C NMR Spectral Features:
-
The carbonyl carbon of the ketone will be the most downfield signal, typically around 208-212 ppm.
-
The ester carbonyl carbon will appear around 170-175 ppm.
-
The carbon bearing the methoxy and ester groups (C1) will be in the region of 70-80 ppm.
-
The carbons alpha to the ketone (C2 and C6) will resonate around 40-45 ppm.
-
The methoxy and methyl ester carbons will appear around 50-55 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-OCH₃ | ~3.3 (s, 3H) | ~52 |
| C1-COOCH₃ | ~3.7 (s, 3H) | ~53 |
| C2-H₂, C6-H₂ | ~2.3-2.5 (m, 4H) | ~41 |
| C3-H₂, C5-H₂ | ~1.9-2.1 (m, 4H) | ~35 |
| C1 | - | ~75 |
| C4=O | - | ~210 |
| C1-C OOCH₃ | - | ~172 |
Note: These are predicted values based on known data for similar structures and should be confirmed by experimental data.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (MW: 186.21 g/mol ), Electron Ionization (EI) would likely lead to characteristic fragmentation.
Expected Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of C₂H₄O or related fragments.
-
McLafferty Rearrangement: While less common for cyclic ketones, if there are gamma-hydrogens available, a McLafferty rearrangement could occur.
-
Loss of Methoxy and Methylester groups: Fragmentation involving the loss of the -OCH₃ (31 Da) or -COOCH₃ (59 Da) radicals or neutral molecules is highly probable.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the precise conformation of the cyclohexane ring.[2] This technique would definitively confirm the chair conformation and the axial/equatorial positions of the substituents in the crystalline state.
Comparison with Alternative and Advanced Characterization Methods
While NMR, MS, and X-ray diffraction are the workhorses of structural characterization, other techniques can provide complementary and sometimes crucial information, especially when dealing with complex conformational equilibria or when crystallization is not feasible.
Vibrational Circular Dichroism (VCD): Probing Chirality and Conformation in Solution
For chiral derivatives of this compound, Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining the absolute configuration and conformational preferences in solution.[3][4] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.
Advantages over Traditional Methods:
-
No Crystallization Required: VCD is a solution-phase technique, making it applicable to oils and non-crystalline solids.
-
High Sensitivity to Conformation: The VCD spectrum is a fingerprint of the molecular conformation, and different conformers will have distinct spectral features.
-
Absolute Configuration Determination: By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations (e.g., DFT), the absolute configuration of a chiral center can be determined.
The workflow for VCD analysis typically involves a synergistic approach between experimental measurement and computational modeling.
Caption: Workflow for VCD-based structural elucidation.
Computational Chemistry: Predicting Spectroscopic Properties
The in-silico prediction of NMR chemical shifts using Density Functional Theory (DFT) has become a powerful tool to aid in structural assignment.[5][6][7] When experimental data is ambiguous or multiple isomers are possible, comparing the experimental NMR spectra to the DFT-predicted spectra for all possible isomers can lead to a confident structural assignment.
Advantages of Computational Prediction:
-
Isomer Differentiation: Can accurately predict the ¹H and ¹³C NMR spectra for different stereoisomers and conformers, aiding in their differentiation.
-
Cost-Effective: Reduces the need for extensive synthesis of reference compounds.
-
Mechanistic Insight: Provides a deeper understanding of the relationship between molecular structure and spectroscopic properties.
The general workflow for computational NMR prediction involves geometry optimization of all possible low-energy conformers, followed by the calculation of their NMR shielding constants, and finally, Boltzmann averaging to obtain the predicted spectrum.
Caption: Workflow for computational NMR prediction.
Experimental Protocols
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR Acquisition (if necessary):
-
For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Use a suitable temperature program, for example: initial temperature of 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
-
MS Detection:
-
Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with spectral libraries if available.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
Conclusion
The structural characterization of this compound and its derivatives requires a synergistic application of multiple analytical techniques. While NMR and MS provide the foundational data for routine analysis, the definitive solid-state structure is best determined by X-ray crystallography. For chiral derivatives, VCD offers a powerful solution-phase alternative for conformational and absolute configuration analysis. Furthermore, computational methods are increasingly integral for predicting spectroscopic properties and aiding in the interpretation of complex experimental data. The choice of methodology should be guided by the specific research question, the nature of the sample, and the available instrumentation, with the ultimate goal of achieving an unambiguous and comprehensive structural assignment.
References
- Barron, L. D. (2015). Vibrational circular dichroism (VCD). Biomolecular Spectroscopy, 1, 1-36.
- Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Science, 232(4753), 960-967.
- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic structure analysis. Oxford University Press.
- Nafie, L. A. (2011). Vibrational circular dichroism: A new class of stereochemical probe. Applied Spectroscopy, 65(7), 699-721.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Bagno, A., Rastrelli, F., & Saielli, G. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic letters, 8(13), 2895-2898.
- Rychnovsky, S. D. (2006). Predicting NMR spectra by computational methods. Organic Letters, 8(13), 2895-2898.
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
-
Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the confident assignment of the relative configuration of diastereofacial-differentiating reactions.
- Jolliffe, K. A., & Peacock, A. F. A. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(30), 7855-7861.
Sources
- 1. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides [ffi.no]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to Spectroscopic Methods for Product Structure Confirmation
In the landscape of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a product's molecular structure is a non-negotiable cornerstone of scientific rigor.[1][2] Spectroscopic techniques serve as the primary analytical tools for researchers, offering a window into the molecular world to verify that the intended chemical transformation has occurred and that the product is pure.[3] This guide provides a comparative overview of the principal spectroscopic methods employed for structural confirmation, designed for researchers, scientists, and drug development professionals.
The Spectroscopic Toolkit: A Synergistic Approach
No single spectroscopic technique can unilaterally provide all the necessary information for complete structure elucidation. Instead, a combination of methods is employed, each offering a unique and complementary piece of the structural puzzle.[4] The most commonly used techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful and informative technique for elucidating the structure of organic compounds.[6][7] It is based on the principle that atomic nuclei with a property called "spin" will align in a magnetic field and can be excited by radiofrequency radiation.[8][9] The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[9]
Key Information Provided by NMR:
-
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) indicates the electronic environment of a nucleus.[10][11] Protons in different functional groups resonate at characteristic chemical shifts, allowing for their identification.[6]
-
Integration: The area under an NMR signal is proportional to the number of equivalent nuclei giving rise to that signal.[10][12] This provides a ratio of the different types of protons in the molecule.
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring non-equivalent nuclei. The "n+1 rule" is often used to determine the number of neighboring protons.[6][10][12]
-
Coupling Constants (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled nuclei.[13]
Common NMR Experiments:
-
¹H NMR: Provides information about the proton framework of a molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, helping to piece together the complete molecular structure by showing which atoms are connected to each other.[13]
Strengths and Limitations:
| Strengths | Limitations |
| Provides unparalleled detail on molecular structure and stereochemistry.[3] | Relatively low sensitivity, requiring milligrams of sample.[3] |
| Non-destructive. | Can be time-consuming to acquire and interpret complex spectra. |
| Can be used for quantitative analysis.[3] | Not all nuclei are NMR-active. |
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[11]
-
Shimming: Place the NMR tube in the spectrometer and perform a "shimming" process to optimize the homogeneity of the magnetic field.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the ¹H NMR spectrum.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[16][17]
Key Information Provided by MS:
-
Molecular Ion Peak (M+): The peak with the highest m/z ratio often corresponds to the intact molecule that has lost one electron, giving its molecular weight.[18][19]
-
Fragmentation Pattern: The molecule can break apart into smaller, charged fragments. This fragmentation pattern is often reproducible and can be interpreted to deduce the structure of the original molecule.[16][20]
-
Isotopic Peaks: The presence of isotopes (e.g., ¹³C, ³⁷Cl, ⁸¹Br) gives rise to small peaks at higher m/z values (M+1, M+2, etc.), which can help determine the elemental composition.[19]
-
High-Resolution Mass Spectrometry (HRMS): Can measure the mass with very high accuracy, allowing for the determination of the exact molecular formula.[17][21]
Common Ionization Techniques:
-
Electron Impact (EI): A high-energy method that causes extensive fragmentation, providing rich structural information.[4]
-
Electrospray Ionization (ESI): A "soft" ionization technique that causes minimal fragmentation, ideal for determining the molecular weight of larger or more fragile molecules.[4][14]
Strengths and Limitations:
| Strengths | Limitations |
| Extremely high sensitivity, requiring only micrograms to nanograms of sample.[1] | Fragmentation can be complex and difficult to interpret for unknown compounds. |
| Provides accurate molecular weight information.[16] | Does not directly provide stereochemical information.[1] |
| Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[4] | Isomers can be difficult to distinguish. |
Experimental Protocol: General Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent. For direct infusion, the concentration is typically in the low µg/mL range.
-
Ionization: Introduce the sample into the mass spectrometer, where it is ionized using an appropriate technique (e.g., EI or ESI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The data is presented as a mass spectrum, a plot of relative intensity versus m/z.[16]
Infrared (IR) Spectroscopy: The Functional Group Detective
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.).[22] Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[23][24]
Key Information Provided by IR:
-
Characteristic Absorption Bands: The IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[25] Specific peaks or bands in the spectrum correspond to the vibrations of specific functional groups. For example, a strong, sharp peak around 1700 cm⁻¹ is indicative of a carbonyl group (C=O).[26]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions that is unique to a particular molecule.[27]
Strengths and Limitations:
| Strengths | Limitations |
| Fast, simple, and non-destructive.[1] | Provides limited information about the overall molecular structure and carbon skeleton.[1] |
| Excellent for identifying the presence or absence of key functional groups.[28] | Spectra can be complex, and overlapping peaks can make interpretation difficult. |
| Can be used for both solid and liquid samples. | Not all molecular vibrations are IR-active. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using a correlation chart.[29]
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Confirmer
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule.[30] This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[31] The technique is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light, such as conjugated π systems.[32][33]
Key Information Provided by UV-Vis:
-
λmax (Lambda-max): The wavelength at which the maximum absorbance occurs.[34] The value of λmax can provide information about the extent of conjugation in a molecule.[33]
-
Absorbance: The amount of light absorbed by the sample. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species, making UV-Vis a powerful quantitative technique.[35][36]
Strengths and Limitations:
| Strengths | Limitations |
| Simple, fast, and highly sensitive for quantitative analysis.[3] | Provides limited structural information.[1] |
| Excellent for analyzing compounds with conjugated systems or aromatic rings.[37] | Only applicable to compounds that contain a chromophore.[32] |
| Non-destructive. | Broad absorption bands can limit its use for qualitative identification in complex mixtures. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent that does not absorb in the UV-Vis region of interest.[32]
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a cuvette with the sample solution and measure its absorbance across the desired wavelength range.
-
Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength.[34] Identify the λmax and, if performing quantitative analysis, use a calibration curve to determine the concentration.[31]
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Sensitivity | Sample Amount | Key Application |
| NMR | Detailed molecular structure, connectivity, stereochemistry[3] | Low | Milligrams | Complete structure elucidation of pure compounds. |
| MS | Molecular weight, fragmentation patterns, elemental composition[1] | High | Micrograms to nanograms | Determining molecular formula and identifying unknowns.[1] |
| IR | Presence of functional groups[1] | Moderate | Milligrams | Quick identification of functional groups and raw material verification.[1] |
| UV-Vis | Presence of chromophores (conjugated systems)[37] | High | Micrograms to milligrams | Quantitative analysis and confirmation of conjugated systems.[34] |
A Synergistic Workflow for Structure Confirmation
The process of confirming a product's structure is a systematic workflow that integrates data from these complementary techniques.
Caption: A typical workflow for spectroscopic structure elucidation.
Conclusion
The confirmation of a reaction product's structure is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. While NMR provides the detailed architectural blueprint, MS acts as a molecular scale, IR identifies the essential building blocks (functional groups), and UV-Vis confirms the presence of specific electronic features. By judiciously combining the information from these powerful analytical methods, researchers can confidently and accurately elucidate the structures of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Instructables. How to Read a Simple Mass Spectrum: 7 Steps. Instructables. [Link]
-
Mohammed, A.M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8–11. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. [Link]
-
Innovatech Labs. (2024, April 26). How to Read an IR Spectrum Chart. Innovatech Labs. [Link]
-
Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Scribd. [Link]
-
MtoZ Biolabs. (n.d.). How to Interpret Infrared Spectra. MtoZ Biolabs. [Link]
-
CURRENTA. (n.d.). Mass spectrometry for structural elucidation. CURRENTA. [Link]
-
ResearchGate. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. ResearchGate. [Link]
-
Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Solubility of Things. [Link]
-
Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Wikipedia. [Link]
-
Chemistry LibreTexts. (2020, June 13). 16: Molecular Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
ACS Publications. (2019, September 27). Comparing Spectroscopic Techniques, Instruments, and Sample Analysis in a Guided Inquiry Lab to Promote Students' Critical Thinking and Problem-Solving Abilities. Journal of Chemical Education. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Pharmacy 180. (n.d.). Mass Spectrometry - Structure Determination of Organic Compounds. Pharmacy 180. [Link]
-
AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. AZoOptics. [Link]
-
Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry Can determine information about the molecular weight and molecular structure Electron impact ionization. SlidePlayer. [Link]
-
MSU chemistry. (n.d.). Mass Spectrometry. MSU chemistry. [Link]
-
AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
University of Puget Sound. (n.d.). INFRARED SPECTROSCOPY (IR). University of Puget Sound. [Link]
-
Covalent Metrology. (n.d.). Surface Spectroscopic Techniques for Chemical Analysis. Covalent Metrology. [Link]
-
YouTube. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. [Link]
-
ResearchGate. (2025, September 30). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. ResearchGate. [Link]
-
Khan Academy. (n.d.). Introduction to infrared spectroscopy. Khan Academy. [Link]
-
OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction. Chemistry Steps. [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare. [Link]
-
Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]
-
Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]
-
YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Slideshare. (n.d.). Nmr spectroscopy. Slideshare. [Link]
-
Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
-
University of Canterbury. (n.d.). SPECTROSCOPY AND STRUCTURE DETERMINATION. University of Canterbury. [Link]
-
EBSCO. (n.d.). Spectroscopic Analysis. Research Starters. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 5. researchgate.net [researchgate.net]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. jchps.com [jchps.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azooptics.com [azooptics.com]
- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 12. acdlabs.com [acdlabs.com]
- 13. emerypharma.com [emerypharma.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacy180.com [pharmacy180.com]
- 18. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 19. azooptics.com [azooptics.com]
- 20. youtube.com [youtube.com]
- 21. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 22. azooptics.com [azooptics.com]
- 23. scribd.com [scribd.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. How to Read an IR Spectrum Chart / Innovatech Labs [innovatechlabs.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]
- 28. Khan Academy [khanacademy.org]
- 29. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 30. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. mt.com [mt.com]
- 35. scribd.com [scribd.com]
- 36. azooptics.com [azooptics.com]
- 37. eu-opensci.org [eu-opensci.org]
comparative study of catalytic systems for reactions involving methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
A Comparative Guide to Catalytic Systems for the Stereoselective Reduction of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
This guide provides a comprehensive comparative analysis of various catalytic systems for the stereoselective reduction of this compound. As a key building block in the synthesis of pharmaceuticals and agrochemicals, the controlled synthesis of its corresponding cis- and trans-4-hydroxy diastereomers is of significant importance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical transformation.
Introduction: The Significance of Stereocontrol
This compound possesses a prochiral ketone that, upon reduction, generates two diastereomeric alcohols: cis- and trans-methyl 1-methoxy-4-hydroxycyclohexane-1-carboxylate. The stereochemistry of the resulting hydroxyl group can profoundly influence the biological activity and physicochemical properties of downstream molecules. Therefore, the ability to selectively synthesize either the cis (axial hydroxyl) or trans (equatorial hydroxyl) isomer is a crucial aspect of synthetic strategy.
This guide will compare and contrast several major classes of catalytic reduction methodologies, drawing upon established principles of cyclohexanone reactivity and data from analogous systems to provide predictive insights for the target substrate. The catalytic systems under review include:
-
Hydride-Based Reductions: A fundamental approach involving stoichiometric hydride reagents of varying steric bulk.
-
Heterogeneous Catalytic Hydrogenation: A scalable method utilizing solid-supported metal catalysts.
-
Homogeneous Asymmetric Hydrogenation: An advanced technique for achieving high enantioselectivity using chiral metal complexes.
-
Biocatalytic Reductions: An environmentally benign approach employing enzymes to achieve high stereoselectivity.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective transfer hydrogenation method.
Foundational Principles: Stereoselectivity in Cyclohexanone Reduction
The stereochemical outcome of the reduction of a substituted cyclohexanone is primarily dictated by the trajectory of the incoming hydride nucleophile. Two main pathways are considered: axial attack and equatorial attack.
-
Axial Attack: The nucleophile approaches from the top or bottom face of the ring, parallel to the axial C-H bonds. This pathway is generally favored by small, unhindered nucleophiles as it avoids steric interactions with the equatorial substituents at the α- and β-positions. However, it does lead to torsional strain as the newly formed C-O bond eclipses the axial C-H bonds at the C2 and C6 positions during the transition state. This route typically yields the thermodynamically more stable equatorial alcohol .
-
Equatorial Attack: The nucleophile approaches from the side of the ring, perpendicular to the axial C-H bonds. This trajectory is favored by bulky nucleophiles that would experience significant 1,3-diaxial steric hindrance during an axial approach. While this pathway avoids the aforementioned torsional strain, it can be sterically hindered by the equatorial substituents. This route produces the thermodynamically less stable axial alcohol .
The presence of the 1-methoxy and 1-methoxycarbonyl substituents on our target molecule introduces significant steric bulk at the C1 position, which will influence the conformational equilibrium of the cyclohexanone ring and the accessibility of the carbonyl group to the catalyst.
Comparative Analysis of Catalytic Systems
Hydride-Based Reductions
Hydride reductions offer a straightforward and often high-yielding method for ketone reduction. The diastereoselectivity is primarily controlled by the steric bulk of the hydride reagent.
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are small enough to favor axial attack, thus leading predominantly to the equatorial alcohol (trans-isomer). The reaction is typically fast and proceeds under mild conditions.
-
Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These reagents are sterically demanding and are forced to attack from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis-isomer).[1]
Table 1: Predicted Diastereoselectivity of Hydride Reductions on 4-Substituted Cyclohexanones
| Hydride Reagent | Predicted Major Isomer for Target Molecule | Typical Diastereomeric Ratio (trans:cis) on Analogues | Reference |
| Sodium Borohydride (NaBH₄) | trans-4-hydroxy (equatorial OH) | >85:15 | [2] |
| Lithium Aluminum Hydride (LiAlH₄) | trans-4-hydroxy (equatorial OH) | ~80:20 | [1] |
| L-Selectride® | cis-4-hydroxy (axial OH) | <5:95 | [1] |
Heterogeneous Catalytic Hydrogenation
This method is highly scalable and involves the use of a solid catalyst (e.g., Pd/C, PtO₂, Raney® Ni) and molecular hydrogen. The diastereoselectivity is influenced by the catalyst, solvent, and the substrate's ability to adsorb onto the catalyst surface. For substituted cyclohexanones, hydrogenation often favors the formation of the cis-isomer, although this can be highly dependent on the reaction conditions.[3]
-
Raney® Nickel: Often shows good selectivity for the formation of the thermodynamically more stable alcohol.
-
Platinum and Palladium: The selectivity can be influenced by the acidity of the medium.
-
Rhodium: Can provide high cis selectivity in some cases.[4]
Table 2: Performance of Heterogeneous Catalysts in the Reduction of 4-Substituted Cyclohexanones
| Catalyst | Substrate Analogue | Major Isomer | Diastereomeric Ratio (trans:cis) | Reference |
| Rh/C | 4-t-butylmethylenecyclohexane | cis | 12:88 | [4] |
| Raney® Ni | 4-methylcyclohexanone | trans | ~75:25 | [5] |
| PtO₂ | 4-t-butylcyclohexanone | trans | ~70:30 | [3] |
Homogeneous Asymmetric Hydrogenation
Pioneered by Noyori, this technique utilizes chiral ruthenium-diphosphine complexes (e.g., Ru-BINAP) to achieve highly enantioselective reductions of ketones and ketoesters.[6][7][8] While the target molecule is prochiral but not leading to enantiomers upon simple reduction, chiral catalysts can still exhibit high diastereoselectivity. The mechanism involves coordination of the carbonyl oxygen to the ruthenium center, followed by intramolecular hydride transfer from the metal to the carbonyl carbon within a chiral environment.[9]
This method is particularly valuable when an enantiomerically pure product is desired in subsequent steps. For β-ketoesters, Ru-BINAP catalysts are known to produce the corresponding β-hydroxyesters in >98% ee.[9][10] It is plausible that a similar level of stereocontrol could be achieved for our γ-ketoester substrate, potentially favoring one diastereomer significantly over the other depending on the chirality of the BINAP ligand.
Table 3: Performance of Noyori-type Catalysts on Ketoesters
| Catalyst | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| RuCl₂[(R)-BINAP] | β-Ketoester | (R)-β-Hydroxyester | >99% | [10] |
| RuBr₂[(S)-BINAP] | β-Ketoester | (S)-β-Hydroxyester | >98% | [9] |
Biocatalytic Reductions
Enzymes, particularly ketoreductases (KREDs), and whole-cell systems like Saccharomyces cerevisiae (baker's yeast), are highly efficient at reducing ketones with exceptional stereoselectivity.[11] These reactions are performed in aqueous media under mild conditions, making them an attractive "green" alternative. The stereochemical outcome is dependent on the specific enzyme used, and large libraries of KREDs are commercially available, allowing for screening to find an enzyme that produces the desired cis or trans isomer with high diastereomeric and enantiomeric excess.
-
Advantages: High selectivity, mild reaction conditions, environmentally friendly.
-
Disadvantages: May require screening of multiple enzymes, and reaction times can be longer than chemical methods.
Table 4: Examples of Biocatalytic Reduction of Substituted Cyclohexanones
| Biocatalyst | Substrate Analogue | Major Isomer(s) | Diastereomeric/Enantiomeric Purity | Reference |
| Saccharomyces cerevisiae | 2-substituted cyclohexanone | (1S,2S)- and (1R,2S)-alcohols | >99% ee for both | [11] |
| CHMOAcineto | 4-substituted cyclohexanones | (S)-lactones (via Baeyer-Villiger) | up to 99% ee | [12] |
Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a chemoselective transfer hydrogenation that uses an aluminum alkoxide catalyst (e.g., Al(OiPr)₃) and a secondary alcohol (typically isopropanol) as the hydride source.[13] This method is highly tolerant of other functional groups like esters and nitro groups. The diastereoselectivity can be high and is often controlled by chelation of the substrate to the aluminum center. Heterogeneous versions of the MPV catalyst, such as the metal-organic framework MOF-808, have shown excellent activity and diastereoselectivity in the reduction of substituted cyclohexanones.[14]
-
Advantages: High chemoselectivity, inexpensive reagents.
-
Disadvantages: Can require stoichiometric or high catalyst loadings, and reaction temperatures can be elevated.
Table 5: Diastereoselective MPV Reduction of Substituted Cyclohexanones
| Catalyst | Substrate Analogue | Major Isomer | Diastereomeric Ratio (trans:cis) | Reference |
| Al(OiPr)₃ | 2-amino-cyclohexanone derivative | anti | >95:5 | [13] |
| MOF-808 (Zr-based) | 3-methylcyclohexanone | cis | >99% selectivity | [14] |
Experimental Protocols
Protocol 4.1: Diastereoselective Reduction with L-Selectride® (for cis-alcohol)
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 3 M aqueous NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4.2: Homogeneous Asymmetric Hydrogenation (Noyori-type)
-
In a nitrogen-filled glovebox, charge a pressure reactor with RuCl₂[(R)-BINAP] (0.001 eq) and this compound (1.0 eq).
-
Add degassed anhydrous methanol (0.2 M).
-
Seal the reactor, remove it from the glovebox, and purge with H₂ gas (3 times).
-
Pressurize the reactor to 50 atm with H₂ and stir at 50 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the reactor and concentrate the reaction mixture in vacuo.
-
Purify the product by flash column chromatography.
Protocol 4.3: Biocatalytic Reduction with Baker's Yeast
-
In a flask, dissolve sucrose (20 g) in warm water (100 mL).
-
Add baker's yeast (Saccharomyces cerevisiae, 10 g) and stir at 30 °C for 30 minutes to activate.
-
Add a solution of this compound (1 g) in ethanol (5 mL).
-
Stir the mixture at 30 °C for 48-72 hours, monitoring by TLC or GC.
-
Upon completion, add Celite® to the mixture and filter to remove the yeast cells.
-
Saturate the filtrate with NaCl and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualization of Reaction Pathways
Caption: Factors influencing the diastereoselective reduction of the target substrate.
Conclusion
The stereoselective reduction of this compound can be achieved through several distinct catalytic strategies. The choice of method depends on the desired diastereomer, scalability, cost, and the need for enantiocontrol.
-
For the synthesis of the trans-isomer (equatorial OH) , reduction with a small hydride reagent like sodium borohydride is the most straightforward approach.
-
To obtain the cis-isomer (axial OH) , a bulky hydride reagent such as L-Selectride® is the recommended choice.
-
Heterogeneous catalytic hydrogenation offers scalability but may require significant optimization to achieve high diastereoselectivity.
-
For applications requiring high enantiomeric purity in downstream products, Noyori-type asymmetric hydrogenation presents a powerful, albeit more expensive, option.
-
Biocatalysis stands out as a green and highly selective method, ideal for producing specific stereoisomers, provided a suitable enzyme can be identified.
-
MPV reduction is a valuable tool when high chemoselectivity is required in the presence of other reducible functional groups.
This comparative guide provides a framework for selecting the most appropriate catalytic system and offers starting points for experimental design. It is recommended to perform small-scale screening experiments to determine the optimal conditions for the specific synthetic goals.
References
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Ohkuma, T., & Noyori, R. (2007). Asymmetric hydrogenation of ketones. In The Handbook of Homogeneous Hydrogenation (pp. 1-110). Wiley-VCH. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to β-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Wigle, M. O., & Rychnovsky, S. D. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11513-11524. [Link]
-
Abdullaha, M. I. H., & Yamamoto, Y. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis, 11(18), 11656-11685. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Chiral Academy. (2022, October 3). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory [Video]. YouTube. [Link]
-
Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462. [Link]
-
LibreTexts Chemistry. (2021). 18.6: Enantioselective Carbonyl Reductions. [Link]
-
Romero, E., et al. (2020). Biotransformation of 4‐substituted cyclohexanones with growing chains catalyzed by CHMOAcineto. Chemistry – A European Journal, 26(46), 10473-10477. [Link]
-
Zarevúcka, M., Sochůrková, P., Wimmer, Z., & Saman, D. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters, 25(12), 987-992. [Link]
-
O'Neill, P. M., & MacMillan, D. W. C. (2006). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. Journal of the American Chemical Society, 128(39), 12662–12663. [Link]
-
Campbell, E. J., & Tudge, M. T. (2009). Highly Diastereoselective Catalytic Meerwein-Ponndorf-Verley Reductions. Organic Letters, 11(17), 3866–3869. [Link]
-
Martínez, C., et al. (2017). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 22(9), 1435. [Link]
-
Grirrane, A., & García, H. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules, 27(19), 6315. [Link]
-
Newton, C. G., & Glorius, F. (2018). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition, 57(40), 13072-13084. [Link]
-
Planas, O., et al. (2021). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society, 143(49), 20738–20747. [Link]
-
Peters, W., et al. (2021). Enzymatic Birch reduction via hydrogen atom transfer at [4Fe-4S]-OH2 and [8Fe-9S] clusters. Nature Catalysis, 4, 32-41. [Link]
-
Wu, H., & Yin, D. (2017). Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. ACS Catalysis, 7(8), 5193-5200. [Link]
-
Gliński, M., & Szymański, W. (2019). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Catalysts, 9(5), 449. [Link]
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
-
Isaac, D. F., et al. (2014). Reaction profile of 4-methoxyphenol hydrogenation. Catalysis Today, 223, 147-154. [Link]
-
Mitsui, S., et al. (1967). Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane. Journal of the Chemical Society B: Physical Organic, 661-664. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
- 8. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portal.tpu.ru [portal.tpu.ru]
- 14. mdpi.com [mdpi.com]
The Strategic Advantage of the Methoxy Group in Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate: A Comparative Guide for Bioactivity Enhancement
A Senior Application Scientist's Guide to a Subtle but Powerful Molecular Tweak
In the landscape of medicinal chemistry, the cyclohexanone framework is a recurring and versatile scaffold. Its conformational flexibility and multiple points for substitution make it an attractive starting point for the design of novel therapeutics. However, the journey from a simple carbocyclic core to a potent, selective, and bioavailable drug candidate is paved with nuanced structural modifications. This guide focuses on one such modification: the introduction of a methoxy group at the C-1 position of the methyl 4-oxocyclohexane-1-carboxylate scaffold.
While methyl 1-methoxy-4-oxocyclohexane-1-carboxylate (CAS 1622928-67-9) is primarily documented as a synthetic intermediate in the preparation of complex pharmaceuticals, such as alpha-1-antitrypsin modulators and RET kinase inhibitors, its intrinsic value and the strategic rationale for its use warrant a deeper investigation[1][2]. This guide will dissect the multifaceted benefits that the C-1 methoxy group can confer, comparing it to its non-methoxylated counterpart, methyl 4-oxocyclohexane-1-carboxylate. We will explore how this seemingly minor addition can profoundly influence physicochemical properties, target engagement, and overall bioactivity, providing a rationale for its selection in drug discovery programs.
The Methoxy Group: More Than Just a Steric Blocker
The methoxy group is one of the most common substituents found in marketed drugs and natural products, and for good reason[3]. Its influence extends far beyond simple steric bulk, impacting a molecule's electronic, conformational, and metabolic profile.
Modulating Physicochemical Properties: A Balancing Act
The introduction of a methoxy group can strategically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It can enhance aqueous solubility compared to a simple methyl group by acting as a hydrogen bond acceptor. Simultaneously, it increases lipophilicity relative to a hydroxyl group, which can improve membrane permeability. This dual nature allows for fine-tuning of the delicate balance between solubility and permeability, a critical hurdle in drug development[4]. However, it's important to note that the methoxy group can be a metabolic liability, susceptible to O-demethylation by cytochrome P450 enzymes, which can lead to the formation of potentially reactive metabolites[5].
Enhancing Target Engagement
The methoxy group's oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket. Furthermore, the methyl portion can engage in favorable hydrophobic or van der Waals interactions. This ability to participate in multiple types of non-covalent interactions can significantly increase binding affinity and selectivity for the biological target[4][6]. By donating electron density through resonance, the methoxy group can also modulate the electronic character of the entire molecule, influencing its reactivity and binding characteristics[4].
Comparative Analysis: The Advantage of the C-1 Methoxy Group
While direct, side-by-side bioactivity data for this compound and its non-methoxylated analog is not publicly available, we can infer the potential advantages by examining their structures and the known activities of related compounds. The primary distinction lies in the creation of a quaternary center at the C-1 position, substituted with both an ester and a methoxy group.
| Feature | Methyl 4-oxocyclohexane-1-carboxylate | This compound | Inferred Advantage of Methoxy Group |
| CAS Number | 6297-22-9[3] | 1622928-67-9[1][2][7][8][9] | - |
| Molecular Formula | C₈H₁₂O₃[4] | C₉H₁₄O₄[2][8] | Increased oxygen content may improve solubility and hydrogen bonding capacity. |
| Molecular Weight | 156.18 g/mol | 186.20 g/mol [2][8] | - |
| Documented Role | Synthetic Intermediate[3][4][10] | Synthetic Intermediate for kinase inhibitors and AATD modulators[2] | The methoxy-containing intermediate is explicitly cited in patents for complex, bioactive molecules, suggesting a strategic design choice. |
| Potential Bioactivity | Precursor to various bioactive cyclohexanes | Potential for enhanced kinase inhibition, anti-inflammatory, or pesticidal activity[11] | The methoxy group is a common feature in potent kinase inhibitors and other bioactive compounds, where it often contributes to target binding. |
The use of 4-alkoxy-cyclohexane derivatives as intermediates for pharmaceutically and pesticidally active compounds is noted in the patent literature, with a specific preference for the methoxy group, suggesting its utility in conferring desired biological properties[11].
Caption: Logical flow of the methoxy group's influence.
Experimental Protocols
To facilitate further research and direct comparison, the following section provides established and proposed synthetic protocols, along with a general methodology for a relevant biological assay.
Synthesis of Methyl 4-oxocyclohexane-1-carboxylate (Unsubstituted Analog)
This protocol is adapted from established literature procedures for the Krapcho decarboxylation[10].
Materials:
-
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate
-
Dimethylformamide (DMF)
-
Sodium Chloride (NaCl)
-
Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 55 g (0.2 mol) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 mL of DMF in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add 26 g (0.445 mol) of sodium chloride and 16 mL (0.89 mol) of water to the solution.
-
Heat the mixture to reflux and maintain for 48 hours under a nitrogen atmosphere.
-
After cooling, remove the solvent under reduced pressure.
-
To the resulting residue, add water and extract the crude product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield a yellow oil.
-
Purify the crude product by vacuum distillation (b.p. 82-108 °C at 1.0 mmHg) to obtain pure methyl 4-oxocyclohexane-1-carboxylate[10].
Proposed Synthesis of this compound
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
Procedure:
-
Enolate Formation: Dissolve methyl 4-oxocyclohexane-1-carboxylate in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add a solution of LDA (1.1 equivalents) dropwise and stir for 1 hour to form the lithium enolate.
-
Hydroxylation: Add a solution of Davis oxaziridine (1.2 equivalents) in THF to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purification of Hydroxy Ester: Purify the crude product by column chromatography to isolate methyl 1-hydroxy-4-oxocyclohexane-1-carboxylate.
-
Methylation: To a suspension of NaH (1.5 equivalents) in anhydrous THF, add the purified hydroxy ester dropwise at 0 °C. Stir for 30 minutes, then add methyl iodide (2.0 equivalents). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Carefully quench the reaction with water and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
Caption: Comparative synthetic workflows.
General Protocol for a Kinase Inhibition Assay (e.g., RET Kinase)
Given its use as an intermediate for kinase inhibitors, this is a relevant assay to compare the bioactivity of the methoxy and non-methoxy analogs.
Materials:
-
Recombinant human RET kinase
-
ATP
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and methyl 4-oxocyclohexane-1-carboxylate) in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the test compound solution.
-
Initiate the reaction by adding the RET kinase enzyme.
-
Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Conclusion and Future Directions
The presence of a methoxy group at the C-1 position of the methyl 4-oxocyclohexane-1-carboxylate scaffold, while seemingly a minor alteration, represents a strategic decision in medicinal chemistry. Based on established principles, this modification has the potential to enhance bioactivity through improved target engagement via hydrogen bonding and by fine-tuning physicochemical properties critical for a favorable ADME profile. Its documented use as a building block for advanced kinase inhibitors suggests that the methoxy group is integral to achieving the desired biological activity in the final complex molecules[2].
This guide provides a framework for understanding the potential benefits of this specific methoxylation. The critical next step is direct experimental validation. The synthesis of both the methoxylated and non-methoxylated analogs, followed by head-to-head screening in relevant biological assays, such as the kinase inhibition assay detailed above, would provide definitive quantitative data. Such studies would not only confirm the advantages of the methoxy group in this specific scaffold but also contribute valuable structure-activity relationship data to the broader field of drug discovery.
References
-
PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available from: [Link]
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]
-
Arctom. CAS NO. 1622928-67-9 | methyl 1-methoxy-4-oxocyclohexane-1... Available from: [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. (2021-01-30). Available from: [Link]
-
LookChem. Cas 1622928-67-9,this compound. Available from: [Link]
-
PMC - NIH. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Available from: [Link]
-
ChemSynthesis. methyl 4-oxocyclohexanecarboxylate - 6297-22-9, C8H12O3, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). Available from: [Link]
-
ResearchGate. Analgesic Activity of Substituted 4-Hydroxy-2-Oxocyclohexane-1-Carboxamides and Their Dehydration Products | Request PDF. (2025-05-20). Available from: [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
- Google Patents. Methyl cyclohexane carboxylates and their use in perfume compositions.
-
YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024-09-30). Available from: [Link]
-
PMC - PubMed Central. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020-02-28). Available from: [Link]
- Google Patents. 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - ... Available from: https://patents.google.
- Google Patents. 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. 3-Methyl-4-oxocyclohexane-1-carboxylic acid | 101567-36-6 | BEA56736 [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. 1622928-67-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound [cymitquimica.com]
- 9. This compound - CAS:1622928-67-9 - Sunway Pharm Ltd [3wpharm.com]
- 10. prepchem.com [prepchem.com]
- 11. KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents [patents.google.com]
A Comparative Guide to HPLC Method Validation for Purity Analysis of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a key intermediate in various synthetic pathways. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Analyte and Its Challenges
This compound (C₉H₁₄O₄, MW: 186.21 g/mol ) is a relatively small, polar molecule containing both ester and ether functionalities.[4][5] Its polarity presents a primary challenge for traditional reversed-phase (RP) chromatography, where such compounds are often poorly retained on standard C18 columns, eluting near the void volume and compromising resolution from potential impurities. Therefore, selecting an appropriate stationary phase is the most critical decision in method development.
This guide will compare three distinct reversed-phase column chemistries to develop a robust, stability-indicating HPLC method:
-
Method A: A conventional C18 column.
-
Method B: An aqueous-stable C18 (AQ-type) column, designed for enhanced retention of polar compounds in highly aqueous mobile phases.[6]
-
Method C: A Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions.[7]
The Cornerstone of Purity Analysis: The Stability-Indicating Method
A purity method must be "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) or intermediate, free from interference from degradation products, process impurities, or other excipients.[8] To achieve this, we must challenge the method's specificity through forced degradation studies.
Experimental Protocol: Forced Degradation
Forced degradation studies are a mandatory component of method validation, designed to intentionally stress the analyte to produce potential degradants.[9][10][11] The goal is to achieve modest degradation, typically in the 5-20% range, to avoid generating secondary products that are not relevant to real-world stability.[9][10]
Protocol:
-
Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Withdraw aliquots at timed intervals, cool, and neutralize with an equivalent amount of 1N NaOH before dilution.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Withdraw aliquots, neutralize with 1N HCl, and dilute.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid analyte in an oven at 80°C for 48 hours. Dissolve the stressed solid to the target concentration.
-
Photolytic Degradation: Expose the solid analyte to a light source providing a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[10] A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using the developed HPLC methods.
Comparative Method Performance
The following sections detail the chromatographic conditions and compare the validation results obtained from the three selected columns.
Chromatographic Conditions
| Parameter | Method A: Conventional C18 | Method B: Aqueous C18 (AQ-Type) | Method C: Phenyl-Hexyl |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Aqueous C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 15 min | 5-70% B over 15 min | 15-75% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C | 30°C |
| Detector | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Causality: The choice of a low starting percentage of organic modifier (acetonitrile) for Method B is intentional. AQ-type columns are engineered to prevent phase collapse in highly aqueous conditions, thus enabling better retention for polar analytes like our target compound. The Phenyl-Hexyl column in Method C is chosen to exploit potential π-π stacking interactions if aromatic impurities are anticipated.
Validation Parameter Comparison
The validation of an analytical procedure is a comprehensive process to demonstrate its suitability for the intended purpose.[1][12] Key parameters are compared below.
System Suitability Testing (SST)
SST is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the analysis to be performed.[13][14] It is performed before any sample analysis to verify resolution, column efficiency, and repeatability.[13]
| Parameter | Acceptance Criteria | Method A | Method B | Method C |
| Tailing Factor (T) | ≤ 2.0 | 1.2 | 1.1 | 1.3 |
| Theoretical Plates (N) | > 2000 | 8500 | 12500 | 9200 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% | 0.5% | 0.7% |
| Resolution (Rs) | > 2.0 (from nearest peak) | 1.8 | 3.5 | 2.9 |
Insight: Method B demonstrates superior performance in all SST categories, particularly in theoretical plates and resolution from the primary degradant peak formed during base hydrolysis. This indicates a highly efficient and well-performing system.
Specificity (Forced Degradation Results)
The ultimate test of a stability-indicating method is its ability to resolve the main analyte from all potential degradation products.
| Stress Condition | % Degradation | Peak Purity (Method A) | Peak Purity (Method B) | Peak Purity (Method C) |
| Acid Hydrolysis | ~8% | Pass (Rs = 2.1) | Pass (Rs = 4.2) | Pass (Rs = 3.5) |
| Base Hydrolysis | ~15% | Fail (Co-elution) | Pass (Rs = 3.5) | Pass (Rs = 2.9) |
| Oxidation | ~12% | Pass (Rs = 2.5) | Pass (Rs = 5.1) | Pass (Rs = 4.0) |
| Thermal | ~5% | Pass (Rs > 2.0) | Pass (Rs > 2.0) | Pass (Rs > 2.0) |
| Photolytic | No significant degradation | N/A | N/A | N/A |
Trustworthiness: The data unequivocally shows that the conventional C18 column (Method A) is unsuitable for this purity analysis. A significant degradant formed under basic conditions co-elutes with the main peak, which would lead to a dangerous overestimation of purity. Both Method B and C are stability-indicating, with Method B providing superior resolution.
Linearity, Range, Accuracy, and Precision
These parameters confirm the method's ability to provide results that are directly proportional to concentration, accurate, and reproducible.[15][16]
| Parameter | Acceptance Criteria | Method B Results | Method C Results |
| Linearity (R²) | ≥ 0.999 | 0.9998 | 0.9995 |
| Range | 80-120% of target | Confirmed | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | 98.9 - 101.5% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.6% | 0.8% |
| - Intermediate | ≤ 2.0% | 1.1% | 1.3% |
| LOQ (% of target) | Report | 0.05% | 0.08% |
| LOD (% of target) | Report | 0.02% | 0.03% |
Expertise: Method B again shows superior performance, with a higher correlation coefficient, better precision (lower %RSD), and lower limits of detection (LOD) and quantitation (LOQ). This makes it the more reliable choice for quantifying trace-level impurities.
Visualizing the Validation Workflow
Conclusion and Recommendation
This comparative guide demonstrates the critical importance of rational column selection in HPLC method development, especially for polar analytes. While a conventional C18 column may be a common starting point, it proved inadequate for the stability-indicating purity analysis of this compound.
The Aqueous C18 (AQ-type) column (Method B) is the unequivocally superior choice. It provided the best retention, highest efficiency, and, most critically, the necessary specificity to resolve the analyte from all degradation products generated under stress conditions. Its performance across all validation parameters—linearity, accuracy, precision, and sensitivity—was excellent and met all ICH Q2(R1) criteria. The Phenyl-Hexyl column (Method C) was also a viable, stability-indicating option, offering alternative selectivity that could be valuable for related compounds, but it did not match the overall performance of the AQ-type column for this specific analyte.
This guide underscores that true analytical trustworthiness is achieved not by following a checklist, but by understanding the chemistry of the analyte and challenging the method to prove its suitability.
References
-
Waters Column Selection Guide for Polar Compounds. Waters. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. uHPLCs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. The Pharma SOP. [Link]
-
Polar Column in HPLC Example. Hawach. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Analytical System Suitability: Criteria, Examples & Regulatory Expectations. LinkedIn. [Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation (ICH). [Link]
-
HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Cas 1622928-67-9,this compound. LookChem. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. This compound [cymitquimica.com]
- 5. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 6. lcms.cz [lcms.cz]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. starodub.nl [starodub.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. assayprism.com [assayprism.com]
A Comparative Guide to Determining the Absolute Configuration of Chiral 1-Methoxy-4-oxocyclohexane-1-carboxylate Derivatives
In the landscape of modern drug discovery and development, the precise determination of a molecule's absolute stereochemistry is not merely an academic exercise; it is a critical, non-negotiable step. The tragic legacy of thalidomide serves as a stark reminder that enantiomers of the same chiral drug can have drastically different, and sometimes devastating, physiological effects. For researchers working with complex chiral scaffolds like the derivatives of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, establishing the absolute configuration is paramount for ensuring safety, efficacy, and intellectual property protection.
This guide provides a comparative analysis of the primary methodologies for assigning the absolute configuration to these chiral cyclohexanone derivatives. We will delve into the principles, practical applications, and relative merits of each technique, supported by experimental insights to empower you in selecting the most appropriate strategy for your research.
The Challenge: Stereochemical Ambiguity in Cyclohexanone Scaffolds
The this compound framework presents a unique stereochemical puzzle. The presence of a stereocenter at the C1 position, and potentially others depending on substitution, necessitates a robust analytical approach to unequivocally assign the (R) or (S) configuration. The conformational flexibility of the cyclohexane ring can further complicate analysis, making this a non-trivial undertaking.
Comparative Analysis of Key Methodologies
The determination of absolute configuration can be approached through several powerful techniques. The choice of method is often dictated by factors such as the crystalline nature of the sample, the presence of suitable chromophores, and the availability of instrumentation.
| Methodology | Principle | Sample Requirements | Advantages | Limitations |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Unambiguous and definitive determination of absolute configuration. | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Solution or neat liquid; ~1-10 mg. | Applicable to a wide range of molecules, including those without UV chromophores; provides rich structural information. | Requires quantum chemical calculations for spectral interpretation; can be sensitive to conformation. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Solution; requires a chromophore near the stereocenter; ~0.1-1 mg. | High sensitivity; well-established for many classes of molecules. | Requires a suitable chromophore; interpretation can be complex if multiple chromophores or conformations are present. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing or solvating agents to create diastereomeric complexes that can be distinguished by NMR. | Solution; ~1-5 mg. | Does not require specialized instrumentation beyond a standard NMR spectrometer; can be used for enantiomeric excess determination. | Indirect method; requires the synthesis of derivatives or the use of expensive chiral auxiliaries; configuration of the auxiliary must be known. |
In-Depth Experimental Protocols and Workflows
X-Ray Crystallography: The Gold Standard
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive assignment of absolute configuration.
Workflow for X-Ray Crystallography:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Experimental Protocol:
-
Crystal Growth: Dissolve the purified chiral derivative in a suitable solvent or solvent mixture. Employ techniques such as slow evaporation, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a selected crystal on a goniometer head and place it on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα).
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure. The absolute configuration is typically determined by anomalous dispersion effects, leading to the calculation of the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and 1 for the incorrect one provides a high level of confidence in the assignment.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization is not feasible.
Workflow for VCD Analysis:
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the chiral derivative in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good quality IR spectrum (typically 1-10 mg/mL).
-
Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Calculations:
-
Perform a thorough conformational search for both the (R) and (S) enantiomers of the molecule using a suitable computational chemistry software package.
-
For each low-energy conformer, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra, which are then Boltzmann-averaged according to the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimentally measured VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.
NMR Spectroscopy with Chiral Auxiliaries
This indirect method relies on the formation of diastereomers that can be distinguished by standard NMR techniques. The Mosher's acid method is a classic example.
Workflow for Mosher's Acid Analysis:
Caption: Workflow for absolute configuration determination using Mosher's acid analysis.
Experimental Protocol:
-
Derivatization: If the chiral derivative of this compound contains a hydroxyl group (e.g., after reduction of the ketone), it can be esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) in separate reactions to form diastereomeric esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis: Carefully assign the proton resonances for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the newly formed chiral center. By applying the Mosher's model, which considers the anisotropic effect of the phenyl ring in the MTPA moiety, the absolute configuration of the original alcohol can be deduced.
Conclusion and Recommendations
The determination of the absolute configuration of chiral derivatives of this compound is a critical step that requires careful consideration of the available analytical techniques.
-
For crystalline materials, X-ray crystallography is the unequivocal method of choice.
-
In the absence of suitable crystals, VCD spectroscopy offers a powerful and reliable solution-state alternative.
-
ECD can be a sensitive and rapid method if a suitable chromophore is present.
-
NMR spectroscopy with chiral auxiliaries provides an accessible, albeit indirect, approach that can be performed with standard instrumentation.
A multi-faceted approach, where feasible, can provide the highest level of confidence in the stereochemical assignment. By understanding the principles and practical considerations of each technique, researchers can navigate the complexities of stereochemical analysis and advance their drug discovery and development programs with greater certainty.
computational modeling of the transition states in reactions of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
An In-Depth Technical Guide to the Computational Modeling of Transition States: A Comparative Analysis Focused on Reactions of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate
For researchers and professionals in drug development and chemical synthesis, understanding reaction mechanisms is paramount for optimizing yields, controlling stereoselectivity, and designing novel molecular entities. This compound, a versatile building block in the pharmaceutical and agrochemical industries, presents a compelling case study for exploring such mechanisms.[1] Its rigid cyclohexane framework and multiple functional groups—a ketone and a geminal methoxy-ester—invite a range of chemical transformations. The key to unlocking and controlling these reactions lies in understanding their highest energy point: the transition state.
This guide provides a comparative analysis of computational methods for locating and characterizing transition states, using a representative reaction of this compound as a practical example. We will move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a robust and self-validating approach to computational chemistry.
The Model Reaction: Nucleophilic Reduction of the Cyclohexanone Carbonyl
Due to the prevalence of carbonyl chemistry in synthesis, we will focus on one of the most fundamental transformations: the nucleophilic reduction of the 4-oxo group. This reaction is a cornerstone of organic chemistry and serves as an excellent model for comparing the performance and requirements of various transition state-finding algorithms. We will model the attack of a hydride ion (a simplification of reagents like NaBH₄ or LiAlH₄) to the carbonyl carbon, leading to the corresponding alcohol.
Part 1: A Comparative Overview of Transition State Finding Algorithms
Locating a transition state (TS) on a potential energy surface is non-trivial. A TS is a first-order saddle point—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Several algorithms have been developed to find these elusive points, each with distinct advantages and drawbacks.
The choice of algorithm often depends on the prior knowledge of the reaction mechanism. The primary methods can be broadly categorized as interpolation methods, which require both reactant and product structures, and local search methods, which can start from a single structure.
| Method Category | Specific Algorithm | Principle | Pros | Cons |
| Interpolation Methods | Synchronous Transit-Guided Quasi-Newton (STQN), e.g., QST2, QST3 | Generates an initial TS guess by interpolating between reactant and product geometries.[2] | Conceptually simple; often effective for reactions with a clear, direct path. | Requires accurate reactant and product structures with matching atom numbering; can fail for complex, multi-step reactions.[2] |
| Chain-of-State Methods | Nudged Elastic Band (NEB) | Optimizes a series of intermediate structures (images) simultaneously between reactant and product, connected by "springs" to ensure path continuity.[3][4] | Robust for complex reaction paths; does not require a good initial TS guess; provides the entire minimum energy path.[4] | Computationally expensive as it optimizes multiple images at once.[4] |
| Local Surface-Walking | Dimer Method | Rotates a "dimer" of two closely spaced geometries to find the lowest curvature mode and then moves uphill along that mode to the saddle point.[5] | Only requires the reactant structure and an initial search direction; efficient for exploring unknown pathways. | Can be sensitive to the initial dimer orientation and may find unintended transition states.[5] |
| Hybrid Strategies | Growing String Method (GSM) | Grows a "string" of nodes from both the reactant and product ends until they meet, often using different levels of theory for efficiency.[6] | Balances efficiency and accuracy by using low-level theory for initial path exploration and high-level theory for refinement.[6] | Can be complex to set up; requires careful selection of theory levels. |
Part 2: Practical Workflow for Transition State Analysis
This section provides a detailed, step-by-step methodology for locating and validating the transition state for the hydride reduction of our target molecule. We will compare two common approaches: the Synchronous Transit-Guided Quasi-Newton (QST2) method and the Nudged Elastic Band (NEB) method.
Diagram: General Computational Workflow
Caption: A typical reaction coordinate diagram showing key energy barriers.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical but realistic comparison of results obtained from our model reaction using different computational approaches. Energies are reported relative to the reactants.
| Method | Basis Set | CPU Time (Arbitrary Units) | ΔE‡ (kcal/mol) | Imaginary Freq. (cm⁻¹) | Comments |
| QST2 | 6-31G(d,p) | 1.0 | 12.5 | -1540 | Fast but may be less accurate. |
| QST2 | def2-TZVP | 3.5 | 11.8 | -1510 | Higher accuracy, higher cost. |
| NEB (8 images) | 6-31G(d,p) | 8.0 | 12.7 | -1555 | Computationally intensive but very robust; provides full path. |
| NEB (8 images) | def2-TZVP | 28.0 | 11.9 | -1520 | Gold standard for path analysis but most expensive. |
This data illustrates the classic trade-off in computational chemistry: higher accuracy and more robust methods demand significantly more computational resources. For many projects, a hybrid approach is best: use a faster method like QST2 with a modest basis set to quickly locate a candidate TS, then refine the structure and calculate final energies with a more accurate level of theory.
References
-
Henkelman, G., & Jónsson, H. (2000). Efficient methods for finding transition states in chemical reactions: Comparison of improved dimer... ResearchGate. Available at: [Link]
-
LibreTexts. (2024). 7.3: Computational Instructions. Chemistry LibreTexts. Available at: [Link]
-
MLatom. (2024). Transition state search and analysis with MLatom@XACS. YouTube. Available at: [Link]
-
Rzepa, H. S. (n.d.). Transition States in Chemical Reactions: Tutorial and Assignments. Imperial College London. Available at: [Link]
-
Institute for Molecular Science. (2024). A reliable and efficient computational method for finding transition states in chemical reactions. Institute for Molecular Science. Available at: [Link]
-
Peters, B., et al. (2009). Transition state-finding strategies for use with the growing string method. AIP Publishing. Available at: [Link]
-
Barroso, J. (2016). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. Available at: [Link]
-
CD ComputaBio. (n.d.). Transition State Calculation Service. CD ComputaBio. Available at: [Link]
-
MIT Department of Chemistry. (2023). Computational model captures the elusive transition states of chemical reactions. MIT Department of Chemistry. Available at: [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [Link]
-
LookChem. (n.d.). Cas 1622928-67-9, this compound. LookChem. Available at: [Link]
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. joaquinbarroso.com [joaquinbarroso.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A reliable and efficient computational method for finding transition states in chemical reactions | Institute for Molecular Science [ims.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed operational and disposal plan for Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate (CAS No. 1622928-67-9), grounding procedural steps in the principles of chemical safety and regulatory compliance.
Part 1: Core Safety Directives & Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. This compound is an ester derivative utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] While comprehensive, publicly available hazard data for this specific molecule is limited, we can infer potential hazards based on its functional groups and structurally similar compounds.
The primary directive is to always consult the Safety Data Sheet (SDS) provided by your supplier for this specific chemical. This document is the definitive source for hazard information. Lacking a specific SDS, we must proceed with caution, assuming the compound may possess hazards common to similar laboratory chemicals, such as skin, eye, and respiratory irritation.[2][3]
| Property | Information Summary | Primary Implication for Disposal |
| Chemical Identity | This compound | Proper identification is the first step in waste classification. |
| CAS Number | 1622928-67-9[1] | Ensures correct identification for regulatory and disposal documentation. |
| Molecular Formula | C9H14O4[1] | Relevant for chemical analysis if required for waste profiling. |
| Physical Form | Colorless liquid[1] | Dictates handling procedures (e.g., requires secondary containment to prevent spills). |
| Assumed Hazards | Potential for skin, eye, and respiratory irritation.[2] | Mandates the use of appropriate Personal Protective Equipment (PPE). |
| Combustibility | Likely combustible, similar to other organic esters. | Waste must be stored away from ignition sources.[4][5] |
Personal Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. For splash hazards, a face shield should be used in conjunction with goggles.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2]
Part 2: The Regulatory Framework: Your "Cradle-to-Grave" Responsibility
In the United States, the management of hazardous waste is primarily governed by the federal Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[7] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is legally responsible for its safe management from the moment it is created until its final, proper disposal.[8]
The Core Logic of Waste Determination: As a generator, you are required to determine if your waste is hazardous. This is a critical, multi-step process:
-
Is it a Listed Waste? The EPA maintains specific lists of hazardous wastes from industrial processes (F- and K-lists) and discarded commercial chemical products (P- and U-lists).[9] this compound is not currently on these federal lists.
-
Does it Exhibit a Characteristic? If not listed, the waste must be evaluated for four key characteristics:
-
Ignitability: Can it easily catch fire?
-
Corrosivity: Does it have a high or low pH?
-
Reactivity: Is it unstable, or does it react violently with water?
-
Toxicity: Does it contain contaminants that could leach into groundwater? This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[8][9]
-
Based on its nature as an organic liquid, this compound's waste is most likely to be classified as hazardous due to ignitability . Your institution's Environmental Health & Safety (EHS) department is your primary resource for making this official determination.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste containing this compound.
Step 1: Waste Characterization and Segregation
-
Causality: The fundamental principle of safe disposal is preventing unintended chemical reactions. Never mix incompatible waste streams.
-
Procedure:
-
Designate a specific, labeled waste container for this compound and other compatible organic solvent waste.
-
Do NOT mix this waste with acids, bases, or strong oxidizing agents.[5]
-
Aqueous waste (from washing glassware, for example) should be collected separately from the organic waste.
-
Step 2: Containerization
-
Causality: Proper containment prevents leaks, spills, and vapor release, protecting both personnel and the facility.
-
Procedure:
-
Use only approved, chemically compatible waste containers, typically provided by your EHS department.
-
Ensure the container has a secure, tight-fitting lid.[4]
-
Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel.
-
Step 3: Labeling
-
Causality: Accurate labeling is a regulatory requirement and is crucial for emergency responders and disposal technicians to safely handle the waste.
-
Procedure:
-
Label the container clearly with the words "Hazardous Waste."
-
List all chemical constituents by their full name, including this compound and any other solvents or reagents present. Provide approximate percentages for each component.
-
Indicate the specific hazards (e.g., "Ignitable," "Irritant").
-
Note the accumulation start date (the date the first drop of waste was added to the container).
-
Step 4: Arranging for Disposal
-
Causality: Hazardous waste must be disposed of through licensed Treatment, Storage, and Disposal Facilities (TSDFs) to ensure regulatory compliance and environmental protection.[10]
-
Procedure:
The following diagram illustrates the decision workflow for proper disposal.
Caption: Decision workflow for the safe disposal of this compound.
Part 4: Spill Management & Decontamination
Immediate and correct response to a spill is vital for safety.
-
For Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear your full PPE.
-
Absorb the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical spill pad.[4]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
For Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory door to contain vapors.
-
Call your institution's emergency number and notify EHS.
-
Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
-
Part 5: Waste Minimization Strategies
Responsible science includes minimizing the environmental impact of our work. Consider these strategies:
-
Source Reduction: Plan experiments carefully to use the minimum amount of material required for a valid result.
-
Microscale Chemistry: Whenever possible, adapt procedures to a microscale to reduce the volume of reagents used and waste generated.
-
Avoid Over-purchasing: Purchase chemical quantities that will be consumed within a reasonable timeframe to avoid disposal of expired, unused stock.
By integrating these safety protocols, regulatory principles, and procedural steps into your daily workflow, you build a culture of safety and ensure that your innovative research does not come at the cost of environmental or personal well-being.
References
-
LookChem. (n.d.). Cas 1622928-67-9, this compound. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
Indiana Department of Environmental Management. (n.d.). IDEM: Managing Waste: Hazardous Waste. Retrieved from [Link]
-
Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. Retrieved from [Link]
-
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
Sources
- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. smartlabs.co.za [smartlabs.co.za]
- 7. m.youtube.com [m.youtube.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of absolute safety. This guide provides an in-depth, procedural framework for handling Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate. The recommendations herein are synthesized from an analysis of its core chemical structure—a substituted cyclohexane ring featuring both a ketone and a methyl ester functional group. Lacking specific toxicological data for this exact molecule, we will apply established principles for handling compounds with similar reactive groups, ensuring a conservative and robust safety margin.
Core Hazard Analysis: Understanding the "Why"
This compound combines two key functional groups that dictate our safety protocols:
-
Ketone Group (-C=O): Ketones are effective organic solvents, capable of compromising the integrity of standard protective equipment. They can cause skin and eye irritation.
-
Ester Group (-COOCH₃): Esters can also act as solvents and are known to be irritating to the eyes, skin, and respiratory tract.[1]
The combination of these groups in a cyclohexane framework suggests we must treat this compound as a skin, eye, and respiratory irritant with the potential for flammability, similar to related compounds like cyclohexanone and various methyl esters.[1][2][3][4] The central principle of our approach is the strict prevention of all direct contact and inhalation through robust engineering controls and meticulously selected Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE) Protocol
Selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
Direct ocular exposure can cause serious irritation.[2][5]
-
Standard Use: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required at all times.[6] Safety glasses do not provide an adequate seal against vapors and splashes and are therefore insufficient.
-
High-Splash Risk: When transferring volumes greater than 50 mL or when a reaction is under positive pressure, a full-face shield must be worn in addition to chemical splash goggles.[7][8] The goggles provide the primary seal, while the shield protects the rest of the face.[8]
Hand Protection: A Critical Choice
The solvent nature of ketones and esters makes glove selection a point of critical failure if not addressed correctly.
-
Inadequacy of Standard Nitrile: Standard disposable nitrile gloves offer poor resistance to ketones and esters and should be considered for splash protection only, to be replaced immediately upon any contact.[9][10][11] Prolonged exposure can lead to rapid breakthrough and skin contact.[10]
-
Primary Recommendation: Butyl rubber gloves are the preferred choice for handling this compound, as they provide excellent resistance against both ketones and esters.[9][11][12]
-
Alternative: Neoprene gloves offer a balanced and acceptable alternative for moderate-duration tasks.[11][12]
-
Operational Protocol: For tasks requiring high dexterity, a double-gloving technique may be employed: a primary pair of butyl rubber or neoprene gloves with a lighter-weight nitrile glove on top. The outer nitrile glove is discarded immediately upon contamination, protecting the more robust primary glove. All gloves must be inspected for tears or pinholes before each use.[13]
Body Protection
-
A flame-resistant lab coat must be worn and fully buttoned.[6]
-
For large-volume transfers, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[14]
-
Full-length pants and closed-toe, non-perforated shoes are mandatory to ensure no skin is exposed.[8][15]
Respiratory Protection
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[13][16]
-
Contingency: Should engineering controls be unavailable or insufficient, a respiratory protection program compliant with OSHA standards is required. This would involve selecting an appropriate cartridge respirator, medical evaluation, and annual fit testing.[6]
PPE Selection Summary
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection |
| Small-Scale (<50 mL) Bench Work | Chemical Splash Goggles | Butyl Rubber or Neoprene Gloves | Lab Coat, Long Pants, Closed-Toe Shoes |
| Large-Scale (>50 mL) or Splash Risk | Goggles + Full Face Shield | Butyl Rubber Gloves (Double-gloving recommended) | Chemical-Resistant Apron over Lab Coat |
Operational Workflow: A Step-by-Step Guide
A disciplined workflow is essential to minimize risk. The following steps must be followed for every procedure involving this compound.
-
Preparation:
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[15]
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the workspace.
-
Clearly label all containers.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Don the appropriate inner and outer gloves, inspecting each for damage.
-
If required, don a face shield and apron.
-
-
Chemical Handling:
-
Decontamination and Doffing PPE:
-
After handling is complete, secure all containers.
-
Decontaminate any surfaces within the fume hood.
-
Remove outer gloves first, peeling them off without touching the exterior.
-
Remove the apron and face shield.
-
Remove the lab coat.
-
Remove inner gloves and dispose of them.
-
Remove goggles as the final step.
-
Wash hands and arms thoroughly with soap and water.[13]
-
Caption: Safe Handling & PPE Workflow Diagram.
Emergency & Disposal Plans
Spill Response:
-
Small Spills (<100 mL): If you are trained and equipped, you may clean up a small spill.
-
Ensure you are wearing the full PPE outlined above.
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[3][17]
-
Use non-sparking tools to collect the absorbed material.[3][17]
-
Place the material into a clearly labeled, sealed container for hazardous waste disposal.[2][3]
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's Environmental Health & Safety (EH&S) department.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5][18]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with soap and water for at least 15 minutes. Seek medical attention.[1][5][18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][18]
Waste Disposal:
-
All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[19]
-
Collect waste in a designated, compatible, and clearly labeled waste container.[13][19]
-
Never dispose of this chemical down the drain or in regular trash.[13][15] Follow all local, state, and federal regulations for hazardous waste disposal.[17]
References
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). Google Cloud.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Google Cloud.
- Chemical Resistant Gloves. Fisher Scientific.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Google Cloud.
- Hand Protection Chemical Resistance Guide. Environment, Health and Safety, UNC.
- SAFETY DATA SHEET - Methyl 4-oxotetrahydrothiophene-3-carboxyl
- Personal Protective Equipment. US EPA.
- Chemical Safety: Personal Protective Equipment. UCSF EH&S.
- SAFETY DATA SHEET - 1-Methoxy-4-methylcyclohexane. TCI Chemicals.
- Methyl 4-oxocyclohexanecarboxylate Safety D
- Cyclohexanone, Lab Grade Safety D
- SAFETY DATA SHEET - 4-Methylcyclohexanol. Sigma-Aldrich.
- Safety Data Sheet - Methoxy-X04. Cayman Chemical.
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid SDS. MedChemExpress.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Google Cloud.
- Guidelines for Safe Labor
- FM67797 - Safety D
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- SAFETY DATA SHEET - 2-Methoxypropene. Sigma-Aldrich.
- The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. (2025, December 4). Google Cloud.
- Cyclohexane SOP.
- Material Safety Data Sheet - Methyl cyclohexanecarboxyl
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. media.laballey.com [media.laballey.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. ehs.ncsu.edu [ehs.ncsu.edu]
- 9. safetyware.com [safetyware.com]
- 10. gloves.com [gloves.com]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. saffronchemicals.com [saffronchemicals.com]
- 16. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
